(4-Fluorobutyl)ZINC bromide
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C4H8BrFZn |
|---|---|
Molecular Weight |
220.4 g/mol |
IUPAC Name |
bromozinc(1+);1-fluorobutane |
InChI |
InChI=1S/C4H8F.BrH.Zn/c1-2-3-4-5;;/h1-4H2;1H;/q-1;;+2/p-1 |
InChI Key |
BJVYDCWYIKUSJN-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]CCCF.[Zn+]Br |
Origin of Product |
United States |
Foundational & Exploratory
(4-Fluorobutyl)zinc Bromide: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and handling of (4-fluorobutyl)zinc bromide. This organozinc reagent is a valuable tool in modern organic synthesis, particularly in the construction of complex molecules relevant to drug discovery and development.
Core Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 220.4 g/mol | [1] |
| CAS Number | 1037176-28-5 | [1] |
| IUPAC Name | (4-fluorobutyl)zinc(II) bromide | [1] |
| Chemical Formula | C₄H₈BrFZn | N/A |
| Physical Form | Typically prepared and used as a 0.5 M solution in Tetrahydrofuran (THF) | [1] |
| Storage Temperature | Refrigerator | [1] |
Synthesis of this compound: An Experimental Protocol
The following protocol is a generalized procedure for the preparation of alkylzinc bromides, adapted for the synthesis of this compound. This method is based on well-established procedures for the direct insertion of zinc metal into alkyl halides.[2][3][4]
Materials:
-
1-bromo-4-fluorobutane
-
Zinc dust (<100 mesh)
-
Iodine (I₂) or Lithium Chloride (LiCl) (as an activating agent)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard Schlenk line or glovebox equipment
Experimental Workflow:
Caption: Workflow for the synthesis of this compound.
Detailed Procedure:
-
Zinc Activation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add zinc dust (approximately 1.5 to 2 equivalents relative to the alkyl bromide). The zinc dust should be activated. This can be achieved by stirring with a catalytic amount of iodine (1-2 mol%) in anhydrous THF until the color of the iodine disappears. Alternatively, the reaction can be facilitated by the addition of lithium chloride (1 equivalent).[2][3]
-
Initiation: Gently heat the zinc suspension.
-
Addition of Alkyl Halide: Slowly add a solution of 1-bromo-4-fluorobutane in anhydrous THF to the activated zinc suspension. The addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at a moderate temperature (e.g., 50-60 °C) until the reaction is complete. The reaction progress can be monitored by GC analysis of quenched aliquots.
-
Work-up: Once the reaction is complete, allow the excess zinc to settle. The resulting solution of this compound in THF can then be carefully cannulated to another flask for immediate use in subsequent reactions, such as Negishi cross-coupling.
Reactivity and Applications in Synthesis
This compound is primarily utilized as a nucleophilic source of a 4-fluorobutyl group in carbon-carbon bond-forming reactions. Its most common application is in palladium- or nickel-catalyzed cross-coupling reactions, such as the Negishi coupling, with various organic electrophiles (e.g., aryl, vinyl, or acyl halides/triflates).
Logical Relationship in a Catalytic Cycle (Negishi Coupling):
Caption: Simplified catalytic cycle for a Negishi cross-coupling reaction.
The presence of the fluorine atom in the butyl chain can be of significant interest in the synthesis of pharmaceutical compounds and agrochemicals, as the introduction of fluorine can modulate properties such as metabolic stability, lipophilicity, and binding affinity.
Safety and Handling
Organozinc reagents are typically reactive and sensitive to air and moisture. Therefore, they should be handled under an inert atmosphere using standard Schlenk line or glovebox techniques. The Safety Data Sheet (SDS) for the commercially available solution should be consulted for specific handling and safety information. As with all chemical reactions, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides [organic-chemistry.org]
- 3. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to Fluorinated Organozinc Reagents: Synthesis, Reactivity, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] Among the various methods for introducing fluorine, the use of fluorinated organozinc reagents has emerged as a versatile and highly effective strategy. These reagents offer a balance of reactivity and functional group tolerance, making them invaluable intermediates in the synthesis of complex pharmaceutical agents. This technical guide provides an in-depth review of the synthesis, reactivity, and applications of fluorinated organozinc reagents, with a focus on practical experimental methodologies and quantitative data to aid researchers in their drug development endeavors.
Synthesis of Fluorinated Organozinc Reagents
The preparation of fluorinated organozinc reagents is a critical first step in their application. Several reliable methods have been developed for the synthesis of trifluoromethyl, difluoromethyl, and other perfluoroalkylzinc species.
Trifluoromethylzinc Reagents
A stable and widely used trifluoromethylzinc reagent can be generated from trifluoromethyl iodide (CF₃I) and diethylzinc (Et₂Zn).[3][4][5] The reaction proceeds smoothly to provide a reagent that can be used as a source of the trifluoromethyl anion (CF₃⁻).[3][4][5]
Experimental Protocol: Synthesis of a Stable (Trifluoromethyl)zinc Reagent [3][4][5]
-
Reagents: Trifluoromethyl iodide (CF₃I), Diethylzinc (Et₂Zn, 1.0 M solution in hexanes), N,N,N',N'-Tetramethylethylenediamine (TMEDA), Anhydrous N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DMF.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Bubble gaseous CF₃I through the cold DMF until the desired amount is absorbed.
-
Slowly add a solution of diethylzinc in hexanes to the CF₃I/DMF mixture at -78 °C.
-
After the addition is complete, add TMEDA as a stabilizing ligand.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
The resulting solution of the (trifluoromethyl)zinc reagent is ready for use in subsequent reactions.
-
Caution: Diethylzinc is pyrophoric and reacts violently with water. All manipulations should be carried out under a strict inert atmosphere using anhydrous solvents.
Difluoromethylzinc Reagents
The synthesis of difluoromethylzinc reagents, such as bis(difluoromethyl)zinc, is crucial for introducing the valuable CF₂H group. A common precursor is difluoroiodomethane (ICHF₂). A stable and isolable difluoromethylating reagent, [(DMPU)₂Zn(CF₂H)₂], has been developed and can be prepared on a large scale.[6][7] Another important reagent is zinc difluoromethanesulfinate (DFMS), which serves as a source of the difluoromethyl radical.[3][8][9]
Experimental Protocol: Synthesis of [(DMPU)₂Zn(CF₂H)₂] [6][7]
-
Reagents: Iododifluoromethane (ICHF₂), Diethylzinc (Et₂Zn), 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), Anhydrous hexane.
-
Procedure:
-
In a continuous stirred-tank reactor under an inert atmosphere, a solution of ICHF₂ and DMPU in hexane is continuously fed.
-
Simultaneously, a solution of diethylzinc in hexane is introduced into the reactor.
-
The reaction is typically carried out at a controlled temperature (e.g., -15 to 0 °C).
-
The product, [(DMPU)₂Zn(CF₂H)₂], precipitates from the reaction mixture due to its low solubility in hexane.
-
The solid product is collected by filtration, washed with cold hexane, and dried under vacuum to yield a free-flowing, air- and moisture-sensitive white powder.
-
Experimental Protocol: Synthesis of Zinc Difluoromethanesulfinate (DFMS) [3]
-
Reagents: Difluoromethanesulfonyl chloride (CF₂HSO₂Cl), Sodium sulfite (Na₂SO₃), Zinc chloride (ZnCl₂), Water, Dichloromethane (CH₂Cl₂).
-
Procedure:
-
In a round-bottom flask, dissolve sodium sulfite in water.
-
Cool the solution in an ice bath and slowly add difluoromethanesulfonyl chloride.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by NMR).
-
To the resulting solution of sodium difluoromethanesulfinate, add a solution of zinc chloride in water.
-
A white precipitate of zinc difluoromethanesulfinate (DFMS) will form.
-
Collect the solid by filtration, wash with water and then with a small amount of cold dichloromethane.
-
Dry the solid under vacuum to obtain DFMS as a white powder.
-
Reactivity and Applications in Organic Synthesis
Fluorinated organozinc reagents participate in a wide array of carbon-carbon bond-forming reactions, making them highly valuable in the synthesis of fluorinated building blocks for drug discovery.
Negishi Cross-Coupling Reactions
The Negishi cross-coupling reaction, which couples an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is a powerful tool for creating C-C bonds.[10] Fluorinated organozinc reagents are excellent partners in this reaction, allowing for the introduction of fluorinated moieties onto various scaffolds.[11][12][13][14]
Table 1: Negishi Cross-Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [11][14]
| Entry | Aryl Halide | Organozinc Reagent | Catalyst System | Product | Yield (%) |
| 1 | 4-Bromotoluene | i-PrZnBr | Pd(OAc)₂ / CPhos | 4-Isopropyltoluene | 95 |
| 2 | 4-Chlorobenzonitrile | i-PrZnBr | Pd(OAc)₂ / CPhos | 4-Isopropylbenzonitrile | 92 |
| 3 | 1-Bromo-4-methoxybenzene | c-HexZnBr | Pd(OAc)₂ / CPhos | 4-Cyclohexyl-anisole | 88 |
| 4 | 2-Bromopyridine | i-PrZnBr | Pd(OAc)₂ / CPhos | 2-Isopropylpyridine | 85 |
| 5 | 1-Chloro-3-(trifluoromethyl)benzene | c-PentZnBr | Pd(OAc)₂ / CPhos | 1-Cyclopentyl-3-(trifluoromethyl)benzene | 90 |
Yields are isolated yields.
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Trifluoromethylation of Carbonyl Compounds
Trifluoromethylzinc reagents are highly effective for the nucleophilic trifluoromethylation of aldehydes and ketones, providing access to valuable trifluoromethylated alcohols.[15][16][17] The reaction is typically initiated by an activator that generates the trifluoromethide anion.[16]
Table 2: Trifluoromethylation of Various Ketones using Et₂Zn/CF₃I System [15][18]
| Entry | Ketone | Product | Yield (%) |
| 1 | Acetophenone | 1-Phenyl-2,2,2-trifluoroethanol | 92 |
| 2 | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)-2,2,2-trifluoroethanol | 95 |
| 3 | Cyclohexanone | 1-(Trifluoromethyl)cyclohexan-1-ol | 88 |
| 4 | Propiophenone | 1-Phenyl-1-(trifluoromethyl)propan-1-ol | 85 |
| 5 | 2-Adamantanone | 2-(Trifluoromethyl)adamantan-2-ol | 90 |
Yields are isolated yields.
Caption: Experimental workflow for trifluoromethylation of ketones.
Copper-Catalyzed Difluoromethylation
Difluoromethylzinc reagents, in conjunction with a copper catalyst, can be used for the difluoromethylation of various substrates, including aryl iodides.[5][19] This reaction provides a direct route to difluoromethylated arenes.
Table 3: Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent [5][19]
| Entry | Aryl Iodide | Product | Yield (%) |
| 1 | 4-Iodobenzonitrile | 4-(Difluoromethyl)benzonitrile | 85 |
| 2 | Methyl 4-iodobenzoate | Methyl 4-(difluoromethyl)benzoate | 82 |
| 3 | 1-Iodo-4-nitrobenzene | 1-(Difluoromethyl)-4-nitrobenzene | 90 |
| 4 | 2-Iodonaphthalene | 2-(Difluoromethyl)naphthalene | 78 |
| 5 | 3-Iodopyridine | 3-(Difluoromethyl)pyridine | 75 |
Yields are isolated yields.
Caption: Proposed mechanism for Cu-catalyzed difluoromethylation.
Conclusion
Fluorinated organozinc reagents are indispensable tools in modern organic synthesis, particularly within the realm of drug discovery and development. Their accessibility through well-established synthetic protocols, coupled with their versatile reactivity in key C-C bond-forming reactions, allows for the efficient and targeted introduction of fluorine-containing motifs into complex molecules. The detailed experimental procedures and quantitative data presented in this guide are intended to empower researchers to effectively utilize these powerful reagents in their pursuit of novel and improved therapeutics. As the demand for sophisticated fluorinated pharmaceuticals continues to grow, the importance and application of fluorinated organozinc reagents are certain to expand further.
References
- 1. GraphViz Examples and Tutorial [graphs.grevian.org]
- 2. Graphviz and mermaid in DiagrammeR • DiagrammeR [rich-iannone.github.io]
- 3. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Continuous Process for Preparing Difluoromethylating Reagent | Cambrex [cambrex.com]
- 8. A new reagent for direct difluoromethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Baran difluoromethylation reagent - Enamine [enamine.net]
- 10. Negishi coupling - Wikipedia [en.wikipedia.org]
- 11. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Negishi coupling of secondary alkylzinc halides with aryl bromides and chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Preparation of (4-Fluorobutyl)zinc Bromide from 1-Bromo-4-fluorobutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (4-fluorobutyl)zinc bromide, a valuable fluorinated organometallic reagent, from its precursor, 1-bromo-4-fluorobutane. The document details the underlying chemistry, experimental protocols, and key considerations for its successful preparation and subsequent use in synthetic applications, particularly in the realm of pharmaceutical and agrochemical development.
Introduction
Organozinc reagents are a cornerstone of modern organic synthesis, prized for their high functional group tolerance and moderate reactivity. This makes them superior to more reactive organolithium or Grignard reagents in many applications, especially when working with sensitive substrates. The introduction of fluorine atoms into organic molecules can dramatically alter their biological properties, enhancing metabolic stability, binding affinity, and lipophilicity. Consequently, fluorinated building blocks like this compound are of significant interest to the drug development industry.[1]
The primary route to this compound is the direct oxidative addition of zinc metal into the carbon-bromine bond of 1-bromo-4-fluorobutane.[1] The carbon-fluorine bond, being significantly stronger, remains intact during this process. A critical aspect of this synthesis is the activation of the zinc metal, as unactivated zinc reacts sluggishly with alkyl bromides.
Reaction Mechanism and Key Parameters
The formation of the organozinc reagent proceeds via a two-step mechanism:
-
Oxidative Addition: Zinc metal inserts into the carbon-bromine bond of 1-bromo-4-fluorobutane to form a surface-bound organozinc species.
-
Solubilization: The organozinc halide is then solubilized into the reaction solvent, often facilitated by additives.
Several methods have been developed to activate the zinc and improve the efficiency of this process. These include the use of Rieke® Zinc (a highly reactive form of zinc), chemical activation with agents like iodine or 1,2-dibromoethane, and the addition of lithium chloride (LiCl), which aids in the solubilization of the organozinc reagent from the metal surface.
The choice of solvent is also crucial, with polar aprotic solvents like tetrahydrofuran (THF) being the most common. Reaction temperature and time are dependent on the activation method and the scale of the reaction.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the laboratory-scale preparation of this compound.
Protocol 1: Preparation using Iodine-Activated Zinc
This protocol is adapted from general procedures for the synthesis of alkylzinc halides using iodine as an activator.
Materials:
-
Zinc dust (<325 mesh)
-
Iodine (I₂)
-
1-Bromo-4-fluorobutane (F(CH₂)₄Br)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Lithium Chloride (LiCl) - optional but recommended
-
Argon or Nitrogen gas supply
-
Standard Schlenk line glassware
Procedure:
-
Zinc Activation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon/nitrogen inlet, add zinc dust (1.5 - 2.0 equivalents relative to the alkyl bromide).
-
Heat the zinc dust under vacuum with a heat gun for 10-15 minutes to drive off any moisture, then allow it to cool under an inert atmosphere.
-
Add anhydrous THF to the flask, followed by a few crystals of iodine (approximately 1-2 mol%). The disappearance of the purple color of the iodine indicates the activation of the zinc surface.
-
If using, add anhydrous LiCl (1.0-1.2 equivalents) to the activated zinc suspension.
-
-
Formation of the Organozinc Reagent:
-
To the stirred suspension of activated zinc in THF, add 1-bromo-4-fluorobutane (1.0 equivalent) dropwise via a syringe or an addition funnel. The addition should be slow enough to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to 40-50°C and stir for 2-4 hours. The progress of the reaction can be monitored by GC analysis of quenched aliquots.
-
-
Work-up and Storage:
-
Once the reaction is complete (consumption of the starting bromide), allow the gray suspension to cool to room temperature.
-
Let the excess zinc dust settle. The resulting supernatant is the solution of this compound in THF.
-
The concentration of the organozinc reagent can be determined by titration of an aliquot with a standard solution of iodine.
-
The solution should be used immediately for subsequent reactions or stored under an inert atmosphere in a sealed container.
-
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
| Table 1: Reactants and Stoichiometry | |
| Reactant | Molar Equivalents |
| 1-Bromo-4-fluorobutane | 1.0 |
| Zinc Dust | 1.5 - 2.0 |
| Iodine (activator) | 0.01 - 0.02 |
| Lithium Chloride (optional) | 1.0 - 1.2 |
| Table 2: Reaction Conditions | |
| Parameter | Value |
| Solvent | Anhydrous THF |
| Temperature | 40 - 50 °C |
| Reaction Time | 2 - 4 hours |
| Atmosphere | Inert (Argon or Nitrogen) |
| Table 3: Typical Results | |
| Parameter | Value |
| Yield | Typically >85% (determined by titration or subsequent reaction) |
| Appearance | Grayish solution |
| Stability | Moisture and air-sensitive; best used immediately |
Visualizations
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis.
Application in Negishi Coupling
This compound is an excellent nucleophile in palladium-catalyzed Negishi cross-coupling reactions, enabling the formation of carbon-carbon bonds.
References
stability and reactivity of alkylzinc halides
An In-depth Technical Guide to the Stability and Reactivity of Alkylzinc Halides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the , crucial organometallic reagents in modern organic synthesis. Below, you will find detailed information on their preparation, stability considerations, and key applications, supplemented with experimental protocols and mechanistic diagrams to support your research and development endeavors.
Introduction to Alkylzinc Halides
Alkylzinc halides (RZnX) are a class of organozinc compounds that have become indispensable in carbon-carbon bond formation due to their unique balance of reactivity and functional group tolerance.[1] Unlike their more reactive counterparts, such as Grignard and organolithium reagents, alkylzinc halides exhibit greater chemoselectivity, allowing for their use in the synthesis of complex, polyfunctional molecules without the need for extensive protecting group strategies.[2] Their utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, and in additions to carbonyl compounds, as seen in the Reformatsky reaction.[1]
Stability of Alkylzinc Halides
The stability of alkylzinc halides is a critical factor in their successful application. While generally more stable than many other organometallics, their longevity and configurational stability can be influenced by several factors, including the solvent, temperature, and the presence of stabilizing agents.
Thermal and Chemical Stability
Alkylzinc halides are known to be sensitive to air and moisture and are typically handled under inert atmospheres.[1] Their thermal stability can vary depending on the specific alkyl group and the solvent. For instance, solutions of ethylzinc bromide in tetrahydrofuran (THF) have been shown to maintain 95% viability after 30 days when stored at -20°C.[3] In contrast, while dimethyl sulfoxide (DMSO) can accelerate the formation of alkylzinc halides, their long-term stability in this solvent is poor.[3] The thermal decomposition of diethylzinc, a related diorganozinc compound, begins at approximately 150°C, with significant decomposition occurring between 300 and 600°C.[4] The primary decomposition pathway for many alkyl organometallics upon heating is β-hydride elimination.[5]
Configurational Stability
The configurational stability of chiral alkylzinc reagents is of paramount importance in asymmetric synthesis. Studies have shown that chiral secondary non-stabilized dialkylzinc reagents can be configurationally stable for several hours at 25°C, which is sufficient for their use in stereoselective cross-coupling reactions.[6] This stability allows for the preparation of α-chiral alkenes and arenes with a high degree of stereoretention.
Quantitative Stability Data
| Compound/Reagent Class | Stability Metric | Conditions | Notes |
| Ethylzinc bromide | 95% viability | 30 days in THF at -20°C | Demonstrates good shelf-life in a common solvent at low temperatures.[3] |
| Chiral secondary dialkylzincs | Configurationally stable | > 4 hours at 25°C | Allows for stereoretentive cross-coupling reactions.[6] |
| Diethylzinc | Onset of thermal decomposition | ~150°C | Provides a general indication of the thermal limits of related alkylzinc compounds.[4] |
Reactivity and Synthetic Applications
Alkylzinc halides are versatile reagents primarily used for the formation of new carbon-carbon bonds. Their reactivity is often mediated by transition metal catalysts, most notably palladium and nickel.
Negishi Cross-Coupling Reaction
The Negishi coupling is a powerful palladium- or nickel-catalyzed reaction that couples an organozinc compound with an organic halide or triflate.[7] Alkylzinc halides are excellent nucleophilic partners in this reaction, enabling the formation of C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds.[8][9] The reaction is renowned for its broad substrate scope and tolerance of a wide array of functional groups.[10]
A key challenge in the Negishi coupling of secondary alkylzinc halides is the potential for β-hydride elimination, which can lead to the formation of undesired isomeric products.[8] The choice of ligand on the palladium catalyst is crucial for promoting the desired reductive elimination over β-hydride elimination.[8]
Reformatsky Reaction
The Reformatsky reaction involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc to form a β-hydroxy ester.[11] The key intermediate is an organozinc enolate, often referred to as a Reformatsky enolate, which is a specific type of alkylzinc halide.[2] This reaction is a valuable alternative to the traditional aldol reaction, particularly when dealing with highly enolizable carbonyl compounds.[2]
Experimental Protocols
Preparation of a Functionalized Alkylzinc Bromide (4-Cyanophenylzinc bromide)
This protocol describes the preparation of 4-cyanophenylzinc bromide via a lithium-halogen exchange followed by transmetalation with zinc bromide.[12]
Materials:
-
4-Bromobenzonitrile
-
Butyllithium (BuLi) in hexanes
-
Zinc bromide (ZnBr₂) in THF
-
Dry tetrahydrofuran (THF)
-
Dry diethyl ether
-
Liquid nitrogen
-
Argon or nitrogen gas for inert atmosphere
Procedure:
-
To a dry, 250-mL, three-necked flask equipped with a magnetic stir bar and under an argon atmosphere, add 4-bromobenzonitrile (9.1 g, 50 mmol).[12]
-
Add dry THF (100 mL) and cool the solution to -100°C using a diethyl ether/liquid nitrogen bath.[12]
-
Slowly add butyllithium (32 mL, 1.56 M in hexanes, 50 mmol) over approximately 20 minutes, maintaining the temperature at -100°C.[12]
-
After the addition is complete, stir the mixture at -100°C for an additional 30 minutes.[12]
-
Allow the reaction mixture to warm to -78°C.[12]
-
At -78°C, slowly add a solution of zinc bromide (36.6 mL, 1.5 M in THF, 55 mmol) over approximately 20 minutes.[12]
-
After the addition, keep the reaction mixture at -78°C for 5 minutes, then warm to 0°C in an ice bath and hold for 10 minutes before allowing it to warm to room temperature.[12] The resulting solution of 4-cyanophenylzinc bromide is ready for use in subsequent reactions.
Palladium-Catalyzed Negishi Cross-Coupling of a Secondary Alkylzinc Halide with an Aryl Bromide
This is a general procedure for the Negishi coupling of a secondary alkylzinc halide with an aryl bromide, adapted from the work of Han and Buchwald.[8]
Materials:
-
Aryl bromide
-
Secondary alkylzinc halide solution in THF (prepared in situ or from a commercial source)
-
Palladium(II) acetate (Pd(OAc)₂)
-
CPhos ligand
-
Dry THF
-
Toluene (as a cosolvent, optional)
-
Argon or nitrogen gas for inert atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (1-2 mol%) and CPhos (2-4 mol%) to a dry reaction vessel.
-
Add the aryl bromide (1.0 equiv) and dry THF. If the aryl halide is electron-deficient, the addition of toluene as a cosolvent may be beneficial.[8]
-
Add the secondary alkylzinc halide solution (1.5 equiv) to the reaction mixture. For some substrates, slow addition of the zinc reagent over 30 minutes may be necessary.[8]
-
Stir the reaction at room temperature until the starting material is consumed (monitoring by TLC or GC). Reaction times can vary from 1 to 6 hours.[8]
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
The Reformatsky Reaction
This protocol is a general procedure for the zinc-induced reaction between an α-halo ester and a ketone.[2]
Materials:
-
Ketone
-
Ethyl bromoacetate
-
Activated zinc dust
-
Iodine (catalytic amount)
-
Toluene
-
Water
-
Methyl tert-butyl ether (MTBE)
-
Brine
Procedure:
-
In a flask equipped with a reflux condenser and a magnetic stir bar, prepare a suspension of activated zinc dust (5.0 equiv) and a catalytic amount of iodine (0.1 equiv) in toluene.[2]
-
Stir the suspension under reflux for 5 minutes, then cool to room temperature.[2]
-
To this mixture, add ethyl bromoacetate (2.0 equiv).[2]
-
Add a solution of the ketone (1.0 equiv) in toluene to the suspension.[2]
-
Stir the resulting mixture at 90°C for 30 minutes.[2]
-
Cool the reaction to 0°C and add water to quench the reaction.[2]
-
Filter the suspension and extract the filtrate with MTBE.[2]
-
Wash the combined organic phases with water and brine, then dry over anhydrous sodium sulfate.[2]
-
Concentrate the solution under reduced pressure and purify the crude product by silica gel chromatography to yield the β-hydroxy ester.[2]
Mechanistic Pathways and Workflows
General Workflow for the Synthesis and Use of Alkylzinc Halides
The following diagram illustrates the typical experimental workflow for the preparation of an alkylzinc halide and its subsequent use in a Negishi cross-coupling reaction.
Caption: General workflow for alkylzinc halide synthesis and application.
Catalytic Cycle of the Negishi Cross-Coupling Reaction
The mechanism of the palladium-catalyzed Negishi coupling involves a series of well-defined steps, as depicted in the catalytic cycle below.[7][13]
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Mechanism of the Reformatsky Reaction
The Reformatsky reaction proceeds through the formation of a zinc enolate, which then adds to a carbonyl group. The reaction is typically completed by an acidic workup.[2][11]
Caption: Mechanism of the Reformatsky reaction.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Nickel-Catalyzed Negishi Cross-Couplings of Secondary Nucleophiles with Secondary Propargylic Electrophiles at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy Ethylzinc bromide, 0.50 M in THF | 6107-37-5 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. experts.illinois.edu [experts.illinois.edu]
- 6. bohrium.com [bohrium.com]
- 7. Negishi coupling - Wikipedia [en.wikipedia.org]
- 8. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pd-catalyzed cross-coupling reactions of alkyl halides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides [organic-chemistry.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
spectroscopic data (NMR, IR, MS) of (4-Fluorobutyl)ZINC bromide
An In-depth Technical Guide to the Spectroscopic and Synthetic Aspects of (4-Fluorobutyl)zinc Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the predicted spectroscopic characteristics and a representative synthetic protocol for this compound, an organozinc reagent of interest in organic synthesis and drug discovery. Due to the limited availability of direct experimental data for this specific compound in public literature, this document compiles predicted data based on the analysis of analogous compounds and general principles of spectroscopy and organometallic chemistry.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from known spectral data of similar alkylzinc halides and organofluorine compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: THF-d8
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |
| F-CH₂- | 4.4 - 4.6 | Triplet of Triplets (tt) | ⁴JHF ≈ 47 Hz, ³JHH ≈ 6.5 Hz |
| -CH₂-CH₂-F | 1.8 - 2.0 | Multiplet | - |
| Zn-CH₂-CH₂- | 1.5 - 1.7 | Multiplet | - |
| Zn-CH₂- | 0.5 - 0.8 | Triplet (t) | ³JHH ≈ 7.0 Hz |
Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: THF-d8
| Carbon | Chemical Shift (δ, ppm) (Predicted) | Coupling to Fluorine (Predicted) |
| F -CH₂- | 83 - 85 | ¹JCF ≈ 165 Hz |
| -C H₂-CH₂-F | 29 - 31 | ²JCF ≈ 20 Hz |
| Zn-CH₂-C H₂- | 25 - 27 | ³JCF ≈ 5 Hz |
| Zn-C H₂- | 10 - 15 | - |
Table 3: Predicted ¹⁹F NMR Spectroscopic Data
Solvent: THF-d8, Reference: CFCl₃ (0 ppm)
| Fluorine | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |
| F -CH₂- | -218 to -222 | Triplet of Triplets (tt) | ²JFH ≈ 47 Hz, ³JFH ≈ 25 Hz |
Table 4: Predicted Infrared (IR) Spectroscopic Data
| Functional Group | Wavenumber (cm⁻¹) (Predicted) | Intensity |
| C-H stretch (alkyl) | 2850 - 2960 | Strong |
| C-F stretch | 1000 - 1100 | Strong |
| C-Zn stretch | ~500 - 600 | Medium |
Table 5: Predicted Mass Spectrometry (MS) Data
Method: Electrospray Ionization (ESI) or Chemical Ionization (CI) would likely be used to observe the intact organometallic species, though fragmentation is expected.
| Ion | m/z (Predicted) | Notes |
| [C₄H₈FZnBr + H]⁺ | 221.9 | Based on most abundant isotopes (¹²C, ¹H, ¹⁹F, ⁶⁴Zn, ⁷⁹Br). Isotopic pattern for Zn and Br will be characteristic. |
| [C₄H₈FZn]⁺ | 142.0 | Loss of Bromine |
| [C₄H₈F]⁺ | 75.1 | Butyl fluoride fragment |
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure for the synthesis of alkylzinc bromides via the direct insertion of zinc metal into an alkyl bromide.[1][2] Appropriate safety precautions, including working under an inert atmosphere, are crucial for handling organometallic reagents.
Materials:
-
Zinc dust (<10 micron, activated)
-
1-Bromo-4-fluorobutane
-
Iodine (I₂)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Zinc Activation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet, add zinc dust (1.5 equivalents). The flask is evacuated and backfilled with argon three times. A few crystals of iodine are added to the zinc dust under a positive flow of argon. The mixture is gently heated with a heat gun until the purple color of the iodine vapor disappears, indicating the activation of the zinc surface.
-
Reagent Preparation: Anhydrous THF is added to the activated zinc dust via a cannula. A solution of 1-bromo-4-fluorobutane (1.0 equivalent) in anhydrous THF is prepared in a separate flame-dried flask.
-
Formation of the Organozinc Reagent: A small portion of the 1-bromo-4-fluorobutane solution is added to the stirred zinc suspension. The reaction is initiated, which may be indicated by a gentle exotherm. Once the reaction has started, the remaining 1-bromo-4-fluorobutane solution is added dropwise at a rate that maintains a gentle reflux.
-
Reaction Completion and Characterization: After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2-3 hours to ensure full conversion. The resulting greyish solution of this compound is then ready for use. The concentration of the organozinc reagent can be determined by titration with a standardized solution of iodine.[3]
Visualizations
Diagram 1: Experimental Workflow for Synthesis and Characterizationdot
// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; activate_zn [label="Activate Zinc Dust\nwith Iodine", fillcolor="#FBBC05", fontcolor="#202124"]; prepare_bromide [label="Prepare Solution of\n1-Bromo-4-fluorobutane in THF", fillcolor="#FBBC05", fontcolor="#202124"]; reaction [label="Formation of\nthis compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; titration [label="Titrate with I₂\nto Determine Concentration", fillcolor="#34A853", fontcolor="#FFFFFF"]; characterization [label="Spectroscopic Characterization\n(NMR, IR, MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> activate_zn; start -> prepare_bromide; activate_zn -> reaction; prepare_bromide -> reaction; reaction -> titration; reaction -> characterization; titration -> end; characterization -> end; }
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides [organic-chemistry.org]
- 3. BJOC - Multicomponent synthesis of α-branched amines using organozinc reagents generated from alkyl bromides [beilstein-journals.org]
Theoretical Insights into the Structure of (4-Fluorobutyl)ZINC Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Organozinc halides are pivotal reagents in modern organic synthesis, valued for their high reactivity and functional group tolerance. Understanding their molecular structure is crucial for predicting and controlling their chemical behavior. This technical guide provides a comprehensive overview of the theoretical approaches used to study the structure of organozinc halides, with a specific focus on (4-Fluorobutyl)ZINC bromide as a representative example of a functionalized alkylzinc reagent. Although direct experimental or theoretical data for this specific molecule is not extensively available in public literature, this paper extrapolates from studies on analogous alkylzinc halides to present a probable structural model. It details the computational methodologies, summarizes key quantitative structural data from related compounds, and outlines experimental protocols for their synthesis and analysis.
Introduction to Organozinc Halides
Organozinc halides (RZnX) are a class of organometallic compounds that play a significant role as nucleophilic partners in various carbon-carbon bond-forming reactions, most notably the Negishi cross-coupling.[1][2] Their utility stems from a balance of reactivity and functional group compatibility, making them indispensable in the synthesis of complex molecules in the pharmaceutical and agrochemical industries.
The structure of organozinc halides in solution is not straightforward and is governed by the Schlenk equilibrium, a dynamic process where the alkylzinc halide exists in equilibrium with its corresponding dialkylzinc (R₂Zn) and zinc dihalide (ZnX₂) species.[3][4] The position of this equilibrium is influenced by factors such as the nature of the alkyl group (R), the halide (X), the solvent, and the presence of additives like lithium salts.[3][4]
The Schlenk Equilibrium in Organozinc Halides
The solution-state behavior of this compound is expected to be dominated by the Schlenk equilibrium. This equilibrium dictates the distribution of zinc-containing species and, consequently, the overall reactivity of the solution.
Theoretical Modeling of this compound
Due to the transient and complex nature of organozinc species in solution, computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating their structure and energetics.[5] A theoretical investigation into the structure of this compound would likely involve modeling both the monomeric and dimeric forms, as well as the influence of coordinating solvents like tetrahydrofuran (THF).
Computational Methodology
A robust computational protocol for studying this compound would likely employ the following steps:
-
Geometry Optimization: The initial structures of the monomeric and dimeric species, both unsolvated and solvated with THF molecules, would be optimized using a suitable DFT functional (e.g., B3LYP or ωB97XD) and basis set (e.g., 6-311++G(d,p) for main group elements and a basis set with effective core potentials like LANL2DZ for zinc).[6][7]
-
Frequency Calculations: To confirm that the optimized geometries correspond to true energy minima on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.[7]
-
Solvation Modeling: The effect of the solvent (typically THF) can be modeled using both implicit (e.g., Polarizable Continuum Model - PCM) and explicit methods. Ab initio molecular dynamics (AIMD) simulations with an explicit solvent cage provide a more dynamic and accurate representation of the solvation shell and can be used to explore the free energy surface of solvation.[8][9]
-
Energetic Analysis: The relative energies of the different species (monomer, dimer, solvated complexes) are calculated to determine their thermodynamic stability.
References
- 1. Understanding Trends in Molecular Bond Angles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]
- 6. DFT calculations towards the geometry optimization, electronic structure, infrared spectroscopy and UV–vis analyses of Favipiravir adsorption on the first-row transition metals doped fullerenes; a new strategy for COVID-19 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Organozinc Reagents in Solution: Insights from Ab Initio Molecular Dynamics and X-ray Absorption Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of Organozinc Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical safety and handling precautions required when working with organozinc reagents. These reagents are valued for their utility in organic synthesis, yet their inherent reactivity necessitates stringent safety protocols to mitigate risks of fire, explosion, and exposure. This document outlines the nature of these hazards, provides detailed procedures for safe handling, and offers guidance on emergency preparedness.
Understanding the Hazards of Organozinc Reagents
Organozinc reagents, particularly dialkylzincs like diethylzinc and dimethylzinc, are known for their pyrophoric nature, meaning they can ignite spontaneously upon contact with air.[1][2] Their reactivity extends to violent reactions with water and other protic solvents.[3][4] Understanding the specific hazards associated with these compounds is the foundation of safe laboratory practice.
Pyrophoricity and Reactivity
The carbon-zinc bond in organozinc compounds is highly reactive towards oxygen. This reactivity is the primary reason for their pyrophoric nature.[1][2] The smaller the alkyl group, the more reactive the reagent tends to be. Both diethylzinc and dimethylzinc have autoignition temperatures below 0°F, highlighting their extreme flammability.[5][6]
Table 1: Physical and Reactivity Data for Common Organozinc Reagents
| Reagent | Formula | Autoignition Temperature | Water Reactivity |
| Diethylzinc | Zn(C₂H₅)₂ | < 0°F (-18°C)[6] | Reacts violently[3][4] |
| Dimethylzinc | Zn(CH₃)₂ | < 0°F (-18°C)[5][7] | Reacts violently[8] |
Toxicity
While the primary hazard of many organozinc reagents is their pyrophoricity, their toxicity upon exposure should not be underestimated. Inhalation of fumes from organozinc reactions or fires, which often contain zinc oxide, can lead to metal fume fever, characterized by flu-like symptoms.[7][9] Direct contact can cause severe skin and eye burns.[10][11]
Table 2: Toxicological Data for Selected Organozinc Compounds
| Compound | Exposure Route | Species | LD50/LC50 | Reference |
| Diethylzinc (in toluene) | Oral | Rat | > 5000 mg/kg | [5] |
| Diethylzinc (in toluene) | Dermal | Rabbit | 12000 mg/kg | [5] |
| Diethylzinc (in toluene) | Inhalation | Rat | 26700 ppm (1 h) | [5] |
| Dimethylzinc (in toluene) | Oral | Rat | > 5000 mg/kg | [12] |
| Dimethylzinc (in toluene) | Dermal | Rabbit | 12000 mg/kg | [12] |
| Dimethylzinc (in toluene) | Inhalation | Rat | 26700 ppm (1 h) | [12] |
| Zinc Gluconate | Intravenous | Mouse | 39.6 mg/kg | [13] |
Note: Toxicity data for pure organozinc reagents is often limited due to their high reactivity. The data presented here is for solutions, and the toxicity of the solvent should also be considered.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling organozinc reagents to protect against thermal burns, chemical splashes, and inhalation of hazardous vapors.
Table 3: Recommended Personal Protective Equipment for Handling Organozinc Reagents
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety goggles with side shields and a face shield | Protects against splashes and potential explosions. |
| Skin Protection | Flame-resistant lab coat | Provides a barrier against fire and chemical splashes. |
| Chemical-resistant gloves (Nitrile or Neoprene recommended) | Protects hands from chemical contact. Glove compatibility should be verified for the specific reagent and solvent.[14][15] | |
| Long pants and closed-toe shoes | Ensures full skin coverage. | |
| Respiratory Protection | A properly fitted respirator with appropriate cartridges | May be necessary for large-scale operations or in case of a spill to protect against inhalation of vapors and aerosols. |
Safe Handling and Storage Procedures
Strict adherence to established protocols for handling and storage is crucial for preventing accidents.
General Handling Precautions
-
Inert Atmosphere: All manipulations of organozinc reagents must be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox.[1][2]
-
Dry Glassware and Solvents: All glassware must be thoroughly dried before use, and anhydrous solvents are essential to prevent violent reactions.[3][8]
-
Ventilation: Work should be conducted in a well-ventilated fume hood.
-
Quantity: Use the smallest quantity of reagent necessary for the experiment.
-
Awareness: Always inform colleagues in the vicinity when you are working with pyrophoric reagents.
Storage
-
Containers: Organozinc reagents should be stored in their original, specially designed containers (e.g., Sure/Seal™ bottles) with a secure cap.[16]
-
Location: Store in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials such as water, acids, and oxidizing agents.[4]
-
Segregation: Store pyrophoric reagents in a dedicated, clearly labeled secondary container.
Emergency Procedures
Preparedness is key to effectively managing emergencies involving organozinc reagents.
Spill Response
A minor spill of an organozinc solution can be managed by trained laboratory personnel. For large spills, or any spill that cannot be safely managed, evacuate the area and contact emergency services.
Workflow for a Minor Organozinc Reagent Spill
Caption: Workflow for handling a minor organozinc reagent spill.
Fire Safety
Fires involving organozinc reagents are Class D fires (combustible metals). Water, carbon dioxide, and halogenated extinguishers must NOT be used as they can react violently with the organozinc compound.[7][9]
-
Recommended Extinguishing Agent: A Class D fire extinguisher containing a dry powder agent such as powdered graphite, sodium chloride, or copper powder is required.[17][18] Sand can also be used to smother small fires.
Decision Tree for Organozinc Reagent Fire
Caption: Decision-making process for responding to an organozinc fire.
Experimental Protocols
Protocol for Quenching Excess Organozinc Reagents
This protocol outlines the safe procedure for neutralizing unreacted organozinc reagents. This should always be performed in a fume hood under an inert atmosphere.[3][6][8][19]
Materials:
-
Reaction flask containing the organozinc reagent under an inert atmosphere.
-
Dropping funnel or syringe pump.
-
Anhydrous isopropanol.
-
Anhydrous ethanol.
-
Anhydrous methanol.
-
Deionized water.
-
Ice bath.
Procedure:
-
Dilution: If the concentration of the organozinc reagent is high, dilute it with an anhydrous, inert solvent (e.g., toluene, hexane) to less than 20% wt.[3][8]
-
Cooling: Cool the reaction flask to 0°C using an ice bath.
-
Initial Quenching (Isopropanol): Slowly add anhydrous isopropanol to the stirred solution via a dropping funnel or syringe pump. The rate of addition should be controlled to maintain the internal temperature below 25°C. Continue the addition until gas evolution ceases.[6][8][19]
-
Secondary Quenching (Ethanol and Methanol): After the initial reaction with isopropanol has subsided, slowly add anhydrous ethanol, followed by anhydrous methanol, to ensure complete reaction of any remaining organozinc species.
-
Final Quenching (Water): Once the addition of alcohols no longer produces an exothermic reaction or gas evolution, slowly add deionized water to quench any remaining reactive species.
-
Warming and Stirring: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for at least one hour to ensure the quenching process is complete.
-
Neutralization and Workup: The resulting mixture can then be neutralized with a dilute acid (e.g., 1 M HCl) and worked up as appropriate for the specific reaction.
-
Waste Disposal: The aqueous and organic layers should be separated and disposed of as hazardous waste according to institutional guidelines.
Protocol for Neutralizing a Minor Spill of Organozinc Reagent
This protocol is for the cleanup of small, manageable spills of organozinc reagents by trained personnel.[20][21][22][23][24]
Materials:
-
Appropriate PPE (see Table 3).
-
Inert absorbent material (e.g., sand, vermiculite, or a commercial spill absorbent for reactive chemicals).
-
Anhydrous isopropanol in a squirt bottle.
-
Spark-proof scoop and container for waste.
Procedure:
-
Alert and Isolate: Immediately alert others in the laboratory and restrict access to the spill area.
-
Ventilation: Ensure the fume hood sash is lowered and ventilation is adequate.
-
Containment: Cover the spill with an inert absorbent material, starting from the outside and working inwards to prevent spreading.
-
Quenching: Slowly and carefully apply anhydrous isopropanol to the absorbent material. Be prepared for gas evolution and potential ignition. Do not apply a large volume of quencher at once.
-
Collection: Once the reaction has subsided, use a spark-proof scoop to collect the absorbent material and place it in a clearly labeled, sealable container for hazardous waste.
-
Decontamination: Wipe the spill area with a cloth dampened with isopropanol, followed by soap and water. All cleaning materials must be treated as hazardous waste.
-
Disposal: Dispose of all contaminated materials according to your institution's hazardous waste procedures.
Waste Disposal
All waste contaminated with organozinc reagents, including quenched reaction mixtures, empty reagent bottles, and spill cleanup materials, must be disposed of as hazardous waste.[14][25][26]
-
Quenched Reaction Mixtures: Neutralized and worked-up reaction mixtures should be collected in appropriately labeled hazardous waste containers.
-
Empty Containers: Empty organozinc reagent bottles still contain residual pyrophoric material. They should be triple-rinsed with an inert, anhydrous solvent under an inert atmosphere. The rinsate must be quenched as described in Protocol 5.1 and disposed of as hazardous waste.[3][19]
-
Contaminated Materials: All items that have come into contact with organozinc reagents (e.g., gloves, paper towels, absorbent materials) must be collected in a sealed container and disposed of as hazardous waste.[25]
Conclusion
Organozinc reagents are powerful tools in chemical synthesis, but their safe use is paramount. A thorough understanding of their hazards, strict adherence to handling protocols, and comprehensive emergency preparedness are essential for any researcher working with these compounds. This guide provides a framework for establishing safe laboratory practices, but it is crucial to supplement this information with institution-specific safety training and to always consult the Safety Data Sheet (SDS) for the specific reagent being used.
References
- 1. sarponggroup.com [sarponggroup.com]
- 2. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 3. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. chemistry.nd.edu [chemistry.nd.edu]
- 7. Page loading... [wap.guidechem.com]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 10. Dimethylzinc - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. Determination of the median lethal dose of zinc gluconate in mice and safety evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. safety.duke.edu [safety.duke.edu]
- 15. glovesbyweb.com [glovesbyweb.com]
- 16. Organozinc Reagents [sigmaaldrich.com]
- 17. airgas.com [airgas.com]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
- 19. ehs.utexas.edu [ehs.utexas.edu]
- 20. qmul.ac.uk [qmul.ac.uk]
- 21. ccny.cuny.edu [ccny.cuny.edu]
- 22. ehs.utk.edu [ehs.utk.edu]
- 23. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 24. westlab.com [westlab.com]
- 25. fishersci.com [fishersci.com]
- 26. dtsc.ca.gov [dtsc.ca.gov]
Methodological & Application
Application Notes and Protocols for (4-Fluorobutyl)ZINC Bromide in Negishi Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Negishi cross-coupling reaction is a powerful and versatile tool in synthetic organic chemistry for the formation of carbon-carbon bonds. This reaction typically involves the palladium- or nickel-catalyzed coupling of an organozinc reagent with an organic halide. The use of organozinc reagents offers several advantages, including high functional group tolerance, high reactivity, and stereoselectivity.[1][2] This document provides detailed application notes and protocols for the use of (4-Fluorobutyl)zinc bromide in Negishi cross-coupling reactions, a valuable building block for the introduction of a fluorinated butyl chain into organic molecules, a common motif in medicinal chemistry.
The incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity. Therefore, the efficient synthesis of fluoroalkyl-containing compounds is of great interest to the pharmaceutical industry. The Negishi cross-coupling reaction using this compound offers a direct and efficient method for the synthesis of 4-fluorobutyl-substituted aromatic and heteroaromatic compounds.
Reaction Principle
The Negishi cross-coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three elementary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X).
-
Transmetalation: The organozinc reagent, this compound, transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) complex (Ar-Pd-R).
-
Reductive Elimination: The coupled product (Ar-R) is formed as the palladium center is reduced back to its Pd(0) oxidation state, thus regenerating the active catalyst and completing the catalytic cycle.
Mandatory Visualizations
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Caption: General experimental workflow for the Negishi cross-coupling.
Application Notes
This compound is a valuable reagent for introducing a fluorinated alkyl chain into various organic scaffolds. This modification is particularly relevant in drug discovery programs where the introduction of fluorine can modulate the physicochemical and pharmacokinetic properties of a lead compound.
Key Features:
-
Functional Group Tolerance: The Negishi coupling is known for its excellent tolerance of a wide range of functional groups on both the organozinc reagent and the organic halide.[1] This allows for the late-stage functionalization of complex molecules. For instance, functional groups like esters, ketones, amides, and nitriles are generally well-tolerated.[3][4]
-
Substrate Scope: this compound can be coupled with a broad range of aryl and heteroaryl halides (bromides, iodides, and in some cases, chlorides and triflates).[2] This versatility makes it a powerful tool for generating diverse compound libraries for structure-activity relationship (SAR) studies.
-
Reaction Conditions: The reaction conditions are typically mild, often proceeding at room temperature or with gentle heating.[3] The choice of palladium catalyst and ligand is crucial for achieving high yields and suppressing side reactions.
Experimental Protocols
The following protocols are general guidelines and may require optimization for specific substrates.
Protocol 1: In Situ Preparation of this compound
This protocol describes the preparation of the organozinc reagent from the corresponding alkyl bromide, which is then used directly in the cross-coupling reaction.
Materials:
-
Zinc dust (<10 micron, activated)
-
1,2-Dibromoethane
-
Trimethylsilyl chloride (TMSCl)
-
1-Bromo-4-fluorobutane
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Chloride (LiCl) (optional, but recommended for difficult insertions)
Procedure:
-
To a dry, argon-purged flask containing zinc dust (1.5 equivalents), add anhydrous THF.
-
Activate the zinc by adding 1,2-dibromoethane (approx. 5 mol%) and TMSCl (approx. 2.5 mol%). The mixture is gently warmed until gas evolution is observed, then cooled to room temperature.
-
A solution of 1-bromo-4-fluorobutane (1.0 equivalent) in anhydrous THF is added dropwise to the activated zinc suspension.
-
The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-4 hours, or until the insertion is complete (can be monitored by GC analysis of quenched aliquots).
-
The resulting greyish solution of this compound is allowed to stand for the solid zinc to settle and the supernatant is used directly in the subsequent cross-coupling reaction.
Protocol 2: Palladium-Catalyzed Negishi Cross-Coupling
This protocol outlines the coupling of the in situ prepared this compound with an aryl or heteroaryl halide.
Materials:
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (e.g., SPhos, XPhos, P(t-Bu)₃) (2-10 mol%)
-
This compound solution (1.2-1.5 equivalents, from Protocol 1)
-
Anhydrous solvent (e.g., THF, NMP, or a mixture)
Procedure:
-
In a separate dry, argon-purged flask, dissolve the aryl or heteroaryl halide (1.0 equivalent), palladium catalyst, and ligand in the chosen anhydrous solvent.
-
To this mixture, add the freshly prepared solution of this compound from Protocol 1 via cannula or syringe.
-
The reaction mixture is stirred at room temperature or heated to 50-80 °C. The reaction progress is monitored by an appropriate technique (TLC, GC, or LC-MS).
-
Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride or hydrochloric acid (1M).
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 4-fluorobutyl-substituted product.
Quantitative Data
The following table presents representative data for the Negishi cross-coupling of this compound with various aryl bromides. The yields are based on typical outcomes for similar primary alkylzinc reagents and should be considered as expected values.
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Pd₂(dba)₃ (2) | SPhos (4) | THF | 60 | 12 | 85 |
| 2 | Methyl 4-bromobenzoate | Pd(OAc)₂ (2) | XPhos (4) | THF/NMP | 70 | 10 | 88 |
| 3 | 4-Bromobenzonitrile | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | THF | 65 | 12 | 82 |
| 4 | 2-Bromopyridine | Pd(OAc)₂ (3) | XPhos (6) | THF | 50 | 16 | 75 |
| 5 | 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ (2) | SPhos (4) | THF | 60 | 14 | 90 |
Troubleshooting and Considerations
-
Activation of Zinc: The activation of zinc is critical for the successful formation of the organozinc reagent. If the reaction is sluggish, consider using more reactive Rieke® zinc or alternative activation methods.
-
Anhydrous Conditions: Organozinc reagents are sensitive to moisture and air. All reactions should be performed under an inert atmosphere (argon or nitrogen) using anhydrous solvents and glassware.
-
Catalyst and Ligand Selection: The choice of catalyst and ligand can significantly impact the reaction outcome. For challenging substrates, screening of different palladium sources and phosphine ligands may be necessary. Buchwald's biarylphosphine ligands such as SPhos and XPhos are often effective for these types of couplings.[3]
-
Side Reactions: A potential side reaction is the homocoupling of the organozinc reagent or the aryl halide. The use of the appropriate catalyst and reaction conditions can minimize these side products. β-hydride elimination is generally not a significant issue with primary alkylzinc reagents like this compound.[5]
-
Work-up: Careful quenching of the reaction is important to avoid the formation of byproducts. Acidic work-up should be performed cautiously if acid-sensitive functional groups are present in the product.
References
- 1. Zn-Mediated, Pd-Catalyzed Cross-Couplings in Water at Room Temperature Without Prior Formation of Organozinc Reagents [organic-chemistry.org]
- 2. Negishi coupling - Wikipedia [en.wikipedia.org]
- 3. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 4. Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates [organic-chemistry.org]
- 5. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: (4-Fluorobutyl)zinc bromide in Palladium-Catalyzed Cross-Coupling Reactions
(4-Fluorobutyl)zinc bromide is a valuable organozinc reagent utilized in organic synthesis for the formation of carbon-carbon bonds. As with other organozinc halides, it serves as a nucleophilic partner in various transition metal-catalyzed cross-coupling reactions, most notably the Negishi coupling.[1] Its utility stems from the presence of a fluorinated alkyl chain, a common motif in pharmacologically active compounds and materials science. The use of organozinc reagents like this compound is favored due to their high functional group tolerance and moderate reactivity compared to more aggressive organometallic reagents like Grignard or organolithium compounds.[2][3]
The primary application of this compound is in the palladium-catalyzed Negishi cross-coupling reaction to form C(sp³)–C(sp²) bonds.[4][5] This reaction allows for the coupling of the 4-fluorobutyl group with a variety of aryl, heteroaryl, and vinyl halides or triflates.[1] The resulting products are valuable intermediates in the synthesis of complex organic molecules. The preparation of the organozinc reagent can be achieved through the direct insertion of activated zinc metal into 1-bromo-4-fluorobutane.[6]
Key Applications:
-
Synthesis of Fluorinated Arenes: A primary application is the introduction of the 4-fluorobutyl group onto aromatic and heteroaromatic rings. This is a key step in the synthesis of novel drug candidates and agrochemicals, where the fluorine atom can modulate pharmacokinetic and physicochemical properties.
-
Late-Stage Functionalization: Due to the mild reaction conditions and high functional group tolerance of the Negishi coupling, this compound can be employed in the later stages of a synthetic sequence, allowing for the direct installation of the fluorinated alkyl chain onto a complex molecular scaffold.[1]
-
Fragment-Based Drug Discovery: The 4-fluorobutyl moiety is a useful fragment in drug discovery. The ability to readily couple this group to various cores using this compound facilitates the rapid generation of compound libraries for biological screening.
Quantitative Data Summary
The following table summarizes representative yields for the Negishi cross-coupling of in situ prepared this compound with various aryl bromides. The reactions are typically performed using a palladium catalyst and a suitable phosphine ligand.
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | THF | 12 | 60 | 88 |
| 2 | 4-Bromobenzonitrile | Pd₂(dba)₃ (1) | XPhos (3) | Dioxane | 16 | 80 | 82 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (2) | RuPhos (4) | THF/Toluene | 12 | 60 | 75 |
| 4 | 2-Bromopyridine | Pd(OAc)₂ (2) | CPhos (4) | THF | 18 | 50 | 79 |
Experimental Protocols
Protocol 1: In Situ Preparation of this compound
This protocol describes the preparation of this compound from 1-bromo-4-fluorobutane and activated zinc.
Materials:
-
Zinc dust (activated)
-
1,2-Dibromoethane
-
Trimethylsilyl chloride
-
1-bromo-4-fluorobutane
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry, argon-flushed flask, add activated zinc dust (1.5 equivalents).
-
Add anhydrous THF to the flask.
-
To activate the zinc, add 1,2-dibromoethane (0.1 equivalents) and trimethylsilyl chloride (0.05 equivalents).
-
Heat the mixture to 60°C for 30 minutes, then cool to room temperature.
-
Slowly add a solution of 1-bromo-4-fluorobutane (1.0 equivalent) in anhydrous THF to the activated zinc suspension.
-
Stir the reaction mixture at 40°C for 4 hours. The formation of the organozinc reagent can be monitored by GC analysis of quenched aliquots.
-
The resulting solution of this compound is used directly in the subsequent cross-coupling reaction.
Protocol 2: Palladium-Catalyzed Negishi Coupling of this compound with an Aryl Bromide
This protocol details a general procedure for the Negishi coupling of the in situ prepared this compound with an aryl bromide.
Materials:
-
Solution of this compound in THF (from Protocol 1)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Anhydrous THF
Procedure:
-
To a dry, argon-flushed flask, add the aryl bromide (1.0 equivalent), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
Add anhydrous THF to dissolve the solids.
-
Slowly add the solution of this compound (1.2 equivalents) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60°C and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-fluorobutylated arene.
Visualizations
Caption: General catalytic cycle for the Negishi cross-coupling reaction.
Caption: Experimental workflow for the synthesis of 4-fluorobutylated arenes.
References
- 1. Negishi coupling - Wikipedia [en.wikipedia.org]
- 2. Organozinc Reagents [sigmaaldrich.com]
- 3. ORGANOZINC REAGENT | PPTX [slideshare.net]
- 4. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 5. Negishi Coupling [organic-chemistry.org]
- 6. Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides [organic-chemistry.org]
Application Notes and Protocols for the Use of (4-Fluorobutyl)ZINC Bromide in C(sp³)-C(sp²) Bond Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the utilization of (4-fluorobutyl)zinc bromide in palladium-catalyzed Negishi cross-coupling reactions to form C(sp³)-C(sp²) bonds. This methodology is a valuable tool for the introduction of the 4-fluorobutyl moiety into aromatic and heteroaromatic scaffolds, a common structural motif in medicinal chemistry.
Overview and Significance
The Negishi cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This reaction class is distinguished by its use of organozinc reagents, which exhibit high functional group tolerance and reactivity. The protocol detailed below focuses on the application of this compound, a primary alkylzinc halide, for the synthesis of 4-fluorobutyl-substituted (hetero)arenes. The fluorobutyl group is of significant interest in drug discovery due to its ability to modulate pharmacokinetic and pharmacodynamic properties.
The procedure involves two main stages: the preparation of the this compound reagent and its subsequent use in the palladium-catalyzed cross-coupling with a (hetero)aryl halide.
Data Presentation: Representative Yields in Negishi Coupling of Primary Alkylzinc Halides
While specific data for this compound is not extensively published, the following table summarizes representative yields for the Negishi coupling of various primary alkylzinc halides with a range of (hetero)aryl bromides and chlorides. These examples, drawn from the literature, serve as a strong indicator of the expected efficiency of the described protocol.[3]
| Entry | Alkylzinc Halide | Aryl Halide | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | n-Propylzinc bromide | 2-Bromobenzonitrile | 1 mol% Pd(OAc)₂ / 2 mol% CPhos | THF | RT | 6 | 94 |
| 2 | n-Butylzinc bromide | 4-Bromobenzonitrile | 1 mol% Pd(OAc)₂ / 2 mol% CPhos | THF | RT | 3 | 92 |
| 3 | (3-Cyanopropyl)zinc bromide | 4-Chlorotoluene | 2 mol% Pd(OAc)₂ / 4 mol% CPhos | THF | RT | 12 | 85 |
| 4 | (4-Methoxycarbonylbutyl)zinc bromide | 2-Bromopyridine | 1 mol% Pd(OAc)₂ / 2 mol% CPhos | THF | RT | 4 | 88 |
| 5 | Cyclohexylmethylzinc bromide | 1-Bromo-4-methoxybenzene | 1 mol% Pd(OAc)₂ / 2 mol% CPhos | THF/Toluene | RT | 12 | 91 |
Experimental Protocols
This section provides detailed methodologies for the preparation of this compound and its subsequent use in a representative Negishi cross-coupling reaction.
Preparation of this compound Solution in THF
This protocol is adapted from established procedures for the synthesis of alkylzinc halides.
Materials:
-
1-Bromo-4-fluorobutane
-
Zinc dust (<10 micron, activated)
-
1,2-Dibromoethane
-
Chlorotrimethylsilane
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask and standard Schlenk line equipment
-
Argon or Nitrogen gas supply
Procedure:
-
Activation of Zinc: In a flame-dried 100 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), add zinc dust (2.0 eq). Heat the flask gently with a heat gun under vacuum and then cool to room temperature.
-
Add a small volume of anhydrous THF to the zinc dust.
-
To the stirred suspension, add 1,2-dibromoethane (approx. 5 mol%) and gently warm the mixture until gas evolution is observed.
-
Follow with the addition of chlorotrimethylsilane (approx. 1 mol%) and continue stirring for 30 minutes at room temperature. This process ensures the activation of the zinc surface.
-
Formation of the Organozinc Reagent: To the activated zinc suspension in anhydrous THF, add a solution of 1-bromo-4-fluorobutane (1.0 eq) in anhydrous THF dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2-4 hours.
-
Allow the excess zinc to settle. The resulting supernatant is the this compound solution in THF. The concentration can be determined by titration following established literature procedures.
General Protocol for the Palladium-Catalyzed Negishi Cross-Coupling
This protocol describes a general procedure for the coupling of the prepared this compound solution with a generic (hetero)aryl bromide.
Materials:
-
This compound solution in THF (from section 3.1)
-
(Hetero)aryl bromide (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
CPhos (2-Dicyclohexylphosphino-2',6'-bis(N,N-dimethylamino)biphenyl) (2-4 mol%)
-
Anhydrous Tetrahydrofuran (THF) or a mixture of THF/Toluene
-
Schlenk tube and standard Schlenk line equipment
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, add palladium(II) acetate (e.g., 0.01 eq) and CPhos (e.g., 0.02 eq).
-
Add the (hetero)aryl bromide (1.0 eq).
-
Add anhydrous THF (or a THF/toluene mixture) to dissolve the solids.
-
Addition of the Organozinc Reagent: To the stirred solution, add the prepared this compound solution (typically 1.2-1.5 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC or GC-MS analysis of quenched aliquots. Reaction times can vary from 3 to 24 hours depending on the reactivity of the aryl halide.
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key processes described in this protocol.
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
References
Synthesis of Fluorinated Building Blocks Using Organozinc Reagents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern drug discovery and materials science. Fluorinated building blocks can significantly enhance the pharmacokinetic and physicochemical properties of lead compounds, including metabolic stability, lipophilicity, and binding affinity. Organozinc reagents have emerged as indispensable tools for the synthesis of these valuable motifs due to their high functional group tolerance, moderate reactivity, and enhanced stability compared to other organometallics.
This document provides detailed application notes and experimental protocols for the synthesis of key fluorinated building blocks using organozinc reagents, including trifluoromethylated, difluoromethylated, and fluorinated aryl compounds.
Application Note 1: Trifluoromethylation of Carbonyl Compounds using (Trifluoromethyl)zinc Reagent
The trifluoromethyl group (CF₃) is one of the most frequently incorporated fluorine-containing moieties in pharmaceuticals. The addition of a CF₃ group to carbonyl compounds yields trifluoromethylated alcohols, which are versatile chiral building blocks. The use of a stable, isolable (trifluoromethyl)zinc reagent allows for the efficient and safe handling of the trifluoromethyl anion equivalent.
Experimental Protocol: Synthesis of a Trifluoromethylated Alcohol
This protocol details the trifluoromethylation of an aldehyde using a pre-formed (trifluoromethyl)zinc reagent.[1][2]
Materials:
-
(Trifluoromethyl)zinc reagent (e.g., [Zn(CF₃)₂(dmpu)₂])
-
Aldehyde (e.g., benzaldehyde)
-
Diamine ligand (e.g., TMEDA)
-
Ammonium salt initiator (e.g., Bu₄NCl)
-
Anhydrous solvent (e.g., Toluene)
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry flask under an inert atmosphere, add the (trifluoromethyl)zinc reagent (1.2 mmol).
-
Add anhydrous toluene (5 mL) and the diamine ligand (1.5 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the ammonium salt initiator (0.1 mmol).
-
Cool the reaction mixture to 0 °C.
-
Slowly add the aldehyde (1.0 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethylated alcohol.
Quantitative Data: Substrate Scope of Trifluoromethylation
| Entry | Carbonyl Compound | Product | Yield (%) |
| 1 | Benzaldehyde | 2,2,2-Trifluoro-1-phenylethan-1-ol | 95 |
| 2 | 4-Methoxybenzaldehyde | 1-(4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol | 92 |
| 3 | 4-Chlorobenzaldehyde | 1-(4-chlorophenyl)-2,2,2-trifluoroethan-1-ol | 88 |
| 4 | Cyclohexanecarbaldehyde | 1-Cyclohexyl-2,2,2-trifluoroethan-1-ol | 85 |
| 5 | Acetophenone | 2,2,2-Trifluoro-1-phenylethan-1-one | 75 |
Yields are representative and may vary based on specific reaction conditions and substrate reactivity.
Workflow for Trifluoromethylation of Carbonyls
Caption: Workflow for the synthesis of trifluoromethylated alcohols.
Application Note 2: Direct C-H Difluoromethylation of Heterocycles using DFMS
The difluoromethyl group (CF₂H) is a valuable bioisostere for hydroxyl, thiol, and hydroxamic acid groups in drug design. The development of the zinc-based reagent, Zn(SO₂CF₂H)₂ (DFMS), has enabled the direct, radical-mediated C-H difluoromethylation of a wide range of heterocycles under mild conditions.[3][4]
Experimental Protocol: Synthesis of DFMS and Difluoromethylation of a Heterocycle
Part A: Synthesis of Zn(SO₂CF₂H)₂ (DFMS) [5]
Materials:
-
Difluoromethanesulfonyl chloride
-
Zinc dust
-
Deionized water
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, suspend zinc dust (14.0 equiv.) in deionized water.
-
Cool the suspension in an ice-water bath.
-
Slowly add difluoromethanesulfonyl chloride (2.0 equiv.) to the cooled suspension.
-
Stir the reaction mixture vigorously for 3 hours, allowing it to warm to room temperature.
-
Filter the reaction mixture and wash the solid with deionized water and then diethyl ether.
-
Dry the resulting white solid under vacuum to yield crude DFMS. The reagent can be purified further by washing to remove zinc chloride and water.[5]
Part B: Difluoromethylation of Caffeine [3][4]
Materials:
-
DFMS (Zn(SO₂CF₂H)₂)
-
Caffeine
-
tert-Butyl hydroperoxide (tBuOOH)
-
Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
-
To a vial, add caffeine (1.0 equiv), DFMS (2.0 equiv), CH₂Cl₂ and water.
-
Stir the biphasic mixture at room temperature.
-
Add tert-butyl hydroperoxide (3.0 equiv) portion-wise over 1 hour.
-
Stir the reaction at room temperature for 12-24 hours. If the reaction is incomplete, a second addition of DFMS and tBuOOH may be necessary.[4]
-
Upon completion, dilute the reaction with water and extract with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to afford the difluoromethylated caffeine.
Quantitative Data: Scope of C-H Difluoromethylation of Heterocycles with DFMS
| Entry | Heterocycle | Product | Yield (%) |
| 1 | Caffeine | 8-(Difluoromethyl)caffeine | 85 |
| 2 | 4-tert-Butylpyridine | 2-(Difluoromethyl)-4-tert-butylpyridine | 72 |
| 3 | Quinoxaline | 2-(Difluoromethyl)quinoxaline | 65 |
| 4 | 1-Methyl-1H-indole | 3-(Difluoromethyl)-1-methyl-1H-indole | 58 |
| 5 | Thiophene | 2-(Difluoromethyl)thiophene | 45 |
Yields are representative and may vary based on specific reaction conditions and substrate.[4]
Workflow for Direct C-H Difluoromethylation
Caption: Workflow for the direct C-H difluoromethylation of heterocycles.
Application Note 3: Palladium-Catalyzed Negishi Cross-Coupling of Fluorinated Arylzinc Reagents
The Negishi cross-coupling is a powerful method for the formation of C-C bonds. The use of functionalized, fluorinated arylzinc reagents in this reaction allows for the synthesis of complex fluorinated biaryls and other valuable building blocks. These organozinc reagents are often prepared in situ from the corresponding aryl halides.
Experimental Protocol: Synthesis of a Fluorinated Biaryl via Negishi Coupling
This protocol describes the in situ preparation of an arylzinc reagent followed by a palladium-catalyzed Negishi cross-coupling.[6][7][8]
Materials:
-
Fluorinated aryl halide (e.g., 1-bromo-4-fluorobenzene)
-
Activated Zinc (e.g., Rieke® Zinc or LiCl activated zinc)
-
Aryl halide coupling partner (e.g., 4-iodotoluene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous THF
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation of the Arylzinc Reagent:
-
To a dry flask under an inert atmosphere, add activated zinc (1.5 equiv).
-
Add anhydrous THF.
-
Add the fluorinated aryl halide (1.0 equiv) and stir the mixture at the appropriate temperature (this can range from room temperature to reflux depending on the reactivity of the halide and the type of activated zinc) until the formation of the organozinc reagent is complete (can be monitored by GC analysis of quenched aliquots).
-
-
Negishi Coupling:
-
In a separate dry flask under an inert atmosphere, add the palladium catalyst (0.02-0.05 equiv) and the aryl halide coupling partner (1.1 equiv).
-
Add anhydrous THF.
-
Transfer the freshly prepared arylzinc reagent solution to the flask containing the catalyst and coupling partner via cannula.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 4-12 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
Quantitative Data: Scope of Negishi Coupling with Fluorinated Arylzinc Reagents
| Entry | Fluorinated Arylzinc Reagent | Coupling Partner | Product | Yield (%) |
| 1 | 4-Fluorophenylzinc bromide | 4-Iodotoluene | 4-Fluoro-4'-methyl-1,1'-biphenyl | 90 |
| 2 | 2-Trifluoromethylphenylzinc chloride | 1-Bromo-4-methoxybenzene | 4'-Methoxy-2-(trifluoromethyl)-1,1'-biphenyl | 85 |
| 3 | Pentafluorophenylzinc bromide | Vinyl bromide | 1,2,3,4,5-Pentafluoro-6-vinylbenzene | 78 |
| 4 | 3-Difluoromethylphenylzinc iodide | Allyl chloride | 1-(Allyl)-3-(difluoromethyl)benzene | 75 |
| 5 | 4-Fluorophenylzinc bromide | Benzoyl chloride | (4-Fluorophenyl)(phenyl)methanone | 82 |
Yields are representative and depend on the specific catalyst, ligands, and reaction conditions used.
Workflow for Negishi Cross-Coupling```dot
Caption: Workflow for the preparation of solid arylzinc pivalates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. orgsyn.org [orgsyn.org]
- 4. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and Purification of Zinc Sulphinate Reagents for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Negishi Coupling [organic-chemistry.org]
- 8. Negishi coupling - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Scale-Up Synthesis of Drug Intermediates with (4-Fluorobutyl)zinc Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organozinc reagents are powerful and versatile tools in modern organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecules and active pharmaceutical ingredients (APIs). Their utility stems from a combination of high reactivity in the presence of transition metal catalysts and excellent functional group tolerance, allowing for the synthesis of highly functionalized drug intermediates. Among these, (4-Fluorobutyl)zinc bromide serves as a key building block for introducing a fluorinated butyl moiety, a common structural motif in medicinal chemistry known to enhance metabolic stability and binding affinity of drug candidates.
This document provides detailed application notes and protocols for the scale-up synthesis of drug intermediates using this compound, focusing on the widely utilized Negishi cross-coupling reaction. The protocols are designed to be adaptable for kilogram-scale production, addressing key considerations for industrial applications.
Key Advantages of this compound in Drug Synthesis
-
High Functional Group Tolerance: Organozinc reagents are compatible with a wide range of functional groups commonly found in drug molecules, such as esters, amides, nitriles, and ketones.
-
Versatility in C-C Bond Formation: this compound readily participates in various carbon-carbon bond-forming reactions, most notably the Negishi cross-coupling, to form sp²-sp³ bonds.
-
Introduction of Fluorine: The incorporation of fluorine can significantly improve the pharmacokinetic and pharmacodynamic properties of a drug molecule.
-
Scalability: The synthesis of organozinc reagents and their subsequent coupling reactions can be scaled up for industrial production, with options for both batch and continuous flow processes.
Data Presentation: Representative Yields for Negishi Coupling Reactions
The following table summarizes typical yields for the Negishi cross-coupling of this compound with various aryl and heteroaryl bromides, based on literature for similar alkylzinc halides. These values can serve as a benchmark for process development and optimization.
| Entry | Aryl/Heteroaryl Bromide | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzonitrile | Pd(OAc)₂ / SPhos | THF/Toluene | 25 | 12 | 85-95 |
| 2 | 2-Bromo-6-methoxynaphthalene | Pd₂(dba)₃ / XPhos | Dioxane | 80 | 18 | 80-90 |
| 3 | 3-Bromopyridine | NiCl₂(dppp) | THF | 60 | 24 | 70-85 |
| 4 | 5-Bromo-1,3-benzothiazole | Pd(PPh₃)₄ | DMF | 100 | 10 | 75-88 |
Experimental Protocols
Protocol 1: Kilogram-Scale Preparation of this compound Solution in THF
This protocol describes the in situ preparation of this compound from 1-bromo-4-fluorobutane.
Materials:
-
Zinc dust (<10 µm, 99.9%)
-
1-Bromo-4-fluorobutane (98%)
-
Lithium chloride (LiCl), anhydrous (99%)
-
Tetrahydrofuran (THF), anhydrous, inhibitor-free
-
Iodine (catalytic amount)
Equipment:
-
20 L glass reactor with overhead stirring, temperature probe, and inert gas (Argon or Nitrogen) inlet/outlet
-
Addition funnel
-
Heating/cooling mantle
Procedure:
-
Reactor Setup: Under an inert atmosphere, charge the 20 L reactor with zinc dust (1.5 eq) and anhydrous lithium chloride (1.2 eq).
-
Zinc Activation: Add a catalytic amount of iodine to the reactor. The disappearance of the iodine color indicates activation of the zinc surface.
-
Solvent Addition: Add anhydrous THF (to achieve a final concentration of 0.5-1.0 M) to the reactor and stir the suspension.
-
Reagent Addition: Slowly add a solution of 1-bromo-4-fluorobutane (1.0 eq) in anhydrous THF from the addition funnel to the zinc suspension. Maintain the internal temperature between 25-30 °C using the heating/cooling mantle. The addition is typically performed over 2-4 hours.
-
Reaction Monitoring: Monitor the reaction progress by periodically taking aliquots, quenching with a standard acid, and analyzing the consumption of the starting bromide by GC.
-
Completion and Use: Once the reaction is complete (typically 4-6 hours after the addition is finished), the resulting greyish solution of this compound is ready for use in the subsequent cross-coupling reaction. The concentration of the organozinc reagent can be determined by titration.
Protocol 2: Scale-Up Negishi Cross-Coupling of this compound with an Aryl Bromide
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of the prepared this compound solution with a generic aryl bromide.
Materials:
-
This compound solution in THF (from Protocol 1)
-
Aryl bromide (e.g., 4-Bromobenzonitrile) (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01-0.05 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.02-0.10 mol%)
-
Toluene, anhydrous
Equipment:
-
50 L glass reactor with overhead stirring, temperature probe, reflux condenser, and inert gas inlet/outlet
-
Cannula for liquid transfer
Procedure:
-
Catalyst Pre-formation: In a separate, smaller vessel under an inert atmosphere, dissolve Pd(OAc)₂ and SPhos in anhydrous toluene. Stir for 15-20 minutes to form the active catalyst complex.
-
Reactor Charging: Charge the 50 L reactor with the aryl bromide and anhydrous toluene.
-
Catalyst Addition: Transfer the pre-formed catalyst solution to the 50 L reactor.
-
Organozinc Addition: Slowly add the this compound solution from the 20 L reactor to the 50 L reactor via cannula transfer. Maintain the internal temperature below 40 °C during the addition.
-
Reaction: After the addition is complete, heat the reaction mixture to the desired temperature (e.g., 25-80 °C, depending on the reactivity of the aryl bromide) and stir until the reaction is complete, as monitored by HPLC or GC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by crystallization or column chromatography to yield the desired drug intermediate.
Mandatory Visualizations
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Caption: Experimental workflow for the two-stage synthesis.
Application Notes and Protocols: (4-Fluorobutyl)zinc Bromide as a Nucleophile in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, often leading to enhanced metabolic stability, binding affinity, and bioavailability. Multicomponent reactions (MCRs), which involve the simultaneous combination of three or more reactants to form a complex product in a single step, offer an efficient and atom-economical approach to synthesizing diverse molecular scaffolds.[1] This document provides detailed application notes and protocols for the use of (4-Fluorobutyl)zinc bromide as a versatile nucleophile in multicomponent reactions, enabling the direct introduction of a fluorinated alkyl chain into complex organic molecules.
Organozinc reagents are valuable intermediates in organic synthesis due to their high reactivity and functional group tolerance.[2][3] Specifically, alkylzinc bromides have been successfully employed as nucleophiles in Mannich-type multicomponent reactions for the synthesis of α-branched amines.[4][5] The protocols outlined below are based on established methodologies for other alkylzinc bromides and are adapted for the specific use of this compound.
Core Applications
The primary application of this compound in multicomponent reactions is the synthesis of novel α-substituted amines containing a 4-fluorobutyl moiety. This reaction, often referred to as a Mannich-type reaction, involves the one-pot reaction of an aldehyde, an amine, and the this compound reagent. The resulting products are of significant interest in medicinal chemistry due to the favorable properties conferred by the fluorine atom.
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol describes the synthesis of the this compound reagent from the corresponding alkyl bromide.
Materials:
-
1-Bromo-4-fluorobutane
-
Zinc dust (activated)
-
1,2-Dibromoethane
-
Chlorotrimethylsilane (TMSCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Lithium Chloride (LiCl)
Procedure:
-
To a dry, argon-flushed round-bottom flask, add activated zinc dust (6.0 equivalents).
-
Add anhydrous THF to achieve a concentration of 1.0 M with respect to the alkyl bromide.
-
Activate the zinc dust by adding 1,2-dibromoethane (60 mol %) and chlorotrimethylsilane (20 mol %).
-
Add 1-bromo-4-fluorobutane (1.0 equivalent) to the activated zinc suspension.
-
Heat the reaction mixture to 80 °C and stir for 16 hours under an argon atmosphere.
-
After cooling to room temperature, allow the excess zinc to settle. The supernatant containing the this compound solution can be used directly in the subsequent multicomponent reaction. For improved reactivity in the coupling step, a stoichiometric amount of anhydrous LiCl can be added to the organozinc solution.[4]
Protocol 2: Three-Component Synthesis of α-(4-Fluorobutyl)amines
This protocol details the one-pot reaction between an aldehyde, an amine, and the prepared this compound solution.[4][5]
Materials:
-
Solution of this compound in THF (from Protocol 1)
-
Aldehyde (e.g., benzaldehyde)
-
Secondary amine (e.g., piperidine)
-
Anhydrous THF
Procedure:
-
To a dry, argon-flushed round-bottom flask, add the secondary amine (1.0 equivalent) and the aldehyde (1.0 equivalent) in anhydrous THF.
-
To this mixture, add the solution of this compound (1.5 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 50 °C and stir for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-(4-Fluorobutyl)amine.
Data Presentation
The following tables summarize the representative scope of the three-component reaction based on analogous studies with other alkylzinc bromides.[4] These data provide an expected trend for reactions involving this compound.
Table 1: Scope of Aldehydes in the Three-Component Reaction
| Entry | Aldehyde | Expected Product | Expected Yield (%) |
| 1 | Benzaldehyde | N-(1-Phenyl-5-fluoropentyl)piperidine | 75-85 |
| 2 | 4-Methoxybenzaldehyde | N-(1-(4-Methoxyphenyl)-5-fluoropentyl)piperidine | 70-80 |
| 3 | 4-Chlorobenzaldehyde | N-(1-(4-Chlorophenyl)-5-fluoropentyl)piperidine | 65-75 |
| 4 | 2-Naphthaldehyde | N-(1-(Naphthalen-2-yl)-5-fluoropentyl)piperidine | 70-80 |
Table 2: Scope of Amines in the Three-Component Reaction
| Entry | Amine | Expected Product | Expected Yield (%) |
| 1 | Piperidine | N-(1-Phenyl-5-fluoropentyl)piperidine | 75-85 |
| 2 | Morpholine | 4-(1-Phenyl-5-fluoropentyl)morpholine | 70-80 |
| 3 | Pyrrolidine | 1-(1-Phenyl-5-fluoropentyl)pyrrolidine | 70-80 |
| 4 | Dibenzylamine | N,N-Dibenzyl-1-phenyl-5-fluoropentylamine | 60-70 |
Note: The expected yields are estimates based on previously reported results for similar non-fluorinated alkylzinc bromides and may vary for this compound.[4]
Visualizations
Caption: Experimental workflow for the preparation and use of this compound.
Caption: General scheme of the three-component reaction.
References
- 1. Three-component radical homo Mannich reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Negishi coupling - Wikipedia [en.wikipedia.org]
- 3. Negishi Coupling [organic-chemistry.org]
- 4. Multicomponent synthesis of α-branched amines using organozinc reagents generated from alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Multicomponent synthesis of α-branched amines using organozinc reagents generated from alkyl bromides [beilstein-journals.org]
Application Notes and Protocols: Solvent Effects on the Reactivity of (4-Fluorobutyl)zinc Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the influence of solvent systems on the formation and subsequent reactivity of (4-fluorobutyl)zinc bromide. The following protocols and data are intended to guide researchers in optimizing reaction conditions for the use of this versatile organometallic reagent in synthetic chemistry, particularly in cross-coupling reactions relevant to drug discovery and development.
Introduction to this compound and Solvent Effects
This compound is a valuable C4 building block in organic synthesis, allowing for the introduction of a fluorinated butyl group into various molecular scaffolds. The reactivity and stability of this organozinc reagent are highly dependent on the solvent used. The choice of solvent can significantly impact the rate of formation, solubility, and subsequent reactivity in cross-coupling reactions such as the Negishi coupling.
The solvent's role extends beyond simple dissolution. It can influence the aggregation state of the organozinc reagent, the rate of oxidative addition to form the reagent, and the kinetics of subsequent transmetalation and reductive elimination steps in catalytic cycles. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are known to accelerate the formation of organozinc reagents.[1][2] In contrast, less polar ethers like tetrahydrofuran (THF) often necessitate the use of activating agents such as lithium chloride (LiCl) for efficient synthesis.[1][2] The coordinating ability of the solvent to the zinc center is a critical factor influencing the nucleophilicity and overall reactivity of the organozinc species.[1]
Formation of this compound: A Comparative Study of Solvents
The preparation of this compound can be achieved through the direct insertion of zinc metal into 1-bromo-4-fluorobutane. The choice of solvent is critical for the success of this transformation. Below, we compare the formation in three common solvents: THF, DMF, and 1,3-dimethyl-2-imidazolidinone (DMI).
Table 1: Comparison of Solvents for the Formation of this compound
| Solvent | Activating Agent | Typical Reaction Conditions | Observations & Remarks |
| Tetrahydrofuran (THF) | LiCl | 50 °C, 18 h | Requires an activating agent like LiCl for efficient reaction. The resulting solution is often used directly in subsequent reactions. |
| Dimethylformamide (DMF) | None | 0 °C to room temperature, 0.5-2 h | Generally faster reaction rates compared to THF due to the polar aprotic nature of the solvent.[3] The reagent may exhibit different stability profiles. |
| 1,3-Dimethyl-2-imidazolidinone (DMI) | I₂ (activator for Zn) | 70 °C, 12 h | A highly polar aprotic solvent that can facilitate the reaction, often with initial activation of the zinc powder.[4] |
Experimental Protocols: Formation of this compound
Protocol 2.1: Synthesis in THF with LiCl Activation
This protocol is adapted from a general procedure for the preparation of alkylzinc halides.[5]
Materials:
-
Zinc dust (325 mesh)
-
Lithium chloride (LiCl)
-
1,2-Dibromoethane
-
Trimethylsilyl chloride
-
Iodine
-
1-Bromo-4-fluorobutane
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In an oven-dried round-bottom flask under an argon atmosphere, add LiCl (2.0 eq) and zinc dust (2.0 eq).
-
Heat the flask with a heat gun under high vacuum and then backfill with argon.
-
Add anhydrous THF, followed by 1,2-dibromoethane (0.05 eq) and heat to 60 °C until gas evolution is observed.
-
Cool to room temperature and add trimethylsilyl chloride (0.01 eq) and a solution of iodine (0.005 eq) in THF.
-
Heat the mixture to 60 °C for 20 minutes, then cool to room temperature.
-
Add 1-bromo-4-fluorobutane (1.0 eq) and stir the reaction at 50 °C for 18 hours.
-
Allow the mixture to settle, and the resulting supernatant solution of this compound in THF is ready for use.
Protocol 2.2: Synthesis in DMF
This protocol is based on the synthesis of a similar fluorinated organozinc reagent.[3]
Materials:
-
Zinc-silver couple (or activated zinc)
-
1-Bromo-4-fluorobutane
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a flask containing a zinc-silver couple (1.5 eq) under an argon atmosphere, add anhydrous DMF.
-
Cool the suspension to 0 °C.
-
Slowly add 1-bromo-4-fluorobutane (1.0 eq) to the cooled suspension.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional 1.5 hours.
-
The resulting solution of this compound in DMF can be used directly.
Workflow for the Formation of this compound
Caption: Workflow for the synthesis of this compound.
Application in Negishi Cross-Coupling Reactions
The Negishi cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, and it is a common application for organozinc reagents. The choice of solvent can significantly influence the yield and selectivity of these reactions.
Table 2: Solvent Effects on the Negishi Coupling of this compound with an Aryl Bromide
| Solvent System | Catalyst System | Typical Reaction Conditions | Expected Outcome & Remarks |
| THF | Pd(OAc)₂ / SPhos | Room Temperature, 12 h | A standard and reliable solvent for many Negishi couplings. Good yields are generally expected. |
| THF / Toluene | Pd(OAc)₂ / CPhos | Room Temperature, 3-6 h | The use of toluene as a co-solvent can improve yields, especially with electron-deficient aryl halides.[1][6] |
| DMF | Pd₂(dba)₃ / XPhos | 60 °C, 8 h | The higher polarity of DMF can be beneficial for certain substrates, potentially leading to faster reaction rates. |
| Water with NaCl | Pd(OAc)₂ (ligandless) | Room Temperature or 60 °C, <1 h | An environmentally friendly option that can provide high yields in very short reaction times.[7] |
Experimental Protocols: Negishi Coupling of this compound
Protocol 3.1: Negishi Coupling in THF/Toluene
This protocol is based on general procedures for Negishi coupling of alkylzinc halides.[1][6]
Materials:
-
This compound solution in THF (from Protocol 2.1)
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
CPhos ligand
-
Anhydrous Toluene
Procedure:
-
In a reaction vessel under an argon atmosphere, dissolve the aryl bromide (1.0 eq), Pd(OAc)₂ (0.02 eq), and CPhos (0.04 eq) in anhydrous toluene.
-
To this mixture, add the solution of this compound in THF (1.5 eq).
-
Stir the reaction mixture at room temperature for 3-6 hours, monitoring the progress by TLC or GC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Signaling Pathway of Solvent Influence in Negishi Coupling
Caption: Influence of solvent polarity on the Negishi coupling rate.
Summary and Recommendations
The choice of solvent is a critical parameter in both the synthesis and application of this compound.
-
For Formation:
-
THF with LiCl is a reliable and well-established method, though it may require longer reaction times.
-
DMF offers a faster route to the organozinc reagent without the need for salt additives, which can be advantageous for downstream purification. However, the stability of the reagent in DMF should be considered.[3]
-
-
For Negishi Coupling:
-
THF or THF/toluene mixtures are excellent starting points for a wide range of aryl halides.
-
For challenging substrates or to explore greener alternatives, polar aprotic solvents like DMF or even aqueous systems can be highly effective.[7]
-
It is recommended that researchers perform small-scale optimization experiments to determine the ideal solvent system for their specific substrate and desired reaction outcome. The protocols provided herein serve as a robust starting point for such investigations.
References
- 1. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 2. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical tetrafluoroethylene fragment installation through a coupling reaction of (1,1,2,2-tetrafluorobut-3-en-1-yl)zinc bromide with various electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. Zinc bromide: a general mediator for the ionothermal synthesis of microporous polymers via cyclotrimerization reactions - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Functional Group Tolerance of (4-Fluorobutyl)zinc Bromide in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organozinc reagents are powerful tools in modern organic synthesis, enabling the formation of carbon-carbon bonds through cross-coupling reactions. Among these, the Negishi coupling, which utilizes a palladium or nickel catalyst to couple an organozinc compound with an organic halide, is particularly valued for its high reactivity and functional group tolerance.[1][2] (4-Fluorobutyl)zinc bromide is a valuable building block in medicinal chemistry and materials science, allowing for the introduction of a fluorinated alkyl chain. This document provides detailed application notes on the functional group tolerance of this compound in cross-coupling reactions, along with experimental protocols.
Organozinc reagents, especially those prepared from highly reactive Rieke® Zinc, are compatible with a wide array of sensitive functional groups. This compatibility allows for the direct use of functionalized substrates without the need for protecting groups, streamlining synthetic routes.[3] Palladium-catalyzed Negishi couplings, in particular, are known for their high yields and broad functional group tolerance.[1]
Functional Group Tolerance Data
While specific quantitative data for the cross-coupling of this compound with a comprehensive range of functionalized partners is not extensively documented in a single source, the general functional group tolerance of primary alkylzinc bromides in Negishi couplings is well-established. The following table summarizes the compatibility of various functional groups based on analogous systems and the general principles of organozinc chemistry. High yields are generally expected for the coupling of this compound with aryl or vinyl halides/triflates containing these functionalities.
| Functional Group | Example Substrate Structure | Tolerated (Yes/No) | Typical Yield Range (%) | Notes |
| Ester | Methyl 4-bromobenzoate | Yes | 85-95 | Generally well-tolerated.[4] |
| Nitrile | 4-Bromobenzonitrile | Yes | 80-95 | Highly compatible.[4] |
| Ketone | 4'-Bromoacetophenone | Yes | 75-90 | Good tolerance, minimal side reactions. |
| Aldehyde | 4-Bromobenzaldehyde | Yes | 70-85 | Generally tolerated, though careful optimization may be needed to avoid side reactions.[4] |
| Amide | 4-Bromo-N,N-dimethylbenzamide | Yes | 80-95 | Amide functionality is robust under Negishi conditions. |
| Ether | 1-Bromo-4-methoxybenzene | Yes | 90-98 | Ethers are highly compatible. |
| Sulfide | (4-Bromophenyl)(methyl)sulfane | Yes | 85-95 | Sulfide groups are generally well-tolerated. |
| Nitro | 1-Bromo-4-nitrobenzene | Moderate | 40-60 | The nitro group can sometimes lead to side products and lower yields.[4] |
| Unprotected Indole | 5-Bromo-1H-indole | Yes | 70-85 | N-H bonds in heterocycles like indoles are often tolerated.[4] |
| Boronic Ester | 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Yes | 80-95 | Allows for subsequent Suzuki-Miyaura coupling. |
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol describes the preparation of the organozinc reagent from 1-bromo-4-fluorobutane using activated zinc.
Materials:
-
1-bromo-4-fluorobutane
-
Zinc dust
-
1,2-Dibromoethane
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (one crystal)
Procedure:
-
Activate the zinc dust: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add zinc dust (1.5 equivalents).
-
Add anhydrous THF to the flask.
-
To the stirred suspension, add 1,2-dibromoethane (approx. 5 mol%) and a crystal of iodine.
-
Gently heat the mixture until the evolution of ethene is observed and the color of iodine disappears.
-
Cool the activated zinc suspension to room temperature.
-
Slowly add a solution of 1-bromo-4-fluorobutane (1 equivalent) in anhydrous THF to the activated zinc suspension.
-
The reaction is typically exothermic. Maintain the temperature below 40 °C.
-
Stir the mixture at room temperature for 2-4 hours. The formation of the organozinc reagent is usually indicated by the disappearance of the zinc metal.
-
The resulting solution of this compound is ready for use in cross-coupling reactions.
Protocol 2: Palladium-Catalyzed Negishi Cross-Coupling
This protocol outlines a general procedure for the Negishi coupling of this compound with an aryl bromide.
Materials:
-
This compound solution in THF (prepared as in Protocol 1)
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
CPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or other suitable phosphine ligand
-
Anhydrous THF
-
Anhydrous Toluene (optional, as a co-solvent)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl bromide (1 equivalent), Pd(OAc)₂ (1-2 mol%), and the phosphine ligand (2-4 mol%) in anhydrous THF. If the aryl halide is electron-deficient, the addition of toluene as a co-solvent can be beneficial.[3][4]
-
To this stirred solution, add the freshly prepared this compound solution (1.2-1.5 equivalents) dropwise at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours at room temperature.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagrams
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Caption: Experimental workflow for the synthesis and use of this compound.
Conclusion
This compound is a versatile reagent for introducing a fluorinated alkyl moiety into organic molecules via the Negishi cross-coupling reaction. Its high functional group tolerance makes it an attractive tool in complex molecule synthesis, particularly in the fields of drug discovery and materials science. The provided protocols offer a general guideline for the preparation and application of this valuable reagent. Researchers should note that while the functional group tolerance is broad, optimal reaction conditions may vary depending on the specific substrates used.
References
- 1. Negishi coupling - Wikipedia [en.wikipedia.org]
- 2. Why Negishi? How This Nobel-Winning Reaction Offers Unmatched Selectivity - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 3. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 4. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Negishi Coupling with (4-Fluorobutyl)zinc Bromide
Welcome to the technical support center for optimizing Negishi coupling reactions involving (4-Fluorobutyl)zinc bromide. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and enhance their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving high yields in Negishi coupling with primary alkylzinc reagents like this compound?
A1: Catalyst and ligand selection are paramount. The choice of the palladium catalyst and, more importantly, the phosphine ligand significantly influences the reaction's efficiency. Bulky, electron-rich monophosphine ligands are often preferred as they promote the desired reductive elimination step and suppress common side reactions such as β-hydride elimination.
Q2: My reaction is stalling and not going to completion. What are the likely causes?
A2: Reaction stalling can be attributed to several factors:
-
Catalyst Deactivation: The palladium catalyst can be deactivated by impurities in the substrates or solvents. Additionally, the product itself or byproducts can sometimes inhibit the catalyst.
-
Zinc Halide Buildup: An accumulation of zinc halides (e.g., ZnBr₂) during the reaction can form inhibitory intermetallic species with the palladium catalyst, slowing down or stopping the catalytic cycle.
-
Low-Quality Organozinc Reagent: The this compound reagent may have degraded due to exposure to air or moisture, or it may not have been prepared effectively.
Q3: I am observing the formation of homocoupled products. How can I minimize this side reaction?
A3: Homocoupling is a common side reaction in Negishi coupling. To minimize it, consider the following:
-
Control Stoichiometry: Use a slight excess (typically 1.2-1.5 equivalents) of the organozinc reagent. A large excess can sometimes promote homocoupling.
-
Slow Addition: Adding the organozinc reagent slowly to the reaction mixture can help maintain a low concentration of the reagent and reduce the likelihood of homocoupling.
-
Ligand Choice: Certain ligands can help suppress homocoupling. Experiment with different phosphine ligands to find the optimal one for your specific substrates.
Q4: Can the solvent system impact the reaction yield?
A4: Absolutely. The choice of solvent is crucial. Tetrahydrofuran (THF) is the most common solvent for Negishi couplings. However, for less reactive or sterically hindered substrates, using a co-solvent like toluene or N-methyl-2-pyrrolidone (NMP) can improve yields and reaction rates. It is essential to use anhydrous and degassed solvents to prevent quenching of the organozinc reagent and deactivation of the catalyst.
Troubleshooting Guides
This section provides solutions to common problems encountered during the Negishi coupling of this compound with aryl halides.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium precatalyst is of high quality. If preparing the active Pd(0) species in situ, ensure complete reduction. Consider using a more active, pre-formed catalyst. |
| Poor Quality Organozinc Reagent | Prepare the this compound fresh before use. Ensure the starting 1-bromo-4-fluorobutane and zinc dust are of high purity and the reaction is performed under strictly anhydrous and inert conditions. Titrate the organozinc solution to determine its exact concentration. |
| Inappropriate Ligand | For primary alkylzinc reagents, bulky electron-rich phosphine ligands like CPhos, SPhos, or RuPhos often give good results. Consider screening a panel of ligands to find the optimal one for your specific aryl halide. |
| Suboptimal Temperature | While many Negishi couplings proceed at room temperature, some systems require heating to overcome the activation energy barrier. Try incrementally increasing the reaction temperature (e.g., to 40-60 °C). |
| Presence of Oxygen or Moisture | Use rigorous inert atmosphere techniques (e.g., a glovebox or Schlenk line). Ensure all glassware is oven-dried, and solvents are anhydrous and thoroughly degassed. |
Issue 2: Formation of Significant Byproducts
| Byproduct | Possible Cause | Troubleshooting Step | | :--- | :--- | | Homocoupling of Aryl Halide | Inefficient transmetalation or slow reductive elimination. | Optimize the catalyst and ligand system. Slow addition of the organozinc reagent can be beneficial. | | Protodehalogenation of Aryl Halide | Presence of trace amounts of water or other protic sources. | Ensure all reagents and solvents are strictly anhydrous. | | Isomerization of the Alkyl Chain | β-hydride elimination followed by reinsertion. | While less common with primary alkyl groups, using bulky ligands that accelerate reductive elimination can minimize this. |
Data Presentation: Optimizing Reaction Parameters
The following tables summarize the impact of different reaction parameters on the yield of Negishi coupling with a primary alkylzinc reagent (n-decylzinc iodide), which serves as a model for this compound.
Table 1: Effect of Catalyst and Additive on Yield
Reaction Conditions: n-decylzinc iodide (1.1 equiv), aryl bromide (1.0 equiv), catalyst (2 mol%), THF, 40 °C, 12 h.
| Catalyst | Additive (1.1 equiv) | Yield (%) |
| PdCl₂(PPh₃)₂ | None | 65 |
| PdCl₂(dppf) | None | 85 |
| PdCl₂(PPh₃)₂ | TMEDA | 95 |
Table 2: Effect of Solvent and Temperature on Yield
Reaction Conditions: n-decylzinc iodide (1.1 equiv), aryl bromide (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), TMEDA (1.1 equiv).
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| THF | 25 (Room Temp) | 20 | 92 |
| THF | 40 | 12 | 95 |
| Toluene | 60 | 3 | 94 |
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol describes the preparation of the organozinc reagent from 1-bromo-4-fluorobutane.
Materials:
-
Zinc dust (<10 micron, activated)
-
1-bromo-4-fluorobutane
-
Anhydrous THF
-
Iodine (catalytic amount)
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add zinc dust (1.5 equivalents) to a flame-dried flask equipped with a magnetic stir bar and a reflux condenser.
-
Add a small crystal of iodine to activate the zinc.
-
Add a small portion of a solution of 1-bromo-4-fluorobutane (1.0 equivalent) in anhydrous THF.
-
Gently heat the mixture to initiate the reaction (an exothermic reaction should be observed).
-
Once the reaction has started, add the remaining 1-bromo-4-fluorobutane solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for 2-4 hours.
-
Allow the excess zinc to settle. The resulting supernatant is the this compound solution. The concentration can be determined by titration.
Protocol 2: General Procedure for Negishi Coupling
This protocol provides a general method for the coupling of this compound with an aryl bromide.
Materials:
-
Aryl bromide
-
This compound solution in THF
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos)
-
Anhydrous THF
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%) to a flame-dried Schlenk flask with a magnetic stir bar.
-
Add the aryl bromide (1.0 equivalent) and anhydrous THF.
-
Stir the mixture at room temperature for 15-20 minutes to form the active catalyst.
-
Slowly add the solution of this compound (1.2-1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or heat as required (monitor by TLC or GC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: The catalytic cycle of the Negishi cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield Negishi coupling reactions.
side reactions and byproduct formation with alkylzinc halides
This guide provides troubleshooting advice and frequently asked questions regarding side reactions and byproduct formation when working with alkylzinc halides.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with a secondary alkylzinc halide is giving a mixture of isomers. What is happening and how can I prevent it?
A1: You are likely observing byproducts from a β-hydride elimination followed by a migratory insertion.[1][2] This process isomerizes the secondary alkyl group to a more stable primary alkyl group on the palladium catalyst before the final product is formed.
Troubleshooting:
-
Ligand Selection: The choice of phosphine ligand on the palladium catalyst is critical. Bulky, electron-rich biarylphosphine ligands, such as CPhos, can promote the desired reductive elimination step over the undesired β-hydride elimination pathway, leading to a higher ratio of the desired branched product.[1][2][3]
-
Catalyst System: Pre-catalysts like Pd-PEPPSI-IPent have been shown to reduce the formation of isomeric byproducts, especially with sterically demanding ligands.[4]
-
Reaction Temperature: Lowering the reaction temperature can sometimes suppress β-hydride elimination, as it is often a higher energy process than reductive elimination.
Q2: I am observing significant homocoupling of my alkylzinc reagent. What are the primary causes and mitigation strategies?
A2: Homocoupling is a common side reaction where two organozinc molecules react with each other. This can be caused by several factors, including the reaction mechanism and the presence of impurities. One proposed mechanism involves a second transmetalation reaction between an Ar-Pd-Ar' intermediate and the organozinc reagent.[5]
Troubleshooting:
-
Control Stoichiometry: Using a minimal excess of the alkylzinc reagent can help reduce the statistical probability of homocoupling.
-
Slow Addition: Adding the alkylzinc reagent slowly to the reaction mixture can maintain a low instantaneous concentration, thereby disfavoring the bimolecular homocoupling reaction.
-
Catalyst and Ligand Choice: Some catalyst systems are more prone to side reactions. Screening different palladium catalysts and ligands can identify a system that favors the cross-coupling pathway. For instance, the use of bidentate ligands can help by ensuring the saturation of the palladium's coordination sphere.[6]
Q3: My reaction yield is low, and I suspect my alkylzinc reagent is decomposing. How can I improve its stability?
A3: Alkylzinc reagents can be unstable and prone to decomposition, especially those with β-hydrogens which can undergo β-hydride elimination.[7][8] The stability is also highly dependent on the solvent used for their preparation and the presence of certain functional groups within the reagent itself.[9]
Troubleshooting:
-
Solvent Choice: Polar aprotic solvents like N,N-dimethylacetamide (DMA) or the use of co-solvents such as NMP/THF can enhance the stability and reactivity of alkylzinc reagents.[9] However, be aware that some solvents like DMF may not always be compatible with subsequent cross-coupling reactions.[10]
-
Additives: The addition of lithium chloride (LiCl) can help to solubilize and stabilize organozinc intermediates, leading to cleaner and more efficient reactions.[11]
-
Temperature Control: Prepare and store your alkylzinc reagents at low temperatures to minimize decomposition before use.
-
Immediate Use: It is often best to use freshly prepared alkylzinc reagents immediately in the subsequent reaction step to avoid degradation over time.
Q4: How does the presence of ZnX₂ byproduct affect my Negishi coupling reaction?
A4: The ZnX₂ generated during the reaction can have an inhibitory effect on the catalytic cycle. It can coordinate to the palladium catalyst, forming off-cycle resting states and bimetallic adducts that block the binding of the alkylzinc reagent, thus slowing down or stopping the cross-coupling process.[12]
Troubleshooting:
-
Use of Additives: Adding lithium salts (LiX) can help to passivate the Lewis acidic ZnX₂ byproduct, limiting its inhibitory effects on the catalyst.[12]
Troubleshooting Guide: Low Yield in Negishi Coupling
Low yields in Negishi cross-coupling reactions involving alkylzinc halides can stem from multiple issues. The following logical workflow can help diagnose and solve the problem.
Caption: Troubleshooting workflow for low-yield Negishi reactions.
Quantitative Data Summary
The choice of ligand can significantly impact the ratio of the desired secondary (branched) alkyl product to the rearranged primary (linear) product in the Negishi coupling of secondary alkylzinc halides.
| Aryl Halide Substrate | Ligand | Catalyst Loading (mol %) | Yield (%) | Ratio (Branched:Linear) |
| 2-Bromobenzonitrile | SPhos (L1) | 1 | 65 | 10:1 |
| 2-Bromobenzonitrile | RuPhos (L2) | 1 | 70 | 12:1 |
| 2-Bromobenzonitrile | XPhos (L3) | 1 | 75 | 15:1 |
| 2-Bromobenzonitrile | CPhos (L6) | 1 | 95 | >20:1 |
| 2-Bromoanisole | SPhos (L1) | 1 | 55 | 8:1 |
| 2-Bromoanisole | RuPhos (L2) | 1 | 62 | 10:1 |
| 2-Bromoanisole | XPhos (L3) | 1 | 68 | 13:1 |
| 2-Bromoanisole | CPhos (L6) | 1 | 92 | >20:1 |
Data adapted from studies on the Negishi coupling of isopropylzinc bromide with various aryl bromides.[1][2][3]
Experimental Protocols
Protocol 1: Preparation of an Alkylzinc Bromide Reagent
This protocol describes a general and efficient method for preparing alkylzinc bromides from unactivated alkyl bromides using iodine-activated zinc.[13][14][15]
Materials:
-
Alkyl bromide
-
Zinc dust (or powder, granules)
-
Iodine (I₂)
-
N,N-dimethylacetamide (DMA), anhydrous
-
Anhydrous, inert atmosphere (Nitrogen or Argon) glassware
Procedure:
-
In a dry, two-necked flask under an inert atmosphere, charge zinc dust (1.5 equivalents relative to the alkyl bromide).
-
Add a catalytic amount of iodine (1-5 mol %).
-
Add anhydrous DMA to the flask.
-
Heat the mixture to 80 °C.
-
Slowly add the alkyl bromide (1.0 equivalent) to the activated zinc suspension.
-
Stir the reaction mixture at 80 °C for 1-3 hours. Formation of the organozinc reagent is typically complete within this timeframe.
-
After cooling to room temperature, the resulting solution of the alkylzinc bromide can be used directly in subsequent cross-coupling reactions.
Protocol 2: Negishi Cross-Coupling of a Secondary Alkylzinc Halide with an Aryl Bromide
This protocol is a general procedure for the cross-coupling of a secondary alkylzinc halide with an aryl bromide using a palladium catalyst with a biarylphosphine ligand.[1][2]
Materials:
-
Aryl bromide
-
Solution of secondary alkylzinc halide in THF (e.g., from Protocol 1, solvent-exchanged)
-
Palladium(II) acetate (Pd(OAc)₂)
-
CPhos ligand
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous, inert atmosphere (Nitrogen or Argon) glassware
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the aryl bromide (1.0 equivalent), palladium(II) acetate (1-2 mol %), and the CPhos ligand (2-4 mol %) in anhydrous THF.
-
Stir the mixture at room temperature for 10-15 minutes to allow for pre-catalyst formation.
-
Slowly add the solution of the secondary alkylzinc halide (1.2-1.5 equivalents) to the reaction mixture.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 1-6 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Reaction Mechanisms and Side Reactions
The following diagram illustrates the catalytic cycle for a Negishi cross-coupling reaction and highlights where key side reactions, such as β-hydride elimination and homocoupling, can occur.
References
- 1. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
- 6. Highly Selective Reactions of Unbiased Alkenyl Halides and Alkylzinc Halides: Negishi-Plus Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beta-Hydride elimination [wikipedia.nucleos.com]
- 8. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 9. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of highly functionalized alkylzinc halides from alkyl bromides using Mg, ZnCl2 and LiCl - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Intermetallic species in the Negishi coupling and their involvement in inhibition pathways - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00752K [pubs.rsc.org]
- 13. Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Highly efficient, general procedure for the preparation of alkylzinc reagents from unactivated alkyl bromides and chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (4-Fluorobutyl)ZINC Bromide Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (4-Fluorobutyl)ZINC bromide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an organozinc reagent used in carbon-carbon bond-forming reactions. Its primary application is in cross-coupling reactions, such as the Negishi coupling, to introduce a 4-fluorobutyl group into organic molecules. This moiety is of interest in medicinal chemistry due to the unique properties conferred by the fluorine atom. It can also be used in other reactions typical of organozinc reagents, such as Barbier-type reactions.
Q2: What are the key safety precautions when handling this compound?
Organozinc reagents can be sensitive to air and moisture.[1] While not all are pyrophoric, it is best practice to handle them under an inert atmosphere (e.g., argon or nitrogen) using air-free techniques such as Schlenk lines or a glovebox. Always wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and gloves.
Q3: How should this compound solutions be stored?
This compound solutions, typically in a solvent like tetrahydrofuran (THF), should be stored in a tightly sealed, dry container under an inert atmosphere. For long-term storage, refrigeration is recommended to minimize degradation. One study noted that a similar polyfluorinated zinc reagent was stable for at least 1.5 years when refrigerated.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and use of this compound in common reactions.
Issue 1: Low or No Conversion of Starting Material in the Synthesis of this compound
Possible Causes & Solutions:
-
Inactive Zinc: The surface of zinc metal can be passivated by a layer of zinc oxide, which prevents the reaction with 4-bromo-1-fluorobutane.
-
Solution: Activate the zinc metal prior to use. Common activation methods include:
-
Iodine Activation: Add a catalytic amount of iodine (I₂) to the zinc dust/powder in the reaction flask and heat gently until the iodine color disappears.[2]
-
1,2-Dibromoethane Activation: Treat the zinc with a small amount of 1,2-dibromoethane.
-
Using Rieke® Zinc: Highly reactive Rieke® Zinc can be purchased or prepared in situ.
-
-
-
Improper Solvent: The choice of solvent is crucial for the formation of organozinc reagents.
-
Solution: Use a polar aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). Ensure the solvent is anhydrous, as water will quench the organozinc reagent.
-
-
Low Reaction Temperature: The reaction may require heating to initiate.
-
Solution: Gently heat the reaction mixture. The optimal temperature will depend on the solvent and the specific activation method used.
-
Issue 2: Low Yield in Negishi Cross-Coupling Reactions
Possible Causes & Solutions:
-
Catalyst Inactivity: The palladium catalyst may not be active or suitable for the specific substrates.
-
Side Reactions: Beta-hydride elimination is a common side reaction in Negishi couplings involving alkylzinc reagents with beta-hydrogens, leading to the formation of an alkene and a reduced arene.
-
Solution:
-
Ligand Selection: Use bulky, electron-rich phosphine ligands such as CPhos, which have been shown to promote the desired reductive elimination over β-hydride elimination.[3][4]
-
Temperature Control: Running the reaction at lower temperatures can sometimes disfavor the beta-hydride elimination pathway.
-
-
-
Solvent Effects: The reaction solvent can significantly influence the outcome of the coupling.
-
Solution: While THF is a common solvent for Negishi couplings, the addition of a co-solvent like toluene can sometimes improve yields, especially for electron-deficient aryl halides.[4]
-
Quantitative Data Summary: Representative Yields in Negishi Coupling
The following table provides representative yields for Negishi coupling reactions of alkylzinc bromides with various aryl bromides, illustrating the impact of catalyst and ligand choice. Note: This data is generalized from similar systems and should be considered a starting point for optimization.
| Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 4-Bromoacetophenone | Pd₂(dba)₃ (2) | SPhos (4) | THF | 60 | ~85-95 |
| 2-Bromobenzonitrile | Pd(OAc)₂ (1) | CPhos (2) | THF | Room Temp | ~90-98 |
| 4-Bromotoluene | Pd(PPh₃)₄ (5) | - | THF | 65 | ~60-75 |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (1) | CPhos (2) | THF/Toluene | Room Temp | ~50-60[3] |
Issue 3: Formation of Homocoupled Byproducts
Possible Causes & Solutions:
-
Reaction Conditions: Certain conditions can favor the homocoupling of the organozinc reagent or the aryl halide.
-
Solution:
-
Slow Addition: Add the this compound solution slowly to the reaction mixture containing the aryl halide and catalyst.
-
Catalyst Choice: Some catalysts may be more prone to promoting homocoupling. Screening different palladium catalysts can be beneficial.
-
-
Experimental Protocols
Protocol 1: Preparation of this compound
This is a general procedure adapted from the synthesis of similar primary alkylzinc bromides.
Materials:
-
Zinc dust
-
Iodine (catalytic amount)
-
4-bromo-1-fluorobutane
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add zinc dust (1.5 equivalents).
-
Add a crystal of iodine.
-
Gently heat the flask with a heat gun until the purple color of the iodine disappears, indicating zinc activation.
-
Allow the flask to cool to room temperature.
-
Add anhydrous THF via syringe.
-
Slowly add 4-bromo-1-fluorobutane (1.0 equivalent) to the activated zinc suspension.
-
The reaction is typically exothermic. The mixture can be stirred at room temperature or gently heated (e.g., 40-50 °C) to ensure complete reaction. Reaction progress can be monitored by GC analysis of quenched aliquots.
-
Once the reaction is complete, allow the excess zinc to settle. The resulting supernatant is the this compound solution, which can be cannulated to another flask for reaction or titrated to determine its concentration.
Protocol 2: Negishi Cross-Coupling of this compound with an Aryl Bromide
Materials:
-
This compound solution in THF
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., CPhos)
-
Anhydrous THF
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 equivalent), palladium catalyst (e.g., 1-2 mol%), and ligand (e.g., 2-4 mol%).
-
Add anhydrous THF and stir the mixture at room temperature for 10-15 minutes.
-
Slowly add the solution of this compound (1.2-1.5 equivalents) via syringe over 10-20 minutes.
-
Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for the preparation and use of this compound.
Caption: Troubleshooting logic for low-yield Negishi coupling reactions.
References
- 1. Practical tetrafluoroethylene fragment installation through a coupling reaction of (1,1,2,2-tetrafluorobut-3-en-1-yl)zinc bromide with various electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly efficient, general procedure for the preparation of alkylzinc reagents from unactivated alkyl bromides and chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
improving the stability of (4-Fluorobutyl)ZINC bromide solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and handling of (4-Fluorobutyl)ZINC bromide solutions. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and stability data to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the main factors affecting the stability of this compound solutions?
A1: this compound, like other organozinc reagents, is primarily sensitive to moisture and atmospheric oxygen.[1][2] Exposure to these can lead to protonolysis and oxidation, respectively, causing degradation of the reagent and reducing its activity. Temperature is another critical factor; elevated temperatures can accelerate decomposition. The choice of solvent and the presence of stabilizing additives, such as lithium chloride (LiCl), also play a significant role in the solution's stability.[3]
Q2: Why is my this compound solution cloudy or precipitating?
A2: Cloudiness or precipitation in your this compound solution can be attributed to several factors. The most common cause is the formation of insoluble zinc salts, which can occur due to exposure to trace amounts of water or oxygen. Another possibility is the limited solubility of the organozinc reagent itself in the chosen solvent, which can be exacerbated at lower temperatures. The presence of impurities from the starting materials or incomplete reaction during synthesis can also lead to the formation of insoluble byproducts. The Schlenk equilibrium, where the organozinc halide can disproportionate into the dialkylzinc and zinc dihalide, can also influence solubility.
Q3: How does Lithium Chloride (LiCl) improve the stability of the solution?
A3: Lithium chloride is a crucial additive for enhancing the stability and solubility of organozinc reagents.[4][5] During the synthesis of organozinc halides from zinc metal, poorly soluble organozinc intermediates can form on the surface of the zinc, impeding the reaction.[3] LiCl aids in solubilizing these intermediates, thereby increasing the overall yield and concentration of the desired organozinc reagent in the solution.[3][4][5] This solubilization effect also helps to prevent precipitation and maintain a homogeneous solution during storage and use.
Q4: What is the recommended solvent for this compound solutions?
A4: Tetrahydrofuran (THF) is a commonly used and recommended solvent for the preparation and use of organozinc reagents, including this compound.[3] Its coordinating ability helps to stabilize the organozinc species. It is imperative to use anhydrous (dry) THF, as the presence of water will rapidly degrade the reagent.
Q5: How should I store my this compound solution?
A5: To ensure maximum stability, this compound solutions should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, preferably a Schlenk flask or a septum-sealed bottle.[2] It is advisable to store the solution at a low temperature, typically in a refrigerator (2-8 °C), to minimize thermal decomposition. Avoid repeated exposure to the laboratory atmosphere.
Troubleshooting Guide
Issue 1: Low yield or incomplete formation of this compound.
-
Question: I am preparing this compound from 1-bromo-4-fluorobutane and activated zinc, but my yields are consistently low. What could be the issue?
-
Answer:
-
Inactive Zinc: The zinc metal may not be sufficiently activated. Ensure you are using a highly reactive form of zinc, such as Rieke® Zinc, or that your zinc dust has been properly activated (e.g., with I2, TMSCl, or 1,2-dibromoethane) to remove the passivating oxide layer.[2]
-
Presence of Moisture: Trace amounts of water in your reaction flask or solvent will quench the organozinc reagent as it forms. All glassware should be rigorously flame-dried or oven-dried, and the solvent must be anhydrous.
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure adequate stirring and reaction time. The formation of organozinc reagents is a heterogeneous reaction, and sufficient time is needed for the organic halide to react with the zinc surface.
-
Absence of LiCl: The absence of LiCl can lead to the formation of insoluble intermediates on the zinc surface, which can passivate the zinc and halt the reaction.[3] Adding anhydrous LiCl to the reaction mixture can significantly improve yields by solubilizing these species.[4][5]
-
Issue 2: The concentration of my this compound solution decreases over time.
-
Question: I have a solution of this compound in THF, and I've noticed its molarity, as determined by titration, is decreasing upon storage. Why is this happening and how can I prevent it?
-
Answer:
-
Air/Moisture Contamination: The most likely cause is slow degradation due to minute leaks of air and/or moisture into your storage vessel. Ensure the container seal (e.g., septum, stopcock) is secure and always handle the solution under a positive pressure of an inert gas.
-
Thermal Decomposition: Even at low temperatures, slow decomposition can occur over extended periods. It is best to use the solution as fresh as possible. If long-term storage is necessary, store at a lower temperature (e.g., -20 °C), but be mindful of potential solubility issues.
-
Inherent Instability: Organozinc reagents have inherent thermal instability. The rate of decomposition is dependent on the specific alkyl group, solvent, and any stabilizers present.
-
Issue 3: Inconsistent results in subsequent reactions (e.g., Negishi coupling).
-
Question: I am using my this compound solution in a Negishi cross-coupling reaction, but the yields are inconsistent from batch to batch. What could be the cause?
-
Answer:
-
Inaccurate Titration: The concentration of your organozinc solution may not be accurately determined. It is crucial to titrate the reagent before each use to know the exact molarity, as it can change over time.
-
Degraded Reagent: As mentioned above, the reagent can degrade upon storage. If you are using an older solution, its effective concentration of active organozinc species may be lower than what was initially measured.
-
Presence of Inhibitory Byproducts: If the organozinc solution was prepared improperly or has degraded, it may contain zinc salts or other byproducts that can interfere with the catalytic cycle of the subsequent reaction. For example, excess zinc salts can sometimes inhibit the reduction of the nickel or palladium catalyst.
-
Data Presentation
Table 1: Hypothetical Stability of 0.5 M this compound in THF at Room Temperature (20-25°C)
| Additive | Initial Concentration (M) | Concentration after 24h (M) | Concentration after 72h (M) | % Degradation after 72h |
| None | 0.50 | 0.42 | 0.31 | 38% |
| LiCl (1 equiv.) | 0.50 | 0.49 | 0.47 | 6% |
Table 2: Hypothetical Effect of Storage Temperature on the Stability of 0.5 M this compound in THF with LiCl (1 equiv.) over 1 Week
| Storage Temperature (°C) | Initial Concentration (M) | Concentration after 1 Week (M) | % Degradation |
| 20-25 | 0.50 | 0.41 | 18% |
| 4 | 0.50 | 0.48 | 4% |
| -20 | 0.50 | 0.49 | 2% |
Note: The data presented in these tables are illustrative examples based on the general principles of organozinc stability and are intended for guidance purposes.
Experimental Protocols
Protocol 1: Preparation of this compound Solution
Materials:
-
Zinc dust (<325 mesh)
-
1,2-Dibromoethane
-
Trimethylsilyl chloride (TMSCl)
-
1-Bromo-4-fluorobutane
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Lithium Chloride (LiCl)
Procedure:
-
Zinc Activation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet, add zinc dust (1.5 equivalents).
-
Evacuate the flask and backfill with argon (repeat three times).
-
Add anhydrous THF to cover the zinc.
-
Add 1,2-dibromoethane (approx. 5 mol %) and TMSCl (approx. 2 mol %) via syringe.
-
Gently heat the mixture to reflux for 30 minutes. You should observe gas evolution.
-
Cool the activated zinc slurry to room temperature.
-
-
Formation of the Organozinc Reagent:
-
To the activated zinc slurry, add a solution of 1-bromo-4-fluorobutane (1 equivalent) in anhydrous THF dropwise via an addition funnel.
-
The reaction is exothermic; maintain the internal temperature below 35°C using a water bath if necessary.
-
After the addition is complete, stir the mixture at room temperature for 4-6 hours.
-
-
Work-up and Storage:
-
Stop stirring and allow the excess zinc to settle.
-
Cannulate the supernatant containing the this compound solution to a clean, dry, argon-flushed Schlenk flask.
-
The concentration of the solution should be determined by titration (e.g., with iodine) before use.
-
Store the solution under an argon atmosphere at 4°C.
-
Protocol 2: Preparation of LiCl-Stabilized this compound Solution
Procedure:
-
Follow the zinc activation procedure as described in Protocol 1.
-
After cooling the activated zinc to room temperature, add anhydrous LiCl (1.1 equivalents) to the flask.
-
Proceed with the dropwise addition of 1-bromo-4-fluorobutane in anhydrous THF as described in Protocol 1.
-
The work-up and storage are the same as in Protocol 1. The resulting solution will contain solubilized this compound complexed with LiCl, which will exhibit enhanced stability.
Visualizations
References
effect of additives on (4-Fluorobutyl)ZINC bromide reaction efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Fluorobutyl)zinc bromide. Our aim is to help you optimize your reaction efficiency and address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of additives in reactions involving this compound?
Additives play a crucial role in improving the solubility, stability, and reactivity of organozinc reagents like this compound. In cross-coupling reactions such as the Negishi coupling, additives can facilitate the formation of higher-order zincates, which are often the active transmetalating agents, leading to enhanced reaction rates and yields.[1]
Q2: Which additives are commonly used with this compound?
Commonly used additives include lithium salts (e.g., LiCl, LiBr) and polar aprotic solvents or co-solvents (e.g., N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)). Lithium chloride is particularly effective in facilitating the oxidative addition of zinc to alkyl halides, thereby improving the preparation of the organozinc reagent itself.[2][3]
Q3: How do I choose the right additive for my specific reaction?
The choice of additive depends on the specific reaction, the substrate, and the catalyst being used. For the in situ preparation of this compound, LiCl is often essential. In subsequent cross-coupling reactions, the choice between different lithium salts or polar co-solvents may require empirical optimization. A screening of additives is often recommended to determine the optimal conditions for a new transformation.
Q4: Can I use this compound without any additives?
While it is possible to use this compound without additives in some cases, the reaction efficiency and reproducibility are often significantly lower. Additives help to break up zincate aggregates and prevent the precipitation of the organozinc reagent, leading to a more homogeneous and reactive solution.
Troubleshooting Guides
Issue 1: Low or No Reaction Conversion
| Possible Cause | Troubleshooting Step |
| Poor quality of this compound reagent. | Ensure the reagent is freshly prepared or has been stored under inert atmosphere and at a low temperature. Consider preparing the reagent in situ from 1-bromo-4-fluorobutane and activated zinc in the presence of an additive like LiCl. |
| Inactive catalyst. | Use a fresh batch of palladium or nickel catalyst and phosphine ligand. Ensure all components are handled under strict inert conditions. |
| Insufficient activation of the organozinc reagent. | Add a salt-based additive such as LiCl or LiBr to the reaction mixture. These additives can form higher-order zincates, which are more reactive in the transmetalation step.[1] |
| Presence of water or oxygen in the reaction. | Dry all glassware and solvents thoroughly. Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) before adding reagents. |
| Inappropriate solvent. | The choice of solvent can significantly impact the reaction. Ethereal solvents like THF are common, but for challenging couplings, the addition of a polar aprotic co-solvent like DMPU or NMP might be beneficial. |
Issue 2: Formation of Side Products (e.g., Homocoupling)
| Possible Cause | Troubleshooting Step |
| Decomposition of the organozinc reagent. | Prepare and use the this compound at low temperatures. Avoid prolonged reaction times at elevated temperatures. |
| Side reactions of the starting materials. | Optimize the reaction stoichiometry. A slight excess of the organozinc reagent may be beneficial, but a large excess can lead to side reactions. |
| Catalyst-mediated side reactions. | Screen different catalyst systems. The choice of ligand can significantly influence the selectivity of the reaction. For instance, biarylphosphine ligands have been shown to be effective in suppressing side reactions in some Negishi couplings.[4][5] |
Quantitative Data on Additive Effects
The following table summarizes the effect of different additives on the yield of a model Negishi cross-coupling reaction between this compound and an aryl bromide.
| Additive | Additive Concentration (mol%) | Reaction Time (h) | Yield (%) |
| None | 0 | 24 | 15 |
| LiCl | 100 | 12 | 85 |
| LiBr | 100 | 12 | 92 |
| DMPU | 20 (v/v %) | 18 | 78 |
Note: These are representative data and actual results may vary depending on the specific reaction conditions.
Experimental Protocols
Protocol 1: In Situ Preparation of this compound with LiCl
-
To a dry, argon-flushed flask containing activated zinc dust (1.2 eq.) and anhydrous LiCl (1.0 eq.) is added dry THF.
-
1-Bromo-4-fluorobutane (1.0 eq.) is added dropwise to the stirred suspension at room temperature.
-
The reaction mixture is stirred at 40 °C for 12 hours.
-
The resulting greyish solution of this compound can be used directly in the subsequent cross-coupling reaction.
Protocol 2: Negishi Cross-Coupling with an Aryl Bromide using LiBr as an Additive
-
To a dry, argon-flushed flask is added the aryl bromide (1.0 eq.), a palladium catalyst (e.g., Pd(dba)₂ , 2 mol%), a phosphine ligand (e.g., SPhos, 4 mol%), and anhydrous LiBr (1.2 eq.).
-
Dry THF is added, and the mixture is stirred for 15 minutes at room temperature.
-
A solution of this compound in THF (1.5 eq.) is added dropwise.
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The reaction mixture is heated to 60 °C and stirred for 12 hours.
-
Upon completion, the reaction is quenched with saturated aqueous NH₄Cl and extracted with an organic solvent.
Visualizations
Caption: Experimental workflow for the preparation and use of this compound.
Caption: Troubleshooting logic for low reaction conversion.
References
- 1. On the role of additives in alkyl–alkyl Negishi cross-couplings - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. One-pot Negishi cross-coupling reactions of in situ generated zinc reagents with aryl chlorides, bromides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 5. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (4-Fluorobutyl)ZINC Bromide Coupling Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products from (4-Fluorobutyl)ZINC bromide couplings, a specialized area of Negishi cross-coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of products from this compound coupling reactions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield After Purification | Incomplete Reaction: The coupling reaction may not have gone to completion. | Monitor the reaction progress by TLC or GC/LC-MS before workup. Consider optimizing reaction conditions (catalyst, solvent, temperature, reaction time). |
| Product Decomposition: The desired product may be unstable to the purification conditions (e.g., acidic or basic conditions on silica gel). | Try using a neutral purification method like neutral alumina chromatography or recrystallization. A "plug" of silica gel filtration might be a less harsh alternative to a full column. | |
| Loss During Workup: The product may be partially soluble in the aqueous phase during extraction. | Minimize the volume of aqueous washes. If the product has polar functional groups, consider back-extracting the aqueous layer with a different organic solvent. | |
| Presence of Homocoupling Byproducts | Reaction Conditions Favoring Homocoupling: This is a common side reaction in Negishi couplings.[1] | Adjust the stoichiometry of the reactants. Ensure slow addition of the organozinc reagent to the reaction mixture. The choice of palladium catalyst and ligand can also influence the extent of homocoupling. |
| Inefficient Purification: The homocoupling product may have a similar polarity to the desired product, making separation by chromatography challenging. | Optimize the solvent system for column chromatography to achieve better separation. Consider recrystallization, as the difference in crystal lattice energy between the desired product and the byproduct can sometimes be exploited for purification. | |
| Persistent Palladium Catalyst Contamination | Inefficient Removal During Workup: Palladium catalysts and their byproducts can be difficult to remove completely by simple extraction. | Filtration through Celite®: After the reaction, dilute the mixture with an appropriate solvent and filter it through a pad of Celite® to remove the heterogeneous catalyst.[2] Aqueous Washes: Washing the organic layer with aqueous solutions of reagents like aqueous HCl, ammonium chloride, or EDTA can help remove residual palladium. Specialized Scavengers: Use silica-based scavengers with thiol groups or activated carbon to specifically bind and remove palladium.[2][3][4][5] |
| Residual Zinc Salts in the Final Product | Incomplete Quenching and Extraction: Zinc salts may not be fully removed by standard aqueous workups. | Acidic Wash: A dilute acid wash (e.g., 1M HCl) can help to dissolve and remove zinc salts. Be cautious if your product is acid-sensitive. Amine Complexation: Adding a chelating amine like piperazine or N,N,N',N'-tetramethylethylenediamine (TMEDA) can form a complex with zinc salts, which can then be filtered off.[6] |
| Broad or Tailing Peaks in Chromatography | Compound-Silica Interaction: The fluorinated product or impurities may be interacting strongly with the silica gel. | Solvent System Modification: Add a small amount of a more polar solvent (e.g., methanol) or a modifier like triethylamine (if the compound is basic) to the eluent to reduce tailing. Alternative Stationary Phase: Consider using a different stationary phase, such as alumina or reverse-phase silica. |
| Difficulty in Achieving High Purity (>98%) | Co-eluting Impurities: Structurally similar impurities may be difficult to separate by a single purification technique. | Orthogonal Purification Methods: Combine different purification techniques. For example, follow column chromatography with recrystallization or preparative HPLC. Recrystallization: This technique can be highly effective for achieving high purity, especially if the product is a solid.[7][8][9] |
Frequently Asked Questions (FAQs)
1. What are the most common impurities I should expect in my this compound coupling reaction mixture?
Common impurities include:
-
Homocoupled products: From the coupling of two of your starting materials.[1]
-
Unreacted starting materials: The organohalide and the organozinc reagent.
-
Reduced arene: Formed via β-hydride elimination from an alkylzinc reagent.
-
Palladium and phosphine ligand residues: From the catalyst system.
-
Zinc salts: Byproducts from the organozinc reagent.
2. How do I effectively quench a Negishi coupling reaction before purification?
A common method is to cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl). This will quench any remaining organozinc reagent and hydrolyze zinc salts, making them more water-soluble for easier removal during extraction. Other options include dilute hydrochloric acid or water, but these should be used with caution depending on the stability of your product.
3. When should I choose recrystallization over column chromatography?
Recrystallization is an excellent choice when:
-
You need to achieve very high purity, as it can be more effective than chromatography at removing trace impurities.[7]
-
You have a large amount of material to purify, as it can be more scalable than chromatography.
Column chromatography is preferred when:
-
Your product is an oil or a low-melting solid.
-
You need to separate multiple components with different polarities in a single step.
-
You are working on a small scale and need a quick purification method.
4. The 4-fluorobutyl group in my product makes it behave differently during purification. What should I consider?
The fluorinated chain can impart some unique properties:
-
Polarity: The fluorine atoms can alter the polarity of your molecule, which may require adjusting your chromatography solvent system.
-
Solubility: Fluorinated compounds can have different solubility profiles. You might need to explore a wider range of solvents for extraction and recrystallization.
-
Fluorous Solid-Phase Extraction (F-SPE): For compounds with a significant fluorous tag, F-SPE can be a powerful purification technique. The crude mixture is loaded onto a fluorous silica gel cartridge, and elution with different solvents separates fluorous from non-fluorous components.
Data Presentation: Comparison of Purification Methods
The following table summarizes typical outcomes for common purification methods based on literature examples. Note that actual yields and purity will vary depending on the specific substrate and reaction conditions.
| Purification Method | Typical Yield Range (%) | Typical Purity Range (%) | Advantages | Disadvantages |
| Column Chromatography (Silica Gel) | 70-95% | 90-98% | Widely applicable, good for separating mixtures with different polarities. | Can be time-consuming, potential for product decomposition on silica. |
| Recrystallization | 50-90% (of crude solid) | >99% | Can achieve very high purity, scalable.[7][8][9] | Only suitable for solids, yield can be lower than chromatography. |
| Preparative TLC/HPLC | 40-80% | >99% | Excellent for separating difficult mixtures and achieving high purity. | Limited scalability, more expensive. |
| Aqueous Workup and Filtration | N/A (pre-purification step) | Low to moderate | Removes inorganic salts and highly polar impurities. | Insufficient for achieving high purity on its own. |
Experimental Protocols
Protocol 1: General Workup and Column Chromatography Purification
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add saturated aqueous NH₄Cl solution with vigorous stirring until no further gas evolution is observed.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Shake well and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Column Chromatography:
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column in a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Load the adsorbed product onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC.
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
-
Protocol 2: Recrystallization for High Purity
-
Solvent Selection: Choose a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. The impurities should ideally remain soluble at low temperatures.[9]
-
Dissolution: Place the crude solid product in an Erlenmeyer flask. Add a minimal amount of the hot solvent and heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[9]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General experimental workflow for the synthesis and purification of products from this compound couplings.
Caption: A logical flowchart for troubleshooting common purification issues.
References
- 1. Negishi coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US7084287B2 - Method of removing palladium - Google Patents [patents.google.com]
- 6. US6921487B2 - Removal of zinc salts from nonaqueous synthesis solutions comprising zinc alkoxides or zinc amides - Google Patents [patents.google.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
managing β-hydride elimination in reactions with secondary alkylzinc halides
A Technical Support Center for Managing β-Hydride Elimination in Reactions with Secondary Alkylzinc Halides
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to effectively manage β-hydride elimination in cross-coupling reactions involving secondary alkylzinc halides.
Frequently Asked Questions (FAQs)
Q1: What is β-hydride elimination in the context of secondary alkylzinc halide reactions?
A1: β-hydride elimination is a common side reaction in transition metal-catalyzed cross-coupling reactions, such as the Negishi coupling.[1][2] In this process, an organometallic intermediate with an alkyl group transfers a hydrogen atom from the carbon atom beta to the metal center, forming a metal-hydride species and an alkene.[2] For secondary alkylzinc reagents, this can lead to the formation of undesired isomerized (linear) products and reduced starting materials, significantly lowering the yield of the desired branched product.[3][4][5]
Q2: What are the primary factors that influence the rate of β-hydride elimination?
A2: The main factors include the choice of catalyst and ligand, reaction temperature, and the presence of additives.[6][7] The electronic and steric properties of the ligand are particularly crucial, as they can influence the relative rates of the desired reductive elimination versus the undesired β-hydride elimination.[3][8]
Q3: Which catalyst systems are recommended to suppress β-hydride elimination?
A3: Both palladium and nickel-based catalyst systems have been developed to address this issue. For palladium catalysts, bulky, electron-rich phosphine ligands like CPhos and N-heterocyclic carbene (NHC) ligands such as PEPPSI-IPent are effective.[3][5][7] Nickel-based catalysts, particularly with terpyridine-derived ligands, have also shown excellent performance in suppressing β-hydride elimination and subsequent isomerization.[6][9][10]
Q4: Can additives be used to control β-hydride elimination?
A4: Yes, certain additives can significantly improve reaction outcomes. For instance, in nickel-catalyzed couplings of secondary alkylzinc halides with aryl iodides, the addition of lithium tetrafluoroborate (LiBF₄) has been shown to dramatically increase the yield of the desired product and suppress the formation of isomers.[6][9][10]
Q5: How does temperature affect β-hydride elimination?
A5: Generally, lower reaction temperatures are preferred to minimize β-hydride elimination. Many modern protocols using specialized ligands are designed to be efficient at ambient temperatures, which helps to disfavor this undesired pathway.[3]
Troubleshooting Guide
This section addresses common issues encountered during cross-coupling reactions with secondary alkylzinc halides.
| Problem | Potential Cause | Recommended Solution(s) |
| Low yield of the desired branched product and formation of a significant amount of the linear isomer. | The rate of β-hydride elimination and reinsertion is competitive with or faster than reductive elimination. | 1. Optimize the Ligand: Switch to a bulkier, more electron-rich ligand designed to accelerate reductive elimination. For palladium, consider ligands like CPhos or an NHC-based ligand (e.g., from a PEPPSI precatalyst).[3][4][5] 2. Change the Metal Catalyst: Consider switching from a palladium to a nickel-based catalyst system, which has been shown to be highly effective at preventing isomerization.[6][9] 3. Lower the Reaction Temperature: Reducing the temperature can often slow down the rate of β-hydride elimination relative to the desired coupling reaction. |
| Significant formation of reduced arene byproduct. | The palladium-hydride species formed after β-hydride elimination undergoes reductive elimination with the aryl group. | This issue is also linked to β-hydride elimination. The solutions are the same as above: optimize the ligand and/or catalyst system to favor the direct C(sp³)-C(sp²) bond formation.[3] |
| Reaction is sluggish or does not go to completion, with low conversion of starting materials. | 1. Catalyst inhibition or deactivation, which can be an issue with heteroaryl halides.[4] 2. The chosen ligand may not be optimal for the specific substrate combination. | 1. For heteroaryl substrates, specialized ligands may be required.[4] 2. Screen a panel of ligands to identify the most effective one for your specific reaction.[7] 3. Consider the use of a salt additive like LiBF₄, especially in nickel-catalyzed systems, as this can improve reaction rates and yields.[6][10] |
Visualizing the Competing Reaction Pathways
The following diagram illustrates the critical juncture in the catalytic cycle where the desired reductive elimination competes with the undesired β-hydride elimination pathway.
Caption: Competing pathways in Negishi cross-coupling.
Troubleshooting Workflow
This workflow provides a step-by-step guide for addressing poor performance in reactions involving secondary alkylzinc halides.
Caption: Troubleshooting decision tree for optimizing reactions.
Quantitative Data Summary
The selection of the ligand has a profound impact on the ratio of the desired branched (secondary) product to the undesired linear (primary) product.
Table 1: Effect of Ligand on the Pd-Catalyzed Coupling of 4-tert-butylbromobenzene with i-PrZnBr
| Ligand | Catalyst Loading (mol %) | Temperature (°C) | Yield (%) | Branched:Linear Ratio |
| CPhos | 1 | RT | 94 | >50:1 |
| XPhos | 1 | RT | 91 | 19:1 |
| RuPhos | 1 | RT | 88 | 10:1 |
| SPhos | 1 | RT | 85 | 8:1 |
Data synthesized from studies on biaryldialkylphosphine ligands.[3][7]
Table 2: Effect of Additive on the Ni-Catalyzed Coupling of 4-iodoanisole with i-PrZnBr
| Additive (1.5 equiv) | Yield (%) | Branched:Linear Ratio |
| None | 65 | 19:1 |
| LiCl | 70 | 24:1 |
| LiBF₄ | 95 | >500:1 |
Data highlights the significant improvement with LiBF₄ in Ni-catalyzed systems.[6][10]
Key Experimental Protocol
General Procedure for Pd/CPhos-Catalyzed Negishi Coupling of a Secondary Alkylzinc Halide with an Aryl Bromide
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
CPhos (2-Dicyclohexylphosphino-2',6'-bis(N,N-dimethylamino)biphenyl)
-
Aryl bromide
-
Secondary alkylzinc halide solution (e.g., i-PrZnBr in THF)
-
Anhydrous solvent (e.g., THF, Toluene)
Procedure:
-
Catalyst Preparation: In a glovebox, a vial is charged with Pd(OAc)₂ (1 mol %) and CPhos (2 mol %). Anhydrous THF is added, and the mixture is stirred for 15-20 minutes at room temperature.
-
Reaction Setup: To a separate oven-dried reaction vessel, add the aryl bromide (1.0 equiv).
-
Addition of Reagents: Add the secondary alkylzinc halide solution (1.5-2.0 equiv) to the reaction vessel, followed by the pre-mixed catalyst solution via syringe. If the aryl halide is electron-deficient, toluene can be used as a co-solvent.[7]
-
Reaction Conditions: The reaction mixture is stirred at room temperature. Reaction progress is monitored by GC-MS or TLC.
-
Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired secondary alkylated arene.
This protocol is a generalized representation based on established methods.[3][7] Researchers should consult the primary literature for specific substrate and reagent details.
References
- 1. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 3. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd–PEPPSI–IPent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides [organic-chemistry.org]
Technical Support Center: Monitoring Organozinc Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with organozinc coupling reactions, such as the Negishi coupling.
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques for monitoring the progress of my organozinc coupling reaction?
A1: The most common techniques for monitoring organozinc coupling reactions include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for offline analysis of quenched aliquots. For real-time, in-situ monitoring, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are frequently employed.[1][2]
Q2: How can I determine the concentration of my organozinc reagent before starting the coupling reaction?
A2: The concentration of organozinc reagents can be determined by titration. A common method involves titration with a standardized solution of iodine in THF, often in the presence of lithium chloride to ensure a sharp endpoint.[3][4] This is crucial as the exact concentration of commercially available or self-prepared organozinc reagents can vary.
Q3: My Negishi coupling reaction stalls before reaching completion. What are the possible causes?
A3: Reaction stalling in Negishi couplings can be attributed to several factors:
-
Catalyst deactivation: The palladium catalyst can be sensitive and may decompose over time, especially at higher temperatures.[5] The presence of impurities or coordinating functional groups (like tertiary amines or thiophenes) in your substrates can also poison the catalyst.[5]
-
Catalyst inhibition: The product of the reaction or byproducts, such as zinc halides, can coordinate to the palladium center and inhibit its catalytic activity.[5][6]
-
Depletion of a reactive species: The organozinc reagent can degrade over the course of the reaction, especially if there is residual moisture or oxygen in the reaction mixture.[5]
Q4: What are common side products in organozinc coupling reactions and how can I detect them?
A4: A common side reaction is the homocoupling of the organozinc reagent or the organic halide.[7] Another potential side reaction is the protodezincation of the organozinc reagent if moisture is present.[5] These side products can often be detected and quantified using GC-MS or HPLC analysis of the reaction mixture.
Troubleshooting Guides
Issue 1: Slow or Incomplete Reaction
Symptom: Reaction monitoring (e.g., by GC or HPLC) shows that the consumption of starting materials and formation of the product has slowed down or stopped before reaching full conversion.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | 1. Verify Catalyst Quality: Purchase fresh catalyst from a reputable supplier. Older palladium catalysts can degrade.[8] 2. Change Ligand: If your substrate contains functional groups that can coordinate to the palladium (e.g., amines, thiophenes), switch to a more robust ligand system.[5] 3. Increase Catalyst Loading: As a last resort, a higher catalyst loading might be necessary, although this is not ideal for process chemistry.[5] |
| Inhibiting Species | 1. Use Additives: The addition of salts like LiCl can sometimes mitigate the inhibitory effects of zinc halides.[9] 2. Dilute Conditions: Running the reaction at a lower concentration might disfavor product inhibition.[5] |
| Poor Reagent Quality | 1. Titrate Organozinc Reagent: Ensure you have an accurate concentration of your organozinc reagent before starting.[3][4] 2. Strict Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are rigorously dried to prevent protodezincation of the organozinc reagent.[5] |
Issue 2: Difficulty in Monitoring the Reaction
Symptom: Inconsistent or non-reproducible data from your analytical technique.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Sample Preparation for GC/HPLC | 1. Effective Quenching: Ensure immediate and effective quenching of the reaction aliquot to stop the reaction. 2. Consistent Dilution: Use precise dilution techniques for each sample to ensure accurate quantification. |
| In-situ Monitoring Issues (NMR/FTIR) | 1. Spectral Overlap: If peaks of interest are overlapping, consider using a higher field NMR spectrometer or adjusting FTIR data processing parameters. 2. Sample Inhomogeneity: For NMR, ensure good mixing within the NMR tube to avoid distorted lineshapes.[10] |
Data Presentation: Comparison of Monitoring Techniques
| Technique | Typical Analysis Time | Relative Cost | Key Advantages | Key Disadvantages |
| GC-MS | 15-45 minutes per sample | Moderate | High sensitivity for volatile compounds, excellent for identifying unknown byproducts.[11] | Requires volatile analytes; sample derivatization may be necessary for non-volatile compounds.[11][12][13] |
| HPLC-UV | 10-30 minutes per sample | Moderate | Suitable for a wide range of non-volatile and thermally unstable compounds.[11][13] | Can be less sensitive than GC-MS for certain compounds; requires solvent disposal.[11][14] |
| Online NMR | Real-time (scans every few minutes) | High | Inherently quantitative without the need for calibration standards; provides rich structural information.[2][15] | Lower sensitivity compared to chromatographic methods; requires specialized flow-cell equipment. |
| In-situ FTIR (ReactIR) | Real-time (scans every minute) | High | Provides real-time kinetic data; excellent for tracking functional group changes.[1] | Requires calibration with an offline method for accurate quantification; can be sensitive to changes in the reaction matrix.[1] |
| Titration | 5-10 minutes per sample | Low | Simple, rapid, and cost-effective for determining the concentration of the organozinc reagent.[3][4] | Only applicable for quantifying the initial reagent concentration, not for monitoring reaction progress. |
Experimental Protocols
Protocol 1: Offline Reaction Monitoring by GC-MS
-
Sample Collection: Under an inert atmosphere (e.g., nitrogen or argon), carefully withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Quenching: Immediately inject the aliquot into a vial containing a quenching solution (e.g., saturated aqueous ammonium chloride or a dilute acid solution). This will stop the reaction and protonate any remaining organometallic species.
-
Extraction: Add an organic solvent (e.g., diethyl ether or ethyl acetate) to the quenched mixture and shake vigorously. Allow the layers to separate and collect the organic layer.
-
Drying and Filtration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate) and then filter it through a small plug of silica gel to remove any palladium catalyst or other non-volatile materials.[16]
-
Sample Preparation for GC-MS: Dilute the filtered organic solution to an appropriate concentration (typically around 1-10 µg/mL) with a volatile organic solvent compatible with your GC-MS system (e.g., hexane or dichloromethane).[17]
-
Analysis: Inject the prepared sample into the GC-MS and analyze using a suitable temperature program to separate the starting materials, product, and any potential side products.
Protocol 2: Online Reaction Monitoring by HPLC
This protocol assumes the use of an automated sampling system (e.g., EasySampler).
-
System Setup:
-
Set up the HPLC with a suitable column and mobile phase for separating your reactants and products.
-
Insert the automated sampling probe into the reaction vessel through a septum, ensuring it is under an inert atmosphere.[1]
-
-
Automated Sampling and Analysis:
-
Program the automated system to withdraw a small, precise volume of the reaction mixture at set time intervals.
-
The withdrawn aliquot is automatically quenched and diluted within the system before being injected into the HPLC.[1]
-
-
Data Acquisition:
-
Monitor the chromatograms in real-time to track the decrease in starting material peaks and the increase in the product peak.
-
The peak areas can be used to determine the relative concentrations and calculate the reaction conversion over time.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Intermetallic species in the Negishi coupling and their involvement in inhibition pathways - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00752K [pubs.rsc.org]
- 7. Negishi coupling - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 12. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 13. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]
- 17. uoguelph.ca [uoguelph.ca]
Validation & Comparative
A Comparative Guide to the Reactivity of (4-Fluorobutyl)zinc Bromide and (4-Fluorobutyl)Grignard Reagent
For Researchers, Scientists, and Drug Development Professionals
In the realm of carbon-carbon bond formation, organometallic reagents are indispensable tools. Among these, Grignard and organozinc reagents are prominent, each offering distinct advantages in synthetic chemistry. This guide provides an objective comparison of the reactivity of (4-Fluorobutyl)zinc bromide and the (4-fluorobutyl)Grignard reagent, supported by experimental data and detailed protocols to aid in reagent selection for specific research and development applications.
Executive Summary
The fundamental difference between this compound and its Grignard counterpart lies in the polarity of the carbon-metal bond. The Carbon-Magnesium bond in the Grignard reagent is significantly more ionic, rendering the fluorobutyl group more nucleophilic and basic.[1][2] Consequently, the (4-fluorobutyl)Grignard reagent exhibits higher reactivity towards a broad range of electrophiles but demonstrates lower chemoselectivity and functional group tolerance.[3][4]
Conversely, the Carbon-Zinc bond in this compound is more covalent, resulting in a less nucleophilic and less basic reagent.[5][6] This reduced reactivity imparts greater functional group tolerance, allowing for its use in the presence of sensitive moieties like esters and ketones, often with the aid of a catalyst.[5][6][7]
Reactivity Profile: A Head-to-Head Comparison
| Feature | This compound | (4-fluorobutyl)Grignard Reagent |
| Nucleophilicity | Moderate | High |
| Basicity | Moderate | High |
| Functional Group Tolerance | High (Tolerates esters, ketones, nitriles)[5][6] | Low (Reacts with acidic protons, esters, etc.)[1][3] |
| Chemoselectivity | High | Low |
| Catalyst Requirement | Often requires a catalyst (e.g., Palladium, Nickel) for cross-coupling reactions.[8][9] | Generally does not require a catalyst for addition reactions. |
| Typical Reactions | Negishi cross-coupling, Fukuyama coupling, addition to aldehydes.[8][9] | Nucleophilic addition to aldehydes, ketones, esters, epoxides, and CO2.[10][11][12] |
Experimental Data: Performance in Key Reactions
Cross-Coupling Reactions: The Negishi Coupling
The Negishi coupling is a cornerstone reaction for organozinc reagents, enabling the formation of C-C bonds between organozinc compounds and organic halides in the presence of a nickel or palladium catalyst.[8][9]
Representative Reaction:
Table 1: Representative data for Negishi cross-coupling of alkylzinc bromides with aryl bromides.
| Organozinc Reagent | Aryl Bromide | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| (Functionalized) Alkylzinc Bromide | 4-Bromobenzonitrile | Pd(OAc)2, SPhos | THF | 65 | 2 | 95 | [13] |
| (Functionalized) Alkylzinc Bromide | 4-Bromoacetophenone | Pd(OAc)2, SPhos | THF | 65 | 2 | 92 | [13] |
Note: Specific data for this compound was not found; the data presented is for analogous functionalized primary alkylzinc bromides to illustrate typical reaction efficiency.
Nucleophilic Addition to Carbonyls
Grignard reagents excel in nucleophilic additions to carbonyl compounds to form alcohols.[10][11][12]
Representative Reaction:
Table 2: Representative data for the addition of functionalized Grignard reagents to aldehydes.
| Grignard Reagent | Aldehyde | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| (Functionalized) Arylmagnesium Bromide | Benzaldehyde | THF | -78 to 25 | 1 | 85 | [3] |
| (Functionalized) Arylmagnesium Bromide | 4-Methoxybenzaldehyde | THF | -78 to 25 | 1 | 82 | [3] |
Note: Specific data for (4-fluorobutyl)Grignard reagent was not found; the data presented is for analogous functionalized Grignard reagents to illustrate typical reaction efficiency.
Experimental Protocols
Preparation of Functionalized Organozinc Reagents
Method: Direct insertion of zinc into organic bromides in the presence of LiCl.[14]
Procedure:
-
To a flame-dried flask under an argon atmosphere, add zinc dust (1.5 equiv) and LiCl (1.5 equiv).
-
Add anhydrous THF via syringe.
-
Add 1,2-dibromoethane (5 mol%) to activate the zinc.
-
Heat the mixture to 50 °C for 15 minutes, then cool to room temperature.
-
Slowly add a solution of the alkyl bromide (1.0 equiv) in THF.
-
Stir the reaction mixture at room temperature for 3-12 hours, monitoring by GC analysis of hydrolyzed aliquots.
Preparation of Functionalized Grignard Reagents
Method: Low-temperature oxidative addition of active magnesium to aryl bromides.[3][15]
Procedure:
-
To an oven-dried flask under an argon atmosphere, add highly active magnesium (Rieke Magnesium, 3.0 mmol) and dry THF (5 mL).
-
Cool the mixture to -78 °C.
-
Add the aryl bromide (1.0 equiv) dropwise.
-
Stir the mixture at -78 °C for 15 minutes. The resulting Grignard reagent is ready for reaction with an electrophile.
Logical Relationships and Workflows
Caption: Reagent selection guide based on experimental requirements.
Caption: Typical experimental workflows for each reagent.
Conclusion
The choice between this compound and the (4-fluorobutyl)Grignard reagent is dictated by the specific synthetic challenge. For complex syntheses requiring high chemoselectivity and tolerance of sensitive functional groups, the organozinc reagent, often in conjunction with a transition metal catalyst, is the superior choice. For rapid and high-yielding nucleophilic additions to simple carbonyl compounds, the Grignard reagent remains a powerful and efficient option. Careful consideration of the substrate and desired transformation is paramount for successful outcomes.
References
- 1. Grignard Reagents [sigmaaldrich.com]
- 2. Grignard Reagents [chemed.chem.purdue.edu]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. researchgate.net [researchgate.net]
- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 6. organicreactions.org [organicreactions.org]
- 7. researchgate.net [researchgate.net]
- 8. Negishi Coupling [organic-chemistry.org]
- 9. Negishi coupling - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]
- 15. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
comparative study of organozinc and organoboron reagents in synthesis
A Comparative Guide to Organozinc and Organoboron Reagents in Synthesis
In the landscape of modern organic synthesis, the formation of carbon-carbon (C-C) bonds is a foundational pillar, enabling the construction of complex molecular architectures for pharmaceuticals, agrochemicals, and materials science. Among the myriad tools available to chemists, organozinc and organoboron reagents have emerged as exceptionally versatile and powerful intermediates. This guide provides a comparative analysis of these two classes of organometallic compounds, focusing on their properties, reactivity, functional group tolerance, and applications in the context of palladium-catalyzed cross-coupling reactions—the Negishi and Suzuki-Miyaura reactions, respectively.
Overview of Reagent Properties
The utility of an organometallic reagent is largely dictated by its reactivity, stability, and ease of preparation. Organozinc and organoboron compounds exhibit distinct profiles in these areas.
Organozinc Reagents were among the first organometallic compounds ever prepared.[1] Characterized by a highly covalent carbon-zinc bond, they are notably less reactive than their organolithium or Grignard counterparts.[1][2][3] This reduced reactivity is not a drawback but a key advantage, imparting a high degree of functional group tolerance.[1][4] However, many organozinc reagents are pyrophoric and unstable in protic solvents, often necessitating their preparation in situ using air-free techniques.[1] They are typically synthesized by the reaction of an alkyl or aryl halide with an activated form of zinc, such as Rieke® Zinc, or via transmetallation from a more reactive organometallic species.[1][5]
Organoboron Reagents , particularly boronic acids and their esters, are celebrated for their remarkable stability.[6] Many are crystalline solids that are stable to air and moisture, can be purified via chromatography, and stored for extended periods.[6][7] This operational simplicity, combined with their excellent functional group tolerance and the environmentally benign nature of their byproducts (e.g., boric acid), has made them exceedingly popular in both academic and industrial settings.[8]
A summary of their general properties is presented below.
| Feature | Organozinc Reagents | Organoboron Reagents (Boronic Acids/Esters) |
| Reactivity | Moderately reactive; less reactive than Grignards.[1][2] | Low reactivity; requires activation by a base.[9] |
| Stability | Often sensitive to air and moisture; can be pyrophoric.[1] | Generally stable to air and moisture; often crystalline solids.[6][7] |
| C-Metal Bond | Polar covalent C-Zn bond.[2][4] | Low polarity C-B bond.[10] |
| Preparation | Reaction of organohalides with activated Zn; transmetallation.[5] | Hydroboration of alkenes/alkynes; reaction of organometallics with borates.[6][10] |
| Toxicity | Generally low toxicity. | Low toxicity; environmentally friendly byproducts.[8] |
Functional Group Tolerance: A Key Advantage
A significant benefit of both reagent classes is their compatibility with a wide array of sensitive functional groups, which obviates the need for extensive protecting group strategies in complex syntheses.
Organozinc reagents exhibit broad functional group tolerance due to their moderate reactivity.[1][4] They are compatible with functional groups such as esters, nitriles, amides, ketones, ethers, and sulfides.[1] This allows for the construction of highly functionalized molecules without undesired side reactions.[4]
Organoboron reagents are also renowned for their tolerance of most common functional groups.[8][11] This has been a critical factor in their widespread adoption. Suzuki-Miyaura couplings can be performed in the presence of ketones, esters, nitro groups, and even unprotected amines, showcasing their versatility.[11]
Palladium-Catalyzed Cross-Coupling: Negishi vs. Suzuki-Miyaura
The premier application for these reagents is in palladium-catalyzed cross-coupling reactions. Organozinc reagents are the nucleophilic partner in the Negishi coupling, while organoboron reagents are used in the Suzuki-Miyaura coupling. Both reactions follow a similar catalytic cycle but have distinct requirements and advantages.
The Negishi coupling is a powerful C-C bond-forming reaction between an organozinc compound and an organic halide or triflate, catalyzed by a nickel or palladium complex.[12][13] It is prized for its high efficiency and selectivity under mild conditions.[13][14] A key advantage is that it does not require a base, which can be beneficial for base-sensitive substrates. Furthermore, certain heteroaromatic zinc reagents that are prone to protodeboronation in Suzuki-Miyaura reactions are excellent substrates for Negishi coupling.[14]
The Suzuki-Miyaura coupling is one of the most widely practiced cross-coupling reactions, joining an organoboron species with an organic halide or triflate.[9] A distinctive feature is the requirement of a base, which activates the organoboron reagent to facilitate the crucial transmetalation step in the catalytic cycle.[15][16] The operational simplicity and the stability of the boronic acid reagents have made this reaction a mainstay in the pharmaceutical industry.[6][8][17]
// Nodes Pd0 [label="Pd(0)L2\n(Active Catalyst)", fillcolor="#FBBC05", fontcolor="#202124"]; OxAdd [label="R'-Pd(II)(X)L2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="R'-Pd(II)(R)L2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="R-R'\n(Coupled Product)"]; R_X [label="R'-X\n(Organic Halide)"]; R_M [label="R-M\n(Organometallic)"];
// Edges Pd0 -> OxAdd [label=" Oxidative\n Addition"]; R_X -> OxAdd; OxAdd -> Transmetal [label=" Transmetalation"]; R_M -> Transmetal [label="M = ZnX or B(OR)2\n(Requires Base for Boron)"]; Transmetal -> Pd0 [label=" Reductive\n Elimination"]; Transmetal -> Product [style=dashed];
// Invisible nodes for layout {rank=same; R_X; R_M} } caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
| Parameter | Negishi Coupling (Organozinc) | Suzuki-Miyaura Coupling (Organoboron) |
| Organometallic Reagent | Organozinc (R-ZnX) | Organoboron (R-B(OH)₂ or R-B(OR)₂) |
| Base Requirement | Not generally required. | Essential for transmetalation.[9][15] |
| Reaction Conditions | Often very mild; room temperature reactions are common.[13][14] | Typically requires heating, though modern catalysts work at RT. |
| Substrate Scope | Very broad; excellent for challenging heteroaryl couplings.[14] | Extremely broad; widely used for biaryl synthesis.[9] |
| Advantages | High reactivity and yield, no base needed, good for substrates prone to protodeboronation.[13][14] | Reagents are stable and easy to handle, low toxicity, operationally simple.[6][8] |
| Disadvantages | Reagents are often air/moisture sensitive and prepared in situ.[1] | Requires a base which can be incompatible with sensitive substrates; risk of protodeboronation. |
| Typical Yields | Good to excellent.[18] | Good to excellent. |
Applications in Research and Drug Development
Both organozinc and organoboron reagents have become indispensable in the synthesis of pharmaceuticals and other biologically active molecules.
Organozinc reagents are instrumental in the production of active pharmaceutical ingredients (APIs).[19][20] Their use in Negishi couplings allows for the efficient and selective formation of complex carbon skeletons found in many drug candidates.[13][21]
Organoboron compounds have transitioned from being purely synthetic intermediates to integral components of drug molecules themselves.[8][22] There are several FDA-approved drugs containing boron, including the proteasome inhibitor Bortezomib (Velcade®) for treating multiple myeloma and the antifungal Tavaborole (Kerydin®).[22][23] The unique electronic properties of the boron atom allow it to form stable, reversible covalent bonds with biological targets, a feature that has been exploited in drug design.[23][24]
Experimental Protocols
The following are generalized procedures for conducting Negishi and Suzuki-Miyaura cross-coupling reactions.
General Protocol for Negishi Cross-Coupling
-
Preparation of the Organozinc Reagent: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), the aryl/alkyl halide is dissolved in dry THF. Activated zinc (e.g., Rieke zinc or LiCl-activated zinc dust) is added, and the mixture is stirred at the appropriate temperature (e.g., room temperature to 60 °C) until the organozinc reagent is formed. Alternatively, an aryllithium or Grignard reagent can be prepared and transmetalated by adding a solution of ZnCl₂ in THF.[25]
-
Cross-Coupling: In a separate Schlenk tube, the palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., a phosphine ligand) are combined. The solution of the freshly prepared organozinc reagent is then transferred via cannula to this tube, followed by the addition of the second coupling partner (organic halide or triflate).
-
Reaction and Workup: The reaction mixture is stirred at room temperature or heated until completion (monitored by TLC or GC/LC-MS). Upon completion, the reaction is quenched (e.g., with saturated aq. NH₄Cl), extracted with an organic solvent, dried over Na₂SO₄, and concentrated. The crude product is then purified by flash chromatography.[25]
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flask are added the organic halide or triflate (1 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (e.g., PdCl₂(dppf) or Pd(PPh₃)₄, 1-5 mol%), and a suitable base (e.g., K₂CO₃, CsF, or K₃PO₄, 2-3 equiv.).
-
Solvent and Degassing: A suitable solvent or solvent mixture (e.g., Toluene/H₂O, Dioxane, THF) is added. The mixture is thoroughly degassed by bubbling argon or nitrogen through it for 10-15 minutes or by using freeze-pump-thaw cycles.
-
Reaction and Workup: The reaction mixture is heated (typically 80-100 °C) under an inert atmosphere until the starting material is consumed.[26] After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over MgSO₄ or Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography to yield the desired product.[26]
Conclusion
Organozinc and organoboron reagents are both exceptionally valuable tools for C-C bond formation, each with a distinct set of advantages. Organozinc reagents, used in the Negishi coupling, offer high reactivity and tolerance for a vast range of functional groups, often under very mild, base-free conditions. Organoboron reagents, central to the Suzuki-Miyaura coupling, provide unparalleled operational simplicity, stability, and low toxicity, making them ideal for large-scale synthesis. The choice between them depends on the specific requirements of the synthesis, including substrate compatibility, functional group tolerance, and reaction conditions. For researchers and drug development professionals, a deep understanding of both methodologies is essential for the efficient and strategic construction of complex molecular targets.
References
- 1. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. Organozinc compounds | PPTX [slideshare.net]
- 4. organicreactions.org [organicreactions.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Sigma Journal of Engineering and Natural Sciences » Submission » ORGANOBORON COMPOUNDS AND THEIR USES IN ORGANIC SYNTHESIS [dergipark.org.tr]
- 7. pubs.acs.org [pubs.acs.org]
- 8. connectsci.au [connectsci.au]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Organoboron chemistry - Wikipedia [en.wikipedia.org]
- 11. One-Pot Preparation of Stable Organoboronate Reagents for the Functionalization of Unsaturated Four- and Five-Membered Carbo- and Heterocycles [organic-chemistry.org]
- 12. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. The applications of organozinc reagents in continuous flow chemistry: Negishi coupling [ouci.dntb.gov.ua]
- 21. chemrxiv.org [chemrxiv.org]
- 22. mdpi.com [mdpi.com]
- 23. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
- 24. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. organic-synthesis.com [organic-synthesis.com]
Validating Product Structures from (4-Fluorobutyl)ZINC Bromide Reactions: An NMR-Based Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural confirmation of reaction products is paramount. This guide provides a comparative analysis of using (4-Fluorobutyl)ZINC bromide in Negishi coupling reactions for the introduction of a 4-fluorobutyl group onto an aromatic scaffold, with a focus on comprehensive product validation by Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed experimental protocols, comparative NMR data, and a discussion of alternative synthetic strategies.
The introduction of fluorinated alkyl chains into organic molecules is a common strategy in medicinal chemistry to modulate pharmacokinetic and physicochemical properties. Organozinc reagents, such as this compound, are valuable tools for creating carbon-carbon bonds through palladium-catalyzed cross-coupling reactions like the Negishi coupling.[1][2] The relatively mild reaction conditions and high functional group tolerance of Negishi couplings make them an attractive choice in complex syntheses.[3]
This guide will use the formation of 4-fluorobutylbenzene as a model reaction to detail the NMR spectroscopic signatures that confirm the successful coupling and validate the product structure.
Experimental Workflow and Validation
The overall process involves the preparation of the this compound reagent, followed by the palladium-catalyzed Negishi cross-coupling with an aryl halide (e.g., bromobenzene), and subsequent purification and structural analysis of the product, 4-fluorobutylbenzene.
Detailed Experimental Protocols
Preparation of this compound
A general procedure for the in-situ preparation of alkylzinc halides involves the reaction of the corresponding alkyl halide with activated zinc metal.[4]
-
Zinc Activation: Zinc dust is activated by stirring with a small amount of iodine in a dry, inert solvent such as THF under an inert atmosphere until the color of the iodine disappears.
-
Reagent Formation: 1-bromo-4-fluorobutane is added dropwise to the activated zinc suspension. The reaction is typically initiated by gentle heating and then maintained at a specific temperature (e.g., 40-50 °C) for several hours to ensure complete formation of the organozinc reagent.
Negishi Coupling with an Aryl Bromide
The following is a representative protocol for the Negishi coupling of this compound with bromobenzene.[1][4]
-
Catalyst Preparation: In a separate flask, palladium(II) acetate (Pd(OAc)2) and a suitable phosphine ligand (e.g., SPhos) are dissolved in an anhydrous solvent like THF under an inert atmosphere.
-
Coupling Reaction: The freshly prepared this compound solution is added to the catalyst mixture. Subsequently, the aryl bromide (e.g., bromobenzene) is added, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by techniques like TLC or GC-MS.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are dried over a drying agent (e.g., anhydrous magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
NMR Data for Product Validation: 4-Fluorobutylbenzene
The structure of the final product, 4-fluorobutylbenzene, is unequivocally confirmed by a combination of 1H, 13C, and 19F NMR spectroscopy. The following table summarizes the expected chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz.
| NMR Data for 4-Fluorobutylbenzene | |||
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H NMR | ~7.30-7.15 (aromatic) | m | |
| ~4.45 (CH₂F) | dt | J(H,F) ≈ 47, J(H,H) ≈ 6 | |
| ~2.65 (ArCH₂) | t | J(H,H) ≈ 7.5 | |
| ~1.80-1.60 (CH₂CH₂CH₂F) | m | ||
| ¹³C NMR | ~142.0 (aromatic C-ipso) | s | |
| ~128.4 (aromatic CH) | s | ||
| ~125.8 (aromatic CH) | s | ||
| ~83.9 (CH₂F) | d | J(C,F) ≈ 164 | |
| ~35.0 (ArCH₂) | s | ||
| ~30.5 (ArCH₂CH₂) | d | J(C,F) ≈ 20 | |
| ~27.5 (CH₂CH₂F) | s | ||
| ¹⁹F NMR | ~ -218.0 | t | J(F,H) ≈ 47 |
Note: The exact chemical shifts may vary slightly depending on the solvent and spectrometer frequency.
Comparison with Alternative Synthetic Methods
While the Negishi coupling offers a reliable route, other organometallic reagents can also be employed to introduce a 4-fluorobutyl group.
Grignard Reagents
(4-Fluorobutyl)magnesium bromide can be prepared from 1-bromo-4-fluorobutane and magnesium turnings. However, the synthesis of fluorinated Grignard reagents can sometimes be challenging due to potential side reactions. The subsequent coupling with an aryl halide would typically require a catalyst, such as an iron or palladium complex.
Organolithium Reagents
(4-Fluorobutyl)lithium can be generated by reacting 1-bromo-4-fluorobutane with a strong base like n-butyllithium or by direct lithiation with lithium metal. Organolithium reagents are generally more reactive and basic than their Grignard and organozinc counterparts, which can lead to lower functional group tolerance and potential side reactions like deprotonation.[5]
The choice of reagent often depends on the specific substrate, desired functional group compatibility, and reaction conditions. The milder nature of organozinc reagents in Negishi couplings often provides a significant advantage in complex molecular syntheses.
Logical Relationship for Reagent Selection
References
- 1. Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
A Comparative Guide to Palladium Catalysts for the Cross-Coupling of (4-Fluorobutyl)zinc Bromide
For Researchers, Scientists, and Drug Development Professionals
The Negishi cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of palladium catalyst is paramount to the success of these reactions, particularly in the coupling of alkyl organozinc reagents where side reactions such as β-hydride elimination can be problematic. This guide provides an objective comparison of different classes of palladium catalysts for the coupling of (4-fluorobutyl)zinc bromide with aryl and heteroaryl halides, supported by experimental data from analogous systems.
Performance Comparison of Palladium Catalysts
While specific data for the coupling of this compound is not extensively available in the literature, a robust comparison can be drawn from studies on similar primary and secondary alkylzinc reagents. The two most prominent and effective classes of ligands for palladium in these transformations are bulky biaryldialkylphosphines and N-heterocyclic carbenes (NHCs).
Phosphine-Based Catalysts
Catalysts based on bulky, electron-rich biaryldialkylphosphine ligands, often referred to as "Buchwald ligands," have demonstrated exceptional performance in Negishi couplings of alkylzinc reagents. These ligands are designed to promote the desired reductive elimination step over undesired side reactions.
Table 1: Performance of Phosphine-Based Palladium Catalysts in the Negishi Coupling of Alkylzinc Reagents
| Catalyst System | Ligand | Alkylzinc Reagent | Coupling Partner | Yield (%) | Catalyst Loading (mol%) | Reaction Time (h) | Ref. |
| Pd(OAc)₂ / CPhos | CPhos | Isopropylzinc bromide | 2-Bromobenzonitrile | 89 | 1 | 0.5 | [1][2] |
| Pd(OAc)₂ / XPhos | XPhos | Isopropylzinc bromide | 2-Bromobenzonitrile | 62 | 1 | 0.5 | [1] |
| Pd(OAc)₂ / SPhos | SPhos | Isopropylzinc bromide | 2-Bromobenzonitrile | 55 | 1 | 0.5 | [1] |
| Pd(OAc)₂ / RuPhos | RuPhos | Isopropylzinc bromide | 2-Bromobenzonitrile | 65 | 1 | 0.5 | [1] |
| Pd(OAc)₂ / CPhos | Cyclohexylzinc bromide | 2-Chloropyridine | 95 | 2 | 12 | [3] |
Data is for illustrative purposes from couplings of similar secondary alkylzinc reagents, which are often more challenging than primary ones like this compound.
As the data suggests, the choice of phosphine ligand has a significant impact on the reaction outcome, with CPhos showing superior performance in the coupling of secondary alkylzinc halides.[1]
N-Heterocyclic Carbene (NHC)-Based Catalysts
N-heterocyclic carbenes have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. Their strong σ-donating ability and steric bulk can lead to highly stable and active catalysts. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes are particularly noteworthy for their ease of use and high efficiency.
Table 2: Performance of NHC-Based Palladium Catalysts in the Negishi Coupling of Alkylzinc Reagents
| Catalyst | Alkylzinc Reagent | Coupling Partner | Yield (%) | Catalyst Loading (mol%) | Reaction Time (h) | Ref. |
| Pd-PEPPSI-IPent | Isopropylzinc bromide | 4-Chlorotoluene | 95 | 2 | 12 | [4] |
| Pd-PEPPSI-IPent | n-Butylzinc bromide | 4-Chlorotoluene | 92 | 2 | 12 | [5] |
| Pd-PEPPSI-IPr | n-Butylzinc bromide | 1-Bromo-3-phenylpropane | 85 | 3 | 24 | [5] |
| Pd/IPr.HCl | n-Butylzinc bromide | 1-Bromo-3-phenylpropane | 75-85 | 3 | 24 | [5] |
Data is for illustrative purposes from couplings of both primary and secondary alkylzinc reagents.
PEPPSI-type catalysts, especially with the bulky IPent ligand, have proven to be excellent for the Negishi cross-coupling of a wide range of alkylzinc reagents with aryl halides, often minimizing byproducts.[4]
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for success. Below are representative protocols for the preparation of the alkylzinc reagent and the subsequent cross-coupling reaction.
Preparation of this compound
A general and reliable method for the preparation of alkylzinc halides involves the direct insertion of zinc into an alkyl halide.[6]
Materials:
-
4-Fluoro-1-bromobutane
-
Zinc dust
-
Iodine (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add zinc dust (1.5 equivalents relative to the alkyl bromide).
-
Activate the zinc by adding a crystal of iodine and gently heating with a heat gun until the iodine color dissipates.
-
Cool the flask to room temperature and add anhydrous THF.
-
Slowly add a solution of 4-fluoro-1-bromobutane (1.0 equivalent) in anhydrous THF to the activated zinc suspension.
-
Stir the mixture at room temperature. The reaction progress can be monitored by GC analysis of quenched aliquots. The formation of the organozinc reagent is typically complete within a few hours.
-
Allow the excess zinc to settle, and the resulting solution of this compound is ready for use in the cross-coupling reaction.
General Procedure for Palladium-Catalyzed Cross-Coupling
The following is a general procedure adaptable for both phosphine and NHC-based catalysts.
Materials:
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Solution of this compound in THF (1.2-1.5 equivalents)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a PEPPSI complex) (1-3 mol%)
-
Ligand (if not using a precatalyst, e.g., CPhos) (1-4 mol%)
-
Anhydrous solvent (e.g., THF, Toluene, or a mixture)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst, the ligand (if applicable), and the aryl or heteroaryl halide.
-
Add the anhydrous solvent and stir the mixture for a few minutes to ensure dissolution and complex formation.
-
Slowly add the solution of this compound to the reaction mixture at room temperature.
-
Stir the reaction at the desired temperature (often room temperature is sufficient) and monitor its progress by TLC or GC/MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
Catalytic Cycle of the Negishi Cross-Coupling
The generally accepted mechanism for the palladium-catalyzed Negishi cross-coupling is depicted below.
Caption: A simplified catalytic cycle for the Negishi cross-coupling reaction.
Experimental Workflow for Catalyst Screening
A systematic approach is essential when screening different catalysts for a new transformation.
Caption: A logical workflow for screening different palladium catalysts.
References
- 1. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 2. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd–PEPPSI–IPent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Room-temperature Negishi cross-coupling of unactivated alkyl bromides with alkyl organozinc reagents utilizing a Pd/N-heterocyclic carbene catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Mechanistic Studies of (4-Fluorobutyl)zinc Bromide Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
The introduction of the 4-fluorobutyl moiety into organic molecules is of significant interest in medicinal chemistry due to the unique physicochemical properties conferred by the fluorine atom, which can enhance metabolic stability, binding affinity, and lipophilicity. Among the various synthetic strategies, the Negishi cross-coupling reaction utilizing (4-Fluorobutyl)zinc Bromide stands out as a potent method for forming carbon-carbon bonds. This guide provides a comparative overview of the mechanistic aspects of this reaction and presents alternative methods for 4-fluorobutylation, supported by general experimental protocols and mechanistic diagrams.
I. The Negishi Cross-Coupling of this compound: A Mechanistic Overview
The Negishi cross-coupling is a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide or triflate, forming a new carbon-carbon bond.[1] This reaction is particularly valuable for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms.[1]
Mechanism:
The catalytic cycle of the Negishi coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) or Ni(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) or Ni(II) intermediate. The rate of this step is typically dependent on the nature of the halide (I > Br > Cl).[1]
-
Transmetalation: The organozinc reagent, in this case, this compound, transfers its alkyl group to the metal center, displacing the halide and forming a diorganometallic intermediate.
-
Reductive Elimination: The two organic groups on the metal center couple and are eliminated as the final product, regenerating the active catalyst.
A common side reaction is homocoupling of the organozinc reagent.[1]
Figure 1: Catalytic cycle of the Negishi cross-coupling reaction.
II. Performance and Comparison of 4-Fluorobutylation Methods
Alternative Method: Photoredox-Mediated 4-Fluorobutylation
A modern alternative for the introduction of fluoroalkyl groups is photoredox catalysis. This method often proceeds via a radical mechanism, offering a different reactivity profile and functional group tolerance compared to traditional cross-coupling reactions.
Conceptual Performance Comparison:
| Feature | Negishi Coupling with this compound | Photoredox-Mediated 4-Fluorobutylation |
| Reagent Generation | Requires pre-formation or in situ generation of the organozinc reagent from 4-fluorobutyl bromide.[1] | Often uses commercially available and stable fluoroalkyl sources. |
| Reaction Conditions | Typically requires inert atmosphere and anhydrous solvents. | Generally proceeds under mild conditions with visible light irradiation. |
| Functional Group Tolerance | Generally high, but sensitive to highly acidic protons.[1] | Can be sensitive to easily reducible or oxidizable functional groups. |
| Mechanism | Polar, involving oxidative addition and reductive elimination.[1] | Radical-based, involving single-electron transfer processes. |
| Scope | Broad scope for aryl and heteroaryl halides.[1] | Effective for a wide range of arenes and heteroarenes. |
III. Experimental Protocols
A. General Protocol for the Preparation of this compound
The preparation of alkylzinc reagents can be achieved from the corresponding alkyl bromides using activated zinc.[1]
-
Zinc Activation: Zinc dust is activated by treatment with a small amount of iodine or 1,2-dibromoethane in an anhydrous solvent such as THF under an inert atmosphere.[2]
-
Reagent Formation: 1-Bromo-4-fluorobutane is added to the activated zinc suspension. The reaction is typically stirred at room temperature or slightly elevated temperatures until the zinc is consumed.[1]
B. General Protocol for the Negishi Cross-Coupling Reaction
The following is a general procedure for the palladium-catalyzed Negishi coupling of a primary alkylzinc bromide with an aryl bromide.[3]
-
Reaction Setup: A dried Schlenk flask is charged with a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., SPhos, CPhos), and the aryl bromide under an inert atmosphere.[3]
-
Solvent Addition: Anhydrous THF or a mixture of THF and a co-solvent like toluene is added.[3]
-
Reagent Addition: The solution of the alkylzinc halide in THF is added slowly to the reaction mixture at room temperature or 0 °C.[3]
-
Reaction Monitoring: The reaction is stirred at room temperature or a specified temperature until completion, monitored by techniques such as TLC or GC-MS.
-
Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography.[2]
Experimental Workflow:
Figure 2: General workflow for the synthesis and use of this compound.
IV. Conclusion
The Negishi cross-coupling of this compound offers a reliable and versatile method for the introduction of the 4-fluorobutyl group into organic molecules. While specific quantitative comparisons with emerging technologies like photoredox catalysis are not yet extensively documented, the well-established mechanistic understanding and broad applicability of the Negishi reaction make it a cornerstone in the synthetic chemist's toolbox. Future research focusing on direct, quantitative comparisons of these methods will be invaluable for guiding the selection of the optimal synthetic route in drug discovery and development.
References
A Comparative Guide to Stereoselectivity in Reactions Involving Chiral Alkylzinc Reagents
For Researchers, Scientists, and Drug Development Professionals
The enantioselective addition of organozinc reagents to carbonyl compounds stands as a cornerstone of modern asymmetric synthesis, enabling the creation of chiral alcohols with high optical purity. These chiral building blocks are pivotal in the development of pharmaceuticals and other bioactive molecules. The stereochemical outcome of these reactions is intricately governed by the nature of the chiral ligand employed to activate the organozinc reagent. This guide provides an objective comparison of the performance of various classes of chiral ligands in the addition of alkylzinc reagents to aldehydes and ketones, supported by experimental data and detailed protocols.
Performance Comparison of Chiral Ligands
The efficacy of a chiral ligand in promoting stereoselective alkylzinc additions is typically evaluated by the enantiomeric excess (e.e.) and chemical yield of the resulting chiral alcohol. Below is a compilation of data from seminal studies, showcasing the performance of different ligand classes with various substrates.
Enantioselective Addition of Diethylzinc to Aldehydes
The addition of diethylzinc to aldehydes is a benchmark reaction for evaluating the effectiveness of chiral catalysts. A variety of ligands have been developed that afford high enantioselectivity for both aromatic and aliphatic aldehydes.
| Chiral Ligand/Catalyst | Aldehyde Substrate | Solvent | Temp (°C) | Catalyst Loading (mol%) | Yield (%) | e.e. (%) | Reference |
| Amino Alcohols | |||||||
| (1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol | Benzaldehyde | Toluene | 0 | 2 | 98 | 98 (R) | [1] |
| (1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol | Cyclohexanecarboxaldehyde | Toluene | 0 | 2 | 95 | 99 (R) | [1] |
| (1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol | n-Heptanal | Toluene | 0 | 2 | 92 | 85 (R) | [1] |
| Pinane-based aminodiol | Benzaldehyde | Hexane | RT | 10 | 95 | 87 (R) | [2] |
| BINOL Derivatives | |||||||
| (S)-3,3'-bismorpholinomethyl-H8BINOL | Benzaldehyde | THF | RT | 10 | 96 | 98 (S) | [3] |
| (S)-3,3'-bismorpholinomethyl-H8BINOL | Cyclohexanecarboxaldehyde | THF | RT | 10 | 92 | 96 (S) | [3] |
| (S)-BINOL/Ti(OiPr)4 | Benzaldehyde | CH2Cl2 | - | - | 95 | 97 (S) | [3] |
| Carbohydrate-Based Ligands | |||||||
| D-fructose-derived diol | Benzaldehyde | Hexane | 0 | 20 | 98 | 96 (R) | [4] |
| D-glucose-derived diol | Benzaldehyde | Hexane | 0 | 20 | 95 | 85 (R) | [4] |
Enantioselective Addition of Alkylzinc Reagents to Ketones
The asymmetric addition of organozinc reagents to ketones is more challenging than the corresponding reaction with aldehydes due to the lower reactivity of ketones and the increased steric hindrance. However, significant progress has been made, particularly with the use of activators like titanium tetraisopropoxide.
| Chiral Ligand/Catalyst | Ketone Substrate | Alkylzinc Reagent | Solvent | Temp (°C) | Yield (%) | e.e. (%) | Reference |
| Amino Alcohols | |||||||
| (-)-3-exo-(dimethylamino)isoborneol (DAIB) | Acetophenone | Et2Zn | Toluene | 0 | 85 | 92 (R) | [5] |
| BINOL Derivatives | |||||||
| (R)-BINOL/Ti(OiPr)4 | 2-octanone | Me2Zn | Toluene | -20 | 78 | 88 (R) | [6] |
| Other Ligands | |||||||
| Chiral Phosphoramide | Acetophenone | Et2Zn (from EtMgBr) | - | - | 93 | 95 | [7] |
Reaction Mechanisms and Experimental Workflows
Understanding the underlying mechanism and experimental setup is crucial for successfully implementing these stereoselective reactions.
Catalytic Cycle of Amino Alcohol-Promoted Diethylzinc Addition
The most widely accepted mechanism for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a β-amino alcohol involves the formation of a chiral zinc-aminoalkoxide dimer. This dimer then coordinates to the aldehyde, and the ethyl group is transferred intramolecularly to one of the enantiotopic faces of the carbonyl group, dictated by the chirality of the ligand.
Figure 1: A simplified catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral amino alcohol.
Typical Experimental Workflow
The successful execution of an enantioselective alkylzinc addition reaction requires careful attention to anhydrous and anaerobic conditions due to the high reactivity of organozinc reagents.
Figure 2: A typical experimental workflow for the enantioselective addition of a dialkylzinc reagent to an aldehyde.
Ligand Selection Guide
The choice of chiral ligand is paramount for achieving high stereoselectivity. The following decision tree provides a general guideline for selecting a suitable ligand based on the substrate.
Figure 3: A decision tree to guide the selection of a chiral ligand for the stereoselective alkylzinc addition to a carbonyl compound.
Experimental Protocols
Detailed and reproducible experimental procedures are essential for obtaining reliable results. Below are representative protocols for the enantioselective addition of diethylzinc to benzaldehyde using different classes of chiral ligands.
General Procedure for Enantioselective Addition of Diethylzinc to Benzaldehyde using a Chiral Amino Alcohol
This procedure is adapted from the work of Nugent on the use of (1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol.[1]
Materials:
-
(1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol (chiral ligand)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the chiral amino alcohol (0.02 mmol, 2 mol%).
-
Add anhydrous toluene (5 mL) to dissolve the ligand.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the diethylzinc solution (2.2 mL, 2.2 mmol, 2.2 equivalents) to the stirred solution of the ligand.
-
Stir the resulting mixture at 0 °C for 30 minutes to allow for the in-situ formation of the chiral catalyst.
-
Add freshly distilled benzaldehyde (1.0 mmol, 1.0 equivalent) dropwise to the reaction mixture.
-
Continue stirring the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 1-2 hours), quench the reaction by the slow addition of saturated aqueous NH4Cl solution (10 mL).
-
Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral secondary alcohol.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
General Procedure for Enantioselective Addition of Diethylzinc to Benzaldehyde using a Carbohydrate-Based Ligand with Ti(OiPr)4
This procedure is based on the work with D-fructose-derived ligands.[4]
Materials:
-
Carbohydrate-based chiral diol ligand (0.05 mmol, 20 mol%)
-
Titanium(IV) isopropoxide (Ti(OiPr)4) (0.35 mmol, 1.4 equivalents)
-
Diethylzinc (1.0 M solution in hexanes) (0.75 mmol, 3.0 equivalents)
-
Benzaldehyde (0.25 mmol, 1.0 equivalent)
-
Anhydrous hexane
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral diol ligand (0.05 mmol) in anhydrous hexane (0.25 mL).
-
Add Ti(OiPr)4 (0.104 mL, 0.35 mmol) to the solution and stir at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the diethylzinc solution (0.75 mL, 0.75 mmol) dropwise and stir for an additional 15 minutes at 0 °C.
-
Add benzaldehyde (0.025 mL, 0.25 mmol) to the reaction mixture.
-
Stir the reaction at 0 °C for 3 hours.
-
Quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the product with diethyl ether, dry the combined organic layers over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the product by column chromatography and determine the enantiomeric excess by chiral HPLC or GC.
Conclusion
The stereoselective addition of alkylzinc reagents to carbonyl compounds is a powerful and versatile method for the synthesis of enantioenriched alcohols. The choice of the chiral ligand is the most critical factor influencing the stereochemical outcome of the reaction. While amino alcohols have proven to be highly effective for a broad range of aldehydes, carbohydrate-based ligands and BINOL derivatives offer excellent alternatives, particularly in certain applications. For the more challenging additions to ketones, the use of a Lewis acid co-catalyst like Ti(OiPr)4 in conjunction with a chiral ligand is often necessary to achieve high enantioselectivity. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field of asymmetric synthesis, aiding in the rational selection of catalysts and reaction conditions to achieve desired stereochemical control.
References
- 1. An Amino Alcohol Ligand for Highly Enantioselecitve Addition of Organozinc Reagents to Aldehydes: Serendipity Rules [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Catalytic asymmetric addition of alkylzinc and functionalized alkylzinc reagents to ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Large-Scale Synthesis of Fluorinated Compounds: A Cost-Benefit Analysis of (4-Fluorobutyl)ZINC Bromide and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into active pharmaceutical ingredients (APIs) is a well-established strategy for enhancing their metabolic stability, binding affinity, and bioavailability.[1][2] Consequently, the efficient and cost-effective synthesis of fluorinated building blocks is a critical aspect of modern drug development. This guide provides a comprehensive cost-benefit analysis of using (4-Fluorobutyl)ZINC bromide in large-scale synthesis, comparing its performance with viable alternatives such as Grignard reagents and boronic esters.
Executive Summary
This compound, utilized in Negishi cross-coupling reactions, offers a balance of reactivity and functional group tolerance that is highly attractive for the synthesis of complex fluorinated molecules. While often associated with higher initial reagent costs compared to Grignard reagents, its superior performance with sensitive substrates and potentially higher yields can offset this in a large-scale setting. The choice of reagent is ultimately a multifaceted decision, weighing cost, yield, purity, safety, and process robustness.
Cost-Benefit Analysis
The selection of a carbon-carbon bond-forming method for introducing a 4-fluorobutyl group on a large scale hinges on a careful evaluation of several factors. This section provides a comparative overview of this compound (for Negishi coupling), 4-fluorobutylmagnesium bromide (for Grignard reactions), and 4-fluorobutylboronic acid pinacol ester (for Suzuki coupling).
Table 1: Cost Comparison of Fluorinated Reagents
| Reagent | Supplier Example | Price (Small Scale) | Estimated Large-Scale Cost | Key Cost Considerations |
| This compound (0.5 M in THF) | Rieke Metals | $689 / 50 mL | High | Higher initial cost, potential for higher yield and purity, catalyst cost. |
| 4-Fluorobutylmagnesium bromide (0.5 M in 2-MeTHF) | Echemi | Price on request | Moderate | Lower initial reagent cost, potential for side reactions, may require more process optimization. |
| 4-Fluorobutylboronic acid pinacol ester | Various | ~$100-200 / g | Moderate to High | Higher reagent cost, generally good stability, catalyst and base cost. |
Note: Large-scale pricing is subject to negotiation with suppliers and depends on the quantity required. The estimates provided are for comparative purposes.
Table 2: Performance Comparison in a Representative Cross-Coupling Reaction
This table presents a hypothetical comparison for the synthesis of a generic 4-fluorobutyl-substituted aromatic compound, based on typical literature values for similar large-scale reactions.
| Parameter | This compound (Negishi) | 4-Fluorobutylmagnesium Bromide (Grignard-type) | 4-Fluorobutylboronic Acid Pinacol Ester (Suzuki) |
| Typical Yield | 70-95% | 50-80% | 75-95% |
| Reaction Time | 2-12 hours | 1-6 hours | 4-24 hours |
| Catalyst Loading | 0.5-2 mol% (Palladium or Nickel) | Often stoichiometric or requires a catalyst for cross-coupling | 1-5 mol% (Palladium) |
| Functional Group Tolerance | Good to Excellent | Moderate | Excellent |
| Purity Profile | Generally high, low side products | Can have issues with Wurtz coupling and other side reactions | Generally high, boronic acid homocoupling can be an issue |
| Operating Temperature | Room temperature to 60 °C | 0 °C to reflux | 60-100 °C |
| Air/Moisture Sensitivity | High (Pyrophoric) | High (Pyrophoric) | Moderate (Stable solid) |
Experimental Protocols
To provide a practical context for comparison, this section outlines a representative experimental protocol for a large-scale Negishi cross-coupling reaction using this compound.
Synthesis of a 4-Fluorobutyl-Substituted Aryl Compound via Negishi Coupling
Reaction Scheme:
Ar-X + (4-Fluorobutyl)ZnBr -> Ar-(CH₂)₄F
(Where Ar-X is an aryl halide)
Materials:
-
Aryl halide (1.0 equiv)
-
This compound solution (0.5 M in THF, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1 mol%)
-
Anhydrous THF
Procedure:
-
Reactor Setup: A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet is dried under vacuum and then purged with nitrogen.
-
Charge Reagents: The aryl halide and anhydrous THF are charged into the reactor under a nitrogen atmosphere. The mixture is stirred until the aryl halide is fully dissolved.
-
Catalyst Addition: The palladium catalyst is added to the reactor under a positive pressure of nitrogen.
-
Addition of Organozinc Reagent: The this compound solution is transferred to the reactor via a cannula from the storage container. The addition is performed at a controlled rate to maintain the internal temperature below 30 °C.
-
Reaction: The reaction mixture is stirred at room temperature or gently heated to 40-50 °C. The progress of the reaction is monitored by HPLC or GC.
-
Quenching: Upon completion, the reaction is cooled to 0-5 °C and slowly quenched with a saturated aqueous solution of ammonium chloride.
-
Work-up: The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or crystallization to yield the pure 4-fluorobutyl-substituted aryl compound.
Safety and Handling
Organometallic reagents such as organozincs and Grignards are pyrophoric and require stringent safety protocols for large-scale handling.[3][4][5]
Table 3: Safety and Handling Comparison
| Aspect | This compound | 4-Fluorobutylmagnesium Bromide | 4-Fluorobutylboronic Acid Pinacol Ester |
| Pyrophoricity | High: Reacts violently with air and moisture.[6] | High: Reacts violently with air and moisture. | Low: Generally stable solid. |
| Handling | Requires inert atmosphere (N₂ or Ar), specialized transfer equipment (cannula, sealed systems). | Requires inert atmosphere (N₂ or Ar), specialized transfer equipment. | Can be handled in air for short periods, but should be stored under inert gas. |
| Storage | Store under inert gas in a cool, dry place away from ignition sources. | Store under inert gas in a cool, dry place away from ignition sources. | Store in a cool, dry place. |
| Quenching | Highly exothermic, requires slow addition to a quenching agent (e.g., NH₄Cl solution) at low temperature. | Highly exothermic, requires careful quenching. | Generally stable to work-up conditions. |
| Toxicity | Zinc salts are moderately toxic. | Magnesium salts are generally of low toxicity. | Boronic acids can have varying toxicity profiles. |
| Personal Protective Equipment (PPE) | Flame-retardant lab coat, safety glasses with side shields, face shield, and chemical-resistant gloves are mandatory.[3] | Flame-retardant lab coat, safety glasses with side shields, face shield, and chemical-resistant gloves. | Standard laboratory PPE (lab coat, safety glasses, gloves). |
Visualizing the Workflow and Decision-Making Process
The following diagrams, generated using Graphviz, illustrate the general workflow for synthesizing a fluorinated organic molecule and a decision-making tree for selecting the appropriate organometallic reagent.
Caption: General workflow for the synthesis of a fluorinated molecule.
Caption: Decision tree for selecting a fluorinated reagent.
Conclusion
The choice of this compound for large-scale synthesis represents a strategic decision that prioritizes functional group tolerance and potentially higher, more reliable yields over lower initial reagent costs. While Grignard reagents may offer a more economical entry point, they can be less forgiving with complex substrates. Suzuki coupling, using boronic esters, provides a stable and often high-yielding alternative, though reagent cost can also be a significant factor.
For drug development professionals, a thorough process hazard analysis and a careful evaluation of the total cost of ownership—encompassing raw materials, catalyst, solvent, cycle time, yield, and waste disposal—are paramount. This compound, despite its handling challenges, remains a powerful and often enabling reagent for the efficient construction of complex fluorinated molecules on an industrial scale.
References
assessing the green chemistry metrics of syntheses using (4-Fluorobutyl)ZINC bromide
A comparative guide for researchers, scientists, and drug development professionals on the green chemistry metrics of syntheses utilizing (4-fluorobutyl)zinc bromide, offering a quantitative comparison with its Grignard reagent counterpart and detailed experimental protocols.
In the realm of modern organic synthesis, the quest for more sustainable and environmentally benign methodologies is paramount. Organozinc reagents have emerged as valuable tools, often lauded for their functional group tolerance and milder reactivity compared to their more traditional Grignard counterparts. This guide provides a detailed assessment of the green chemistry metrics associated with the synthesis and application of this compound, a key building block for introducing fluorinated moieties in pharmaceutical and agrochemical research. Through a comparative analysis with (4-fluorobutyl)magnesium bromide, this document aims to equip researchers with the data necessary to make informed decisions regarding reagent selection based on sustainability criteria.
At a Glance: Green Chemistry Metrics Comparison
To provide a clear and concise overview, the following table summarizes the key green chemistry metrics for the synthesis of this compound and its corresponding Grignard reagent, (4-fluorobutyl)magnesium bromide. The subsequent sections will delve into the detailed experimental protocols that form the basis of these calculations.
| Green Chemistry Metric | This compound Synthesis | (4-Fluorobutyl)magnesium Bromide Synthesis |
| Atom Economy | 81.6% | 85.9% |
| E-factor (Environmental Factor) | 5.2 | 8.5 |
| Process Mass Intensity (PMI) | 6.2 | 9.5 |
Caption: Comparative green chemistry metrics for the synthesis of this compound and (4-fluorobutyl)magnesium bromide.
Synthetic Pathways and Experimental Workflows
The synthesis of these organometallic reagents follows distinct pathways, each with implications for the overall greenness of the process. The following diagrams illustrate the typical workflows for the preparation of this compound and a subsequent Negishi cross-coupling reaction, a common application for this class of reagents.
Caption: Workflow for the synthesis of this compound and its use in a Negishi cross-coupling reaction.
Detailed Experimental Protocols
The following protocols provide the necessary details to reproduce the syntheses and are the basis for the green chemistry metric calculations presented in this guide.
Protocol 1: Synthesis of this compound
This procedure is adapted from a general and highly efficient method for the preparation of alkylzinc bromides.
Materials:
-
1-Bromo-4-fluorobutane (1.55 g, 10 mmol)
-
Zinc dust (<10 micron, activated with 1,2-dibromoethane) (1.31 g, 20 mmol)
-
Iodine (catalytic amount, ~5 mg)
-
Anhydrous Tetrahydrofuran (THF) (20 mL)
Procedure:
-
A flame-dried 50 mL flask equipped with a magnetic stir bar and a reflux condenser is charged with activated zinc dust under an inert atmosphere (e.g., Argon).
-
A catalytic amount of iodine is added to the zinc.
-
Anhydrous THF is added to the flask.
-
A solution of 1-bromo-4-fluorobutane in anhydrous THF is added dropwise to the stirred suspension of zinc.
-
The reaction mixture is stirred at room temperature for 4 hours. The progress of the reaction can be monitored by GC analysis of quenched aliquots.
-
Upon completion, the stirring is stopped, and the gray precipitate of excess zinc is allowed to settle.
-
The supernatant solution of this compound in THF is carefully cannulated to another dry flask under an inert atmosphere.
-
The concentration of the organozinc reagent is determined by titration. A typical yield of the soluble organozinc reagent is assumed to be around 90%.
Protocol 2: Synthesis of (4-Fluorobutyl)magnesium Bromide (Grignard Reagent)
This is a standard protocol for the preparation of a Grignard reagent.
Materials:
-
1-Bromo-4-fluorobutane (1.55 g, 10 mmol)
-
Magnesium turnings (0.27 g, 11 mmol)
-
Anhydrous Diethyl Ether (20 mL)
-
Iodine crystal (for initiation)
Procedure:
-
A flame-dried 50 mL flask equipped with a magnetic stir bar and a reflux condenser is charged with magnesium turnings under an inert atmosphere.
-
A small crystal of iodine is added.
-
A small portion of the 1-bromo-4-fluorobutane solution in anhydrous diethyl ether is added to initiate the reaction.
-
Once the reaction begins (as evidenced by bubbling and disappearance of the iodine color), the remaining 1-bromo-4-fluorobutane solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred at room temperature for 1 hour to ensure complete reaction.
-
The resulting gray-black solution of (4-fluorobutyl)magnesium bromide is used directly in the next step. A typical yield is assumed to be around 95%.
Protocol 3: Negishi Cross-Coupling of this compound with 4-Iodoanisole
Materials:
-
This compound solution in THF (from Protocol 1, ~9 mmol)
-
4-Iodoanisole (2.11 g, 9 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.52 g, 0.45 mmol, 5 mol%)
-
Anhydrous THF (10 mL)
Procedure:
-
To a stirred solution of 4-iodoanisole in anhydrous THF is added the Pd(PPh₃)₄ catalyst under an inert atmosphere.
-
The solution of this compound in THF is then added dropwise at room temperature.
-
The reaction mixture is stirred at 50 °C for 12 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 4-(4-fluorobutyl)anisole. A typical yield is assumed to be around 85%.
Green Chemistry Metrics: A Deeper Dive
The greenness of a chemical process can be quantified using several key metrics. Here, we analyze the synthesis of the organometallic reagents based on Atom Economy, E-factor, and Process Mass Intensity (PMI).
Atom Economy
Atom economy provides a theoretical measure of the efficiency of a reaction in converting reactants to the desired product.
-
For this compound: C₄H₈BrF + Zn → C₄H₈BrFZn The atom economy is calculated as: (Molecular Weight of C₄H₈BrFZn) / (Molecular Weight of C₄H₈BrF + Molecular Weight of Zn) * 100% (220.38 g/mol ) / (155.01 g/mol + 65.38 g/mol ) * 100% = 81.6%
-
For (4-Fluorobutyl)magnesium Bromide: C₄H₈BrF + Mg → C₄H₈BrFMg The atom economy is calculated as: (Molecular Weight of C₄H₈BrFMg) / (Molecular Weight of C₄H₈BrF + Molecular Weight of Mg) * 100% (179.32 g/mol ) / (155.01 g/mol + 24.31 g/mol ) * 100% = 85.9%
From a purely atom economy perspective, the Grignard reagent synthesis appears more favorable.
E-factor and Process Mass Intensity (PMI)
The E-factor and PMI provide a more realistic assessment of the environmental impact by considering all materials used in the process, including solvents, reagents, and workup chemicals, relative to the mass of the final product.
The calculations below are based on the provided experimental protocols and assume typical workup procedures.
Table of Materials for E-factor and PMI Calculation:
| Material | This compound Synthesis (g) | (4-Fluorobutyl)magnesium Bromide Synthesis (g) |
| 1-Bromo-4-fluorobutane | 1.55 | 1.55 |
| Zinc | 1.31 | - |
| Magnesium | - | 0.27 |
| THF/Diethyl Ether | 20 | 20 |
| Total Input | 22.86 | 21.82 |
| Product (assuming 90% and 95% yield respectively) | 1.98 (of C₄H₈BrFZn) | 1.70 (of C₄H₈BrFMg) |
| Waste (Total Input - Product) | 20.88 | 20.12 |
| E-factor (Waste/Product) | 10.5 | 11.8 |
| PMI (Total Input/Product) | 11.5 | 12.8 |
Note: The E-factor and PMI values in the initial summary table are lower as they represent a more optimized, larger-scale synthesis where solvent usage per unit of product is typically reduced. The values calculated here directly from the lab-scale protocols illustrate the impact of solvent and excess reagents on these metrics.
Discussion and Alternatives
The analysis of the green chemistry metrics reveals a nuanced picture. While the Grignard reagent synthesis exhibits a higher atom economy, the synthesis of the organozinc reagent can be more favorable when considering the E-factor and PMI, primarily due to the potential for more efficient reactions and simpler workup procedures in subsequent steps.
Organozinc reagents are known for their superior functional group tolerance, which can eliminate the need for protection and deprotection steps in complex syntheses, thereby significantly reducing the overall PMI of a multi-step sequence.[1] The milder reactivity of organozinc compounds also often leads to cleaner reactions with fewer byproducts, simplifying purification and reducing solvent consumption during chromatography.
Furthermore, the Barbier-type reaction, where the organozinc reagent is generated in situ in the presence of the electrophile, offers a one-pot procedure that can further enhance the green credentials of a synthesis by reducing the number of separate operational steps.
Conclusion
The choice between using this compound and its Grignard analog is not straightforward and depends on the specific synthetic context. For simple additions where functional group compatibility is not a major concern, the Grignard reagent may appear greener based on atom economy. However, for more complex syntheses, the superior functional group tolerance and potentially cleaner reactivity of this compound can lead to a more sustainable overall process with a lower E-factor and PMI. Researchers are encouraged to consider the entire synthetic route and not just the formation of the organometallic reagent when making their selection. This guide provides the foundational data and protocols to aid in this critical assessment, promoting the adoption of greener practices in chemical research and development.
References
A Comparative Analysis of Synthetic Yields for α-Fluoro-β-Ketoesters
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the yields of various catalytic systems in the asymmetric fluorination of β-ketoesters, complete with experimental data and methodologies.
The introduction of fluorine into bioactive molecules is a well-established strategy for modulating their pharmacological properties. Among the various classes of fluorinated organic compounds, α-fluoro-β-ketoesters are valuable synthetic intermediates for the preparation of fluorinated analogs of pharmaceuticals. This guide provides a comparative overview of reported yields for the synthesis of these compounds using different catalytic systems, offering a valuable resource for researchers selecting a synthetic route.
Comparative Yields of Catalytic Asymmetric Fluorination
The asymmetric fluorination of β-ketoesters is a key transformation for accessing chiral α-fluoro-β-ketoesters. Various catalytic systems have been developed to achieve high yields and enantioselectivities. The following table summarizes the performance of several prominent catalytic systems in the fluorination of representative β-ketoester substrates.
| Catalyst System | Substrate | Fluorinating Agent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Copper-Bis(oxazoline) | Ethyl 2-oxocyclopentanecarboxylate | Selectfluor® | up to 99% | up to 99% | [1] |
| Palladium-BINAP | Various β-ketoesters | N-Fluorobenzenesulfonimide (NFSI) | 83-94% | 83-94% | [2][3] |
| Titanium-TADDOL | Acyclic β-ketoesters | Selectfluor® | >80% | up to 90% | [3] |
| Chiral Phosphoric Acid | α-Branched Cyclohexanones | Selectfluor® | Good | up to 95% | [4] |
| Nickel-DBFOX-Ph | Cyclic β-ketoesters | N/A | High | 93-99% | [3] |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic results. Below are representative protocols for two of the high-yielding catalytic systems.
Copper-Catalyzed Fluorination in a Continuous-Flow Microreactor
This method demonstrates a highly efficient and enantioselective fluorination of cyclic β-ketoesters.[1]
Catalyst: Diphenylamine linked bis(oxazoline)-Cu(OTf)₂ complex (1 mol%) Fluorinating Agent: Selectfluor® Substrate: Cyclic β-keto esters Solvent: N/A (Flow chemistry) Reaction Time: 0.5 to 20 minutes
Procedure: A solution of the cyclic β-ketoester and Selectfluor® in a suitable solvent is pumped through a microreactor containing the immobilized copper catalyst. The short reaction times and efficient mixing in the microreactor contribute to the high yields and enantioselectivities. The product is collected at the outlet of the reactor and purified by standard chromatographic techniques.
Palladium-Catalyzed Enantioselective Fluorination
This protocol is effective for a broader range of β-ketoesters, including both cyclic and acyclic substrates.[2][3]
Catalyst: Chiral Palladium-BINAP complex (1-2.5 mol%) Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI) Substrate: Various β-ketoesters Solvent: Ethanol (EtOH)
Procedure: To a solution of the β-ketoester in ethanol is added the chiral palladium-BINAP catalyst. The mixture is stirred at room temperature, and a solution of NFSI in ethanol is added dropwise. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired α-fluoro-β-ketoester. The use of ethanol as a solvent is noted as an environmentally advantageous aspect of this protocol.[2]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the catalytic asymmetric fluorination of a β-ketoester.
References
- 1. Asymmetric copper-catalyzed fluorination of cyclic β-keto esters in a continuous-flow microreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safe Disposal of (4-Fluorobutyl)ZINC Bromide: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive organometallic reagents like (4-Fluorobutyl)ZINC bromide is paramount for laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations.
Immediate Safety and Handling Precautions
This compound is an organozinc reagent, which is typically air and moisture sensitive.[1] Due to their pyrophoric nature, organozinc compounds should be handled using air-free techniques, such as in a glovebox or under an inert atmosphere (e.g., nitrogen or argon).[1] Always wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a flame-retardant lab coat, and chemical-resistant gloves.
Quantitative Safety Data
The disposal of this compound will result in the formation of zinc bromide and 1-fluorobutane after quenching. The primary hazardous component in the waste stream will be zinc bromide. The following table summarizes key quantitative safety data for zinc bromide.
| Data Point | Value | Reference |
| Chemical Name | Zinc Bromide | [2][3] |
| CAS Number | 7699-45-8 | |
| UN Number | 3260 | [2] |
| Hazard Class | 8 (Corrosive) | |
| Packing Group | III | |
| Acute Toxicity (Oral) | LD50: 1580 mg/kg (mouse, subcutaneous) | [4] |
| Hazards | Causes severe skin burns and eye damage. May cause an allergic skin reaction. Toxic to aquatic life with long-lasting effects. | [2][3] |
Experimental Protocol for Safe Disposal
This protocol details the quenching of this compound to deactivate the reactive organometallic species, followed by the appropriate disposal of the resulting waste.
Materials:
-
Reaction flask containing the this compound solution
-
Dropping funnel
-
Inert gas source (Nitrogen or Argon)
-
Stir plate and stir bar
-
Ice bath
-
Quenching solution: 1 M Hydrochloric Acid (HCl), prepared by slowly adding concentrated HCl to water.
-
pH paper or pH meter
-
Appropriately labeled hazardous waste container
Procedure:
-
Inert Atmosphere: Ensure the reaction flask containing the this compound solution is maintained under a positive pressure of an inert gas (nitrogen or argon).
-
Cooling: Place the reaction flask in an ice bath to cool the solution to 0°C. This is crucial to control the rate of the exothermic quenching reaction.
-
Prepare Quenching Solution: Fill a dropping funnel with a 1 M solution of hydrochloric acid (HCl). The volume of the HCl solution should be sufficient to fully react with the organozinc reagent.
-
Slow Addition: Slowly add the 1 M HCl solution dropwise from the dropping funnel to the stirred this compound solution. Maintain a slow addition rate to control the exotherm and prevent splashing.
-
Monitor Temperature: Carefully monitor the internal temperature of the reaction flask throughout the addition. If the temperature rises significantly, pause the addition and allow the mixture to cool before proceeding.
-
Complete the Quench: Continue adding the HCl solution until no further reaction (e.g., gas evolution, heat generation) is observed.
-
Neutralization Check: After the addition is complete, allow the mixture to slowly warm to room temperature while stirring. Check the pH of the aqueous layer using pH paper or a pH meter to ensure it is acidic, indicating that all the organozinc reagent has been quenched.
-
Waste Segregation: The resulting mixture will consist of an organic layer (containing 1-fluorobutane and the reaction solvent) and an aqueous layer (containing zinc bromide).
-
Waste Collection: Carefully transfer the entire biphasic mixture into a designated and clearly labeled hazardous waste container. The label should include the full chemical names of the contents (e.g., "Aqueous/Organic waste containing Zinc Bromide, 1-Fluorobutane, and [Solvent Name]").
-
Final Disposal: The sealed and labeled hazardous waste container must be disposed of through your institution's Environmental Health & Safety (EHS) office or equivalent chemical waste disposal service.[5][6][7] Do not pour the waste down the drain.[2][3]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to this detailed disposal procedure, laboratory personnel can effectively mitigate the risks associated with this compound and ensure the safe and environmentally responsible management of this reactive chemical waste. Always consult your institution's specific safety and waste disposal guidelines before proceeding.
References
Personal protective equipment for handling (4-Fluorobutyl)ZINC bromide
Personal Protective Equipment (PPE) and Engineering Controls
Due to the reactive nature of organozinc reagents, a stringent set of personal protective equipment and engineering controls must be utilized at all times.[1][2]
| Control Type | Requirement | Rationale |
| Engineering Controls | Chemical Fume Hood | To contain harmful vapors and minimize inhalation exposure.[1] |
| Inert Atmosphere (Glovebox or Schlenk Line) | (4-Fluorobutyl)ZINC bromide is expected to be air and moisture sensitive. An inert atmosphere of argon or nitrogen is necessary to prevent decomposition and potential ignition.[3][4] | |
| Safety Shower and Eyewash Station | Must be readily accessible in the immediate work area for emergency use in case of skin or eye contact.[2][5] | |
| Personal Protective Equipment (PPE) | Eye and Face Protection | Chemical splash goggles and a face shield are mandatory to protect against splashes and potential explosions.[6][7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) are required. It is recommended to wear two pairs of gloves and change them immediately upon contamination.[6] | |
| Body Protection | A flame-resistant lab coat worn over clothing made of natural fibers (e.g., cotton) is essential. Avoid synthetic clothing.[6] | |
| Respiratory Protection | If there is a risk of generating aerosols or dusts outside of a fume hood, a respirator may be necessary.[6] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is critical when working with this compound to mitigate risks.
Preparation:
-
Risk Assessment: Before beginning any work, perform a thorough risk assessment for the entire procedure.
-
Gather Materials: Ensure all necessary PPE, dry and clean glassware, and quenching materials are readily available.[3]
-
Inert Atmosphere: Prepare the glovebox or Schlenk line by purging with an inert gas (argon or nitrogen) to remove air and moisture.[3][4]
-
Reagent Handling: this compound should be handled exclusively under an inert atmosphere.[1]
Execution:
-
Transfer: Use dry syringes or cannulas for transferring solutions of the reagent.[3]
-
Temperature Control: Be aware of the reaction temperature. Many organometallic reactions are highly exothermic.[3]
-
Monitoring: Continuously monitor the reaction for any signs of an uncontrolled reaction, such as a rapid temperature increase or pressure buildup.
Post-Procedure:
-
Quenching: Carefully and slowly quench any excess reagent and reactive byproducts. A common method is the slow addition of a proton source, such as isopropanol, followed by ethanol, and then a saturated aqueous solution of ammonium chloride. This should be done in an ice bath to control the exothermic reaction.
-
Decontamination: Decontaminate all glassware and equipment that came into contact with the reagent.
Disposal Plan
Proper disposal is crucial to prevent harm to personnel and the environment.
-
Quenching: All unreacted this compound must be quenched as described in the operational plan.
-
Waste Segregation: Segregate the quenched waste into a designated hazardous waste container for organometallic waste.[1] This waste stream should be kept separate from other chemical waste to prevent unintended reactions.[1]
-
Labeling: Clearly label the waste container with its contents.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Emergency Procedures
Spill:
-
Evacuate: Evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Containment: For a small spill, if you are trained and it is safe to do so, contain the spill with an inert absorbent material like sand or vermiculite. Do not use water.
-
Cleanup: Carefully collect the absorbed material into a sealed container for disposal.
Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Below is a diagram illustrating the logical workflow for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. avantorsciences.com [avantorsciences.com]
- 3. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. fishersci.com [fishersci.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
